molecular formula C7H7IN2S B106333 1-(4-Iodophenyl)-2-thiourea CAS No. 18879-80-6

1-(4-Iodophenyl)-2-thiourea

Cat. No.: B106333
CAS No.: 18879-80-6
M. Wt: 278.12 g/mol
InChI Key: USIFVFMNOLGPNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Iodophenyl)-2-thiourea is a thiourea derivative that serves as a key chemical scaffold in medicinal chemistry research, particularly in the development of new antimicrobial and antiviral agents. Thiourea derivatives are a significant focal point in organic synthesis due to their diverse biological applications, which include antibacterial, antioxidant, and anticancer properties . Recent in silico and experimental studies have highlighted the potential of specific thiourea compounds against viral targets; notably, a derivative of 1-(4-iodophenyl)thiourea was identified as a potential inhibitor of SARS-CoV-2, as it was found to block the interaction between the viral spike protein and the human ACE2 receptor, thereby preventing viral entry into the cell . Furthermore, thiourea derivatives incorporating halogenated phenyl groups, such as the 4-iodophenyl moiety, have demonstrated significant antimicrobial activity. Research has shown that these compounds are effective against a range of Gram-positive bacteria, including standard and hospital strains of Staphylococcus aureus and Staphylococcus epidermidis . The presence of the iodine atom on the phenyl ring is considered important for enhancing this bioactivity. The compound provides a versatile foundation for further structural modifications, such as conversion to tetrazole rings, to explore new classes of therapeutic agents aimed at addressing the global challenge of antimicrobial resistance .

Properties

IUPAC Name

(4-iodophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN2S/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIFVFMNOLGPNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359435
Record name (4-iodophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18879-80-6
Record name (4-iodophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18879-80-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Iodophenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 1-(4-Iodophenyl)-2-thiourea, a molecule of interest in medicinal chemistry due to the broad biological activities of thiourea derivatives.[1]

Introduction

Thiourea and its derivatives are a versatile class of organic compounds containing the N-(C=S)-N fragment.[2] They have garnered significant attention in the field of drug discovery for their wide spectrum of pharmacological activities, including anticancer, antibacterial, antioxidant, and antiviral properties.[1][3] The presence of both hydrogen bond donors (N-H) and a hydrogen bond acceptor (C=S) allows these molecules to interact effectively with various biological targets like enzymes and proteins.[2][3]

This compound incorporates an iodine-substituted phenyl ring, a feature often explored in medicinal chemistry to enhance binding affinity or to serve as a handle for further functionalization. This document details a standard laboratory procedure for its synthesis and provides a comprehensive analysis of its structural and physicochemical properties through modern analytical techniques.

Synthesis of this compound

The synthesis of N-aryl thioureas can be achieved through several routes. A common and effective laboratory method involves the reaction of an aryl amine with an isothiocyanate precursor. The following protocol details a procedure adapted from general methods for acylthiourea synthesis, wherein an amine is reacted with an in situ generated isothiocyanate.[4][5]

Reaction Scheme

The synthesis proceeds by reacting 4-iodoaniline with ammonium thiocyanate in an acidic medium. The acid protonates the aniline, and the subsequent reaction with thiocyanate followed by rearrangement yields the target thiourea.

Reaction: 4-Iodoaniline + NH₄SCN → this compound

Experimental Protocol

Materials and Reagents:

  • 4-Iodoaniline

  • Ammonium thiocyanate (NH₄SCN)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-iodoaniline (0.1 mol) and 150 mL of distilled water.

  • Acidification: Slowly add concentrated hydrochloric acid (0.1 mol, approx. 8.3 mL) to the stirring suspension. Stir for 10-15 minutes until the 4-iodoaniline hydrochloride salt fully dissolves.

  • Addition of Thiocyanate: Add ammonium thiocyanate (0.12 mol) to the solution.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain reflux with continuous stirring for 4-5 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Precipitation and Isolation: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath for 30-60 minutes. The product will precipitate out of the solution.

  • Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product on the filter with two portions of cold distilled water (2 x 50 mL) to remove any unreacted salts and acid.

  • Purification: Recrystallize the crude product from hot ethanol to obtain pure this compound as a solid.

  • Drying: Dry the purified crystals in a vacuum oven at 50-60 °C to a constant weight.

Synthesis Workflow Diagram

SynthesisWorkflow reagents Starting Materials: - 4-Iodoaniline - NH4SCN - Conc. HCl dissolution Dissolution & Acidification reagents->dissolution reflux Reflux (4-5 hours) dissolution->reflux cooling Cooling & Precipitation reflux->cooling filtration Vacuum Filtration cooling->filtration washing Wash with cold H2O filtration->washing recrystallization Recrystallization (Ethanol) washing->recrystallization product Pure Product: This compound recrystallization->product

Caption: Workflow for the synthesis of this compound.

Characterization

The identity and purity of the synthesized this compound are confirmed through various analytical methods. The expected data are summarized below.

Physicochemical and Spectroscopic Data
PropertyDataReference(s)
Molecular Formula C₇H₇IN₂S[6][7]
Molecular Weight 278.11 g/mol [6][7]
Appearance Solid-
Melting Point 183 °C[7]
¹H NMR (DMSO-d₆)δ ~9.5 (s, 2H, NH₂), δ ~7.7 (d, 2H, Ar-H), δ ~7.5 (d, 2H, Ar-H)[3][8]
¹³C NMR (DMSO-d₆)δ ~182 (C=S), δ ~138-140 (Ar C-I), δ ~120-135 (Ar C-H), δ ~90 (Ar-C)[9][10]
FTIR (KBr, cm⁻¹)~3400-3100 (N-H stretch), ~1600 (N-H bend), ~1500 (Ar C=C), ~1300 (C=S stretch)[3][11][12]
Mass Spec. (EI) m/z 278 [M]⁺[13]
Interpretation of Spectroscopic Data
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the iodophenyl ring, likely appearing as two sets of doublets due to symmetry. The protons of the thiourea group (-NH₂) typically appear as a broad singlet at a downfield chemical shift, which can exchange with D₂O.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum is characterized by the thiocarbonyl (C=S) carbon signal, which resonates at a very low field (around 182 ppm).[9] The aromatic carbons will appear in the typical region of 90-140 ppm, with the carbon atom bonded to iodine appearing at a higher field.

  • FTIR Spectroscopy: The infrared spectrum provides key information about the functional groups. The N-H stretching vibrations of the primary amine and amide-like groups in thiourea are observed in the 3100-3400 cm⁻¹ region.[14] The characteristic C=S (thiocarbonyl) stretching band is typically found in the 1200-1300 cm⁻¹ range.[3]

  • Mass Spectrometry: The mass spectrum should confirm the molecular weight of the compound with a molecular ion peak [M]⁺ at m/z 278.[13]

Potential Biological Significance and Signaling

Thiourea derivatives have shown significant promise as anticancer agents.[15][16] While the specific mechanism for this compound is not fully elucidated, related compounds are known to exert their cytotoxic effects by inducing apoptosis (programmed cell death) in cancer cells.[15] This process is often mediated through the activation of a cascade of enzymes called caspases. Some thioureas also inhibit key signaling proteins like kinases (e.g., VEGFR-2) or modulate inflammatory pathways by reducing the secretion of cytokines like Interleukin-6 (IL-6).[15][16]

Potential Mechanism of Action: Apoptosis Induction

The diagram below illustrates a generalized pathway by which a thiourea derivative could induce apoptosis in a cancer cell, a common mechanism for cytotoxic drug candidates.

SignalingPathway drug 1-(4-Iodophenyl)- 2-thiourea cell Cancer Cell drug->cell Enters receptor Cellular Target (e.g., Kinase, Receptor) drug->receptor Binds to / Inhibits signal Pro-Apoptotic Signal Transduction receptor->signal caspase Caspase Cascade Activation signal->caspase apoptosis Apoptosis (Programmed Cell Death) caspase->apoptosis

Caption: Potential apoptotic signaling pathway initiated by a thiourea derivative.

Conclusion

This technical guide provides a robust framework for the synthesis and comprehensive characterization of this compound. The detailed experimental protocol and tabulated analytical data serve as a valuable resource for researchers in organic synthesis and medicinal chemistry. The established biological potential of the thiourea scaffold suggests that this compound is a worthwhile candidate for further investigation in drug development programs, particularly in the context of oncology.

References

An In-depth Technical Guide to the Chemical Properties of 1-(4-Iodophenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 1-(4-Iodophenyl)-2-thiourea, a molecule of interest in medicinal chemistry and drug development. This document details its synthesis, chemical characteristics, and potential biological activities, with a focus on its role as a potential anticancer agent.

Chemical Properties and Data

This compound is an aromatic iodo- and thiourea-containing compound with the molecular formula C₇H₇IN₂S. Its chemical structure is characterized by a 4-iodophenyl group attached to a thiourea moiety.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₇IN₂SN/A
Molecular Weight278.11 g/mol N/A
Melting Point183 °CN/A
Boiling Point (Predicted)335.2 ± 44.0 °CN/A
Density (Predicted)1.991 ± 0.06 g/cm³N/A
pKa (Predicted)12.78 ± 0.70N/A

Table 2: Spectroscopic Data for a Structurally Related Compound: 2-((4-Methylphenoxy)methyl)-N-(2-iodophenylcarbamothioyl)benzamide [1]

ParameterValue
¹H-NMR 12.31 (br s, 1H, NH); 12.11 (br s, 1H, NH); 8.08 (m, 1H, H-22); 7.70 (td, ³J(F-18,20-H-19)= 10.6 Hz, ⁴J(F-21-H-19)= 7.4 Hz, 1H, H-19); 7.62 (bd, J = 7.4 Hz, 1H, H-7); 7.58 (dd, J = 1.6 Hz, J = 7.4 Hz, 1H, H-4); 7.55 (td, J = 1.4 Hz, J = 7.4 Hz, 1H, H-5); 7.46 (td, J = 1.4 Hz, J = 7.5 Hz, 1H, H-6); 7.05 (d, J = 8.6 Hz, 2H, H-11, H-13); 6.87 (d, J = 8.6 Hz, 2H, H-10, H-14); 5.26 (s, 2H, H-8); 2.21 (s, 3H, H-15)
¹³C-NMR 179.99 (C=S); 170.17 (C=O); 156.01 (C-9); 136.60 (C-3); 135.70 (C-2); 133.19 (C-12); 129.63 (C-17); 118.96 (C-18); 135.70 (C-19); 132.53 (C-20); 130.99 (C-5); 129.69 (C-11, C-13); 128.51 (C-7); 128.49 (C-22); 128.42 (C-21); 127.73 (C-6); 127.64 (C-20); 114.52 (C-10, C-14); 67.45 (C-8); 19.99 (C-15)
FT-IR (Thiourea general) N-H stretching: ~3100-3400 cm⁻¹C-N stretching and N-H bending: ~1470-1600 cm⁻¹C=S stretching: ~735 cm⁻¹
Mass Spec (m/z) Expected molecular ion peak [M]⁺ at ~278

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of N-aryl thioureas from the corresponding aniline and a thiocyanate source.

Materials:

  • 4-Iodoaniline

  • Ammonium thiocyanate (NH₄SCN)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 4-iodoaniline (1 equivalent) in ethanol.

  • To this solution, add concentrated hydrochloric acid (1.1 equivalents) dropwise while stirring.

  • Add ammonium thiocyanate (1.2 equivalents) to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux with continuous stirring for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and then pour it into a beaker containing ice-cold water.

  • A precipitate of this compound will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the product with cold water to remove any unreacted starting materials and salts.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Dry the purified product in a vacuum oven.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product 4-Iodoaniline 4-Iodoaniline Mixing Mixing in Ethanol 4-Iodoaniline->Mixing Ammonium_Thiocyanate Ammonium_Thiocyanate Ammonium_Thiocyanate->Mixing HCl HCl HCl->Mixing Ethanol Ethanol Ethanol->Mixing Reflux Reflux (4-6h) Mixing->Reflux Precipitation Precipitation in Ice Water Reflux->Precipitation Filtration Filtration & Washing Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product This compound Recrystallization->Product

Synthesis workflow for this compound.
Characterization Methods

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to elucidate the molecular structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis will confirm the presence of key functional groups, such as N-H, C=S, and aromatic C-H bonds.

  • Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and confirm its elemental composition.

  • Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur.

Potential Biological Activity and Signaling Pathway

Thiourea derivatives have been extensively studied for their wide range of biological activities, including anticancer properties. Many thiourea-containing compounds have been identified as potent inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 can block the signaling cascade that leads to endothelial cell proliferation, migration, and survival, thereby suppressing tumor-induced angiogenesis.

The proposed mechanism of action for this compound as an anticancer agent involves the inhibition of the VEGFR-2 signaling pathway.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Thiourea This compound Thiourea->VEGFR2 Inhibits

Proposed inhibition of the VEGFR-2 signaling pathway.

Conclusion

This compound is a compound with significant potential for further investigation in the field of drug discovery. Its synthesis is achievable through established chemical routes. Based on the activity of related thiourea derivatives, it is a promising candidate for evaluation as an inhibitor of key signaling pathways implicated in cancer, such as the VEGFR-2 pathway. Further research is warranted to fully elucidate its biological activity profile and to obtain detailed analytical data to confirm its chemical properties.

References

The Core Mechanism of Action of 1-(4-Iodophenyl)-2-thiourea in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific compound 1-(4-Iodophenyl)-2-thiourea is limited in the current scientific literature. This guide, therefore, extrapolates its potential mechanism of action based on extensive research on structurally related halogenated phenyl-thiourea derivatives. The findings presented herein are intended to provide a foundational understanding and guide future research into this specific molecule.

Executive Summary

Thiourea derivatives have emerged as a promising class of compounds in anticancer research due to their broad spectrum of cytotoxic activities against various cancer cell lines. While the precise mechanisms of this compound are yet to be fully elucidated, studies on analogous compounds suggest a multi-faceted approach to inhibiting cancer cell proliferation. This technical guide synthesizes the current understanding of the probable mechanism of action, focusing on the induction of apoptosis, cell cycle arrest, and interference with key cellular signaling pathways. Detailed experimental protocols and quantitative data from related compounds are provided to facilitate further investigation.

Putative Mechanism of Action

Based on studies of analogous halogenated phenyl-thiourea compounds, the anticancer activity of this compound is likely attributed to its ability to induce programmed cell death (apoptosis) and halt the cell division cycle. The presence of a halogenated phenyl ring is a common feature in many cytotoxic thiourea derivatives.

Induction of Apoptosis

Halogenated 1,3-disubstituted thiourea derivatives have been shown to be potent inducers of apoptosis in cancer cells.[1] This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of caspases. The pro-apoptotic activity of these compounds is a key contributor to their cytotoxic effects.

Cell Cycle Arrest

In addition to inducing apoptosis, thiourea derivatives can interfere with the normal progression of the cell cycle. This disruption prevents cancer cells from replicating their DNA and dividing, thereby inhibiting tumor growth. While the specific phase of cell cycle arrest can vary between different derivatives and cancer cell lines, this remains a critical aspect of their anticancer activity.

Quantitative Data: Cytotoxicity of Structurally Related Compounds

The following table summarizes the cytotoxic activity (IC50 values) of several 1,3-disubstituted thiourea derivatives against various human cancer cell lines. These compounds share structural similarities with this compound, particularly the presence of a halogenated phenyl group.

CompoundCancer Cell LineIC50 (µM)
1-(3,4-Dichlorophenyl)-3-(3-trifluoromethylphenyl)thioureaSW480 (Colon)7.3 ± 1.15
SW620 (Colon)1.5 ± 0.22
K-562 (Leukemia)6.3 ± 1.12
1-(4-Chlorophenyl)-3-(3-trifluoromethylphenyl)thioureaK-562 (Leukemia)10.2 ± 1.54
1-(4-Trifluoromethylphenyl)-3-(3-trifluoromethylphenyl)thioureaSW480 (Colon)8.9 ± 1.02
PC3 (Prostate)6.9 ± 1.64

Data extracted from a study on 1,3-disubstituted thiourea derivatives, which demonstrated significant cytotoxicity against several cancer cell lines.[1]

Key Signaling Pathways (Hypothesized)

While specific pathway analysis for this compound is not available, research on the broader class of thiourea derivatives suggests potential interference with multiple signaling cascades crucial for cancer cell survival and proliferation.

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Wnt Wnt beta_catenin β-catenin Wnt->beta_catenin Gene_Transcription Gene Transcription beta_catenin->Gene_Transcription Thiourea This compound (Hypothesized) Thiourea->RTK Inhibition Thiourea->PI3K Inhibition Thiourea->beta_catenin Inhibition

Hypothesized Signaling Pathways Targeted by Thiourea Derivatives.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the anticancer effects of this compound.

Cell Viability Assessment (MTT Assay)

This protocol is for determining the cytotoxic effect of a compound on cancer cells.

MTT_Workflow A 1. Seed cancer cells in 96-well plates B 2. Treat cells with This compound (various concentrations) A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent to each well C->D E 5. Incubate for 2-4 hours (Formazan formation) D->E F 6. Solubilize formazan crystals (e.g., with DMSO) E->F G 7. Measure absorbance at ~570 nm F->G H 8. Calculate IC50 value G->H

Workflow for the MTT Cell Viability Assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound and a vehicle control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Assay_Workflow A 1. Treat cells with This compound B 2. Harvest and wash cells with cold PBS A->B C 3. Resuspend cells in 1X Binding Buffer B->C D 4. Add Annexin V-FITC and Propidium Iodide (PI) C->D E 5. Incubate in the dark for 15 minutes D->E F 6. Analyze by flow cytometry E->F G 7. Quantify cell populations: - Viable (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic/Necrotic (Annexin V+/PI+) F->G

References

Biological Activity of 1-(4-Iodophenyl)-2-Thiourea Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities, attracting significant interest in the field of medicinal chemistry. Among these, derivatives featuring a 1-(4-iodophenyl)-2-thiourea scaffold have shown promise as potent agents with anticancer, antimicrobial, and enzyme-inhibiting properties. The presence of the iodine atom at the para position of the phenyl ring often enhances the lipophilicity and can lead to improved pharmacological profiles. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanistic aspects of this compound derivatives, consolidating key quantitative data, experimental protocols, and relevant biological pathways.

Synthesis of this compound Derivatives

The general synthetic route to 1-(4-iodophenyl)-3-(substituted)thiourea derivatives is a straightforward and efficient process. The synthesis typically involves the reaction of 4-iodoaniline with a suitable isothiocyanate in an appropriate solvent.

Synthesis 4-Iodoaniline 4-Iodoaniline Reaction Reaction 4-Iodoaniline->Reaction Isothiocyanate (R-NCS) Isothiocyanate (R-NCS) Isothiocyanate (R-NCS)->Reaction 1-(4-Iodophenyl)-3-(substituted)thiourea 1-(4-Iodophenyl)-3-(substituted)thiourea Reaction->1-(4-Iodophenyl)-3-(substituted)thiourea

General synthesis of this compound derivatives.

Anticancer Activity

Several studies have highlighted the cytotoxic potential of thiourea derivatives against various cancer cell lines. While specific data for a broad range of this compound derivatives is an emerging area of research, studies on structurally similar halogenated phenylthioureas provide valuable insights into their potential anticancer effects. The mechanism of action often involves the induction of apoptosis.

Quantitative Anticancer Activity Data

The following table summarizes the cytotoxic activity of representative halogenated phenylthiourea derivatives against various cancer cell lines. It is important to note that direct data for a comprehensive series of 1-(4-iodophenyl) derivatives is limited, and these values for related compounds serve as a predictive reference.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW480 (colon cancer)9.0[1]
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW620 (metastatic colon cancer)1.5[1]
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaK562 (chronic myelogenous leukemia)6.3[1]
1,3-bis(4-(trifluoromethyl)phenyl)thioureaA549 (lung cancer)0.2[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[3][4][5]

Proposed Mechanism: Induction of Apoptosis

Halogenated thiourea derivatives have been shown to induce apoptosis in cancer cells.[1] The proposed mechanism involves the activation of intrinsic and/or extrinsic apoptotic pathways.

ApoptosisInduction cluster_cell Cancer Cell Thiourea_Derivative 1-(4-Iodophenyl)- 2-thiourea derivative ROS_Production Increased ROS Production Thiourea_Derivative->ROS_Production Mitochondrial_Stress Mitochondrial Stress ROS_Production->Mitochondrial_Stress Caspase_Activation Caspase Activation Mitochondrial_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Proposed apoptotic pathway induced by thiourea derivatives.

Antimicrobial Activity

Thiourea derivatives have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi. The presence of a halogen, such as iodine, can enhance the antimicrobial properties of these compounds.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for a representative thiourea derivative against various microbial strains.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
1-(4-fluorophenyl)-3-(4-{1-[(pyridine-4-carbonyl)-hydrazono]ethyl}phenyl)thioureaMycobacterium tuberculosis H37Rv0.49 (µM)[1]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The lowest concentration of the antimicrobial agent that completely inhibits the visible growth of a microorganism is determined.

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial two-fold dilutions of the this compound derivative in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MIC_Workflow Start Start Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions of Thiourea Derivative Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Serial_Dilution->Inoculate_Plate Incubate Incubate under Appropriate Conditions Inoculate_Plate->Incubate Read_Results Observe for Microbial Growth Incubate->Read_Results Determine_MIC Determine MIC Value Read_Results->Determine_MIC End End Determine_MIC->End

Workflow for MIC determination by broth microdilution.

Enzyme Inhibition

This compound derivatives have been investigated as inhibitors of various enzymes, including urease and tyrosinase, which are implicated in several pathological conditions.

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. Its activity is associated with infections by Helicobacter pylori and the formation of urinary stones.

Compound/DerivativeEnzymeIC50 (µM)Reference
Thiourea (Standard)Jack Bean Urease21.00 ± 0.11[6]

Principle: The inhibitory activity is determined by measuring the amount of ammonia produced by the urease-catalyzed hydrolysis of urea. The Berthelot method is commonly used to quantify ammonia.

Procedure:

  • Pre-incubation: Pre-incubate the enzyme (Jack Bean Urease) with various concentrations of the this compound derivative in a buffer solution.

  • Substrate Addition: Initiate the reaction by adding a solution of urea.

  • Incubation: Incubate the reaction mixture at a specific temperature for a defined period.

  • Ammonia Quantification: Stop the reaction and determine the amount of ammonia produced using the Berthelot reagent, which forms a colored indophenol complex.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (e.g., 625 nm).

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.[7]

Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that plays a key role in melanin biosynthesis. Its inhibitors are of interest for the treatment of hyperpigmentation disorders.

Compound/DerivativeEnzymeIC50 (µM)Reference
Kojic Acid (Standard)Mushroom Tyrosinase16.4 ± 3.53[8]
Indole-thiourea derivative 4bMushroom Tyrosinase5.9 ± 2.47[8]

Principle: The inhibitory activity is measured by monitoring the enzymatic oxidation of a substrate, such as L-DOPA, to dopachrome, which is a colored product.

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing a buffer, the tyrosinase enzyme (e.g., from mushrooms), and various concentrations of the this compound derivative.

  • Substrate Addition: Initiate the reaction by adding a solution of L-DOPA.

  • Absorbance Measurement: Monitor the formation of dopachrome by measuring the increase in absorbance at a specific wavelength (e.g., 475 nm) over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition. The IC50 value is then calculated from the dose-response curve.

Enzyme_Inhibition cluster_urease Urease Inhibition cluster_tyrosinase Tyrosinase Inhibition Urease Urease Ammonia Ammonia Urease->Ammonia Product Urea Urea Urea->Urease Substrate Thiourea_Urease Thiourea Derivative (Inhibitor) Thiourea_Urease->Urease Inhibits Tyrosinase Tyrosinase Dopachrome Dopachrome Tyrosinase->Dopachrome Product L-DOPA L-DOPA L-DOPA->Tyrosinase Substrate Thiourea_Tyrosinase Thiourea Derivative (Inhibitor) Thiourea_Tyrosinase->Tyrosinase Inhibits

Enzyme inhibition mechanisms for urease and tyrosinase.

Conclusion

This compound derivatives represent a promising scaffold for the development of novel therapeutic agents. Their synthetic accessibility and diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects, make them attractive candidates for further investigation. This technical guide has provided a consolidated overview of the current knowledge in this area, highlighting the need for more extensive research to fully elucidate the structure-activity relationships and mechanisms of action for this specific class of compounds. The provided experimental protocols and graphical representations of workflows and pathways serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

An In-depth Technical Guide to the Structural Properties of 1-(4-Iodophenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive investigation into the structural properties of 1-(4-Iodophenyl)-2-thiourea, a molecule of interest in medicinal chemistry and materials science. This document collates available crystallographic, spectroscopic, and computational data to offer a detailed understanding of its molecular architecture. Detailed experimental protocols for its synthesis and characterization are provided, alongside an exploration of its potential biological mechanisms of action, visualized through signaling pathway diagrams. While experimental data for the title compound is limited in publicly accessible databases, this guide leverages data from closely related analogs to provide a robust predictive analysis of its structural and chemical characteristics.

Introduction

Thiourea derivatives are a versatile class of organic compounds renowned for their wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The incorporation of a halogen atom, such as iodine, into the phenyl ring of a thiourea scaffold can significantly modulate its physicochemical properties and biological efficacy. This compound, with its potential for halogen bonding and altered lipophilicity, presents an intriguing candidate for further investigation in drug discovery and materials science. This guide aims to provide a centralized resource on its structural and chemical properties to facilitate future research and development.

Molecular Structure and Crystallography

Data Presentation: Crystallographic Data for 1-(4-Fluorophenyl)-2-thiourea

The following table summarizes the key crystallographic parameters for 1-(4-Fluorophenyl)-2-thiourea, which can be considered as an approximation for this compound. It is important to note that the larger van der Waals radius and different electronic properties of iodine compared to fluorine will induce variations in bond lengths, bond angles, and crystal packing.

ParameterValue[1]
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 9.1384 (8)
b (Å) 8.4338 (7)
c (Å) 10.5334 (9)
β (˚) 109.796 (2)
**Volume (ų) **763.85 (11)
Z 4

Table 1: Approximated Crystallographic Data for this compound based on 1-(4-Fluorophenyl)-2-thiourea.

Intermolecular Interactions: The crystal structure of phenylthiourea derivatives is typically characterized by extensive hydrogen bonding. In the case of 1-(4-Fluorophenyl)-2-thiourea, intermolecular N-H···S and N-H···F hydrogen bonds link the molecules into infinite sheets[1]. It is anticipated that this compound would exhibit similar N-H···S hydrogen bonding. Additionally, the iodine atom could participate in halogen bonding (I···S or I···N interactions), which would further influence the crystal packing.

Spectroscopic Properties

While experimental spectra for this compound are not widely published, its spectroscopic characteristics can be predicted based on the analysis of related compounds and known spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 9.8Singlet (broad)1HN-H
~ 7.7Doublet2HAromatic C-H (ortho to I)
~ 7.5Doublet2HAromatic C-H (ortho to NH)
~ 7.3Singlet (broad)2HNH₂

Table 2: Predicted ¹H NMR Chemical Shifts for this compound.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~ 182C=S
~ 139Aromatic C-I
~ 137Aromatic C-NH
~ 129Aromatic C-H
~ 125Aromatic C-H
~ 90Aromatic C-I

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Predicted FT-IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretching (asymmetric and symmetric)
~ 3050MediumAromatic C-H stretching
~ 1620StrongN-H bending
~ 1590MediumC=C aromatic ring stretching
~ 1500StrongN-C-S asymmetric stretching
~ 1350StrongC=S stretching
~ 1000StrongC-I stretching
~ 820Strongp-disubstituted benzene C-H out-of-plane bending

Table 4: Predicted FT-IR Peak Assignments for this compound.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of N-aryl thioureas.

Materials:

  • 4-Iodoaniline

  • Ammonium thiocyanate

  • Benzoyl chloride

  • Acetone (anhydrous)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

Procedure:

Step 1: Preparation of 4-Iodophenyl isothiocyanate (in situ)

  • To a solution of 4-iodoaniline (1 equivalent) in a suitable solvent such as acetone, add an equimolar amount of ammonium thiocyanate.

  • To this mixture, add benzoyl chloride (1 equivalent) dropwise with stirring at room temperature.

  • The reaction mixture is then heated to reflux for 1-2 hours to form the intermediate N-(4-Iodophenyl)-N'-benzoylthiourea.

Step 2: Hydrolysis to this compound

  • After cooling the reaction mixture, a solution of sodium hydroxide (2 equivalents) in water is added.

  • The mixture is heated to reflux for another 1-2 hours to hydrolyze the benzoyl group.

  • The solution is then cooled and acidified with hydrochloric acid until a precipitate forms.

  • The solid product, this compound, is collected by filtration, washed with water, and dried.

  • Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification.

Characterization Methods

Single-Crystal X-ray Diffraction:

  • Crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water).

  • A selected crystal is mounted on a goniometer head.

  • Data collection is performed using a diffractometer with Mo Kα radiation (λ = 0.71073 Å) at a controlled temperature (e.g., 293 K).

  • The structure is solved by direct methods and refined by full-matrix least-squares on F².

NMR Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of, for example, 400 MHz for ¹H and 100 MHz for ¹³C.

  • The sample is dissolved in a deuterated solvent, typically DMSO-d₆ or CDCl₃.

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

FT-IR Spectroscopy:

  • The FT-IR spectrum is recorded using a spectrometer.

  • The sample is prepared as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk.

  • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Potential Biological Mechanisms and Signaling Pathways

Thiourea derivatives have been shown to exhibit a range of biological activities. Two potential mechanisms of action are the inhibition of bacterial quorum sensing and the disruption of fungal cell wall biosynthesis.

Inhibition of Bacterial Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. Many thiourea derivatives have been identified as inhibitors of QS, thereby attenuating bacterial virulence.

Quorum_Sensing_Inhibition Workflow: Quorum Sensing Inhibition by this compound cluster_bacteria Bacterial Cell cluster_inhibition Inhibition Mechanism Signal_Synthase Signal Synthase (e.g., LuxI) AHL Acyl-Homoserine Lactone (AHL) Autoinducer Signal_Synthase->AHL Synthesis Receptor Receptor Protein (e.g., LuxR) AHL->Receptor Binding & Activation Gene_Expression Virulence Gene Expression Receptor->Gene_Expression Induction Virulence_Factors Virulence Factors (Toxins, Biofilms) Gene_Expression->Virulence_Factors Production Thiourea 1-(4-Iodophenyl)- 2-thiourea Thiourea->Signal_Synthase Inhibits Thiourea->Receptor Blocks Binding Fungal_Cell_Wall_Disruption Workflow: Disruption of Fungal Chitin Synthesis cluster_pathway Chitin Synthesis Pathway cluster_inhibition Inhibition Mechanism Precursor Fructose-6-P GFA Glutamine:fructose-6-P aminotransferase (GFA) Precursor->GFA GlcN6P Glucosamine-6-P GFA->GlcN6P GNA GlcNAc-6-P acetyltransferase GlcN6P->GNA GlcNAc6P GlcNAc-6-P GNA->GlcNAc6P PGM Phosphoacetylglucosamine mutase GlcNAc6P->PGM GlcNAc1P GlcNAc-1-P PGM->GlcNAc1P UAP UDP-N-acetylglucosamine pyrophosphorylase GlcNAc1P->UAP UDPGlcNAc UDP-GlcNAc UAP->UDPGlcNAc CHS Chitin Synthase UDPGlcNAc->CHS Chitin Chitin CHS->Chitin Cell_Wall Fungal Cell Wall Chitin->Cell_Wall Thiourea 1-(4-Iodophenyl)- 2-thiourea Thiourea->CHS Inhibits

References

An In-Depth Technical Guide to the Solubility and Stability of 1-(4-Iodophenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of the compound 1-(4-Iodophenyl)-2-thiourea. Due to the limited availability of specific experimental data for this particular derivative in publicly accessible literature, this document focuses on established experimental protocols for thiourea and its analogues. It further presents illustrative data and workflows to guide researchers in their own investigations.

Solubility Profile

Experimental Protocol: Static Gravimetric Method

The static gravimetric method is a reliable technique for determining the solubility of a solid compound in various solvents at different temperatures.[1]

Apparatus:

  • Jacketed crystallizer

  • Thermostatic water bath

  • Magnetic stirrer

  • Analytical balance

  • Syringe with a membrane filter (e.g., 5 µm pore size)

  • Petri dish

  • Drying oven

Procedure: [1]

  • Charging: A known mass of this compound and the selected solvent are added to the jacketed crystallizer, which is maintained at a constant temperature by the thermostatic water bath.

  • Equilibration: The solution is stirred continuously for a sufficient time (e.g., 1-2 hours) to ensure solid-liquid equilibrium is reached.[1]

  • Settling: Stirring is stopped, and the solution is allowed to settle for approximately 30 minutes, ensuring any undissolved particles sediment.[1]

  • Sampling: A sample of the supernatant (3-5 mL) is withdrawn using a syringe fitted with a filter to prevent the transfer of solid particles.[1]

  • Evaporation: The collected sample in a pre-weighed Petri dish is placed in a drying oven (e.g., at 323.15 K) until the solvent has completely evaporated.[1]

  • Weighing: The Petri dish with the solid residue is cooled to room temperature and weighed. This process is repeated until a constant weight is achieved.[1]

  • Calculation: The mole fraction solubility (x₁) can be calculated using the following equation:[2] x₁ = (m₁ / M₁) / ((m₁ / M₁) + (m₂ / M₂)) Where:

    • m₁ = mass of the solute (this compound)

    • m₂ = mass of the solvent

    • M₁ = molar mass of the solute

    • M₂ = molar mass of the solvent

This procedure is repeated at various temperatures to construct a solubility curve.

Workflow for Solubility Determination

G cluster_protocol Experimental Protocol: Static Gravimetric Method start Start charging Charging: Add solute and solvent to jacketed crystallizer start->charging equilibration Equilibration: Stir at constant temperature (e.g., 1-2 hours) charging->equilibration settling Settling: Allow undissolved solid to sediment (e.g., 30 mins) equilibration->settling sampling Sampling: Withdraw supernatant with a filtered syringe settling->sampling evaporation Evaporation: Evaporate solvent in a drying oven sampling->evaporation weighing Weighing: Weigh the solid residue until constant weight evaporation->weighing calculation Calculation: Determine mole fraction solubility weighing->calculation end End calculation->end

Workflow for Solubility Determination
Solubility Data

Table 1: Illustrative Solubility Data Presentation for this compound

Note: The following data is hypothetical and serves as a template for presenting experimental results. Specific values would need to be determined experimentally.

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Methanol25Data to be determinedData to be determined
Ethanol25Data to be determinedData to be determined
Acetone25Data to be determinedData to be determined
Dichloromethane25Data to be determinedData to be determined
Dimethyl Sulfoxide (DMSO)25Data to be determinedData to be determined
Water25Data to be determinedData to be determined

Table 2: Experimental Solubility of Thiourea (Parent Compound)

For context, the solubility of the parent compound, thiourea, in various solvents is provided below. It is important to note that the introduction of the 4-iodophenyl group will significantly alter the polarity and intermolecular interactions, thus affecting the solubility profile compared to unsubstituted thiourea.

SolventTemperature (K)Mole Fraction Solubility (10³)Reference
Methanol283.15 - 323.15Increases with temperature[2]
Ethanol283.15 - 323.15Increases with temperature[2]
n-Propanol283.15 - 323.15Increases with temperature[2]
Isopropanol283.15 - 323.15Increases with temperature[2]
n-Butanol283.15 - 323.15Increases with temperature[2]
Isobutanol283.15 - 323.15Increases with temperature[2]
Pyridine290.05 - 361.45Increases with temperature
PEG-400290.05 - 361.45Increases with temperature
DMSO290.05 - 361.45Increases with temperature
Dioxane290.05 - 361.45Increases with temperature
Water + Methanol283.15 - 313.15Varies with composition and temperature[3]
Water + Ethanol283.15 - 313.15Varies with composition and temperature[3]

Stability Profile

The stability of a pharmaceutical compound under various environmental conditions is crucial for determining its shelf-life and storage requirements. Forced degradation studies are employed to identify potential degradation products and pathways.[4]

Experimental Protocol: Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to elicit degradation.[5]

Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile.[4]

Stress Conditions: [4]

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 12 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 12 hours, protected from light.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Dissolve in the stock solution solvent for analysis.

  • Photolytic Degradation: Expose the solid compound or its solution to UV light (e.g., >290 nm) and analyze at appropriate time points.

Analysis: All stressed samples, along with an unstressed control, should be analyzed using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.[4]

Stability-Indicating HPLC Method

A stability-indicating HPLC method is essential to separate the parent compound from any degradation products, allowing for accurate quantification of its stability.

Typical Chromatographic Conditions: [6]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often employed.

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (e.g., 200 nm or 242 nm).[6]

  • Column Temperature: 30°C.

Sample Preparation: [6] Accurately weigh a known amount of the sample, dissolve it in a suitable solvent (e.g., methanol or a water/acetonitrile mixture), and filter through a 0.45 µm filter before injection.

Workflow for Stability Testing

G cluster_protocol Experimental Protocol: Forced Degradation and Stability Analysis cluster_stress Forced Degradation Conditions start Start stock_prep Prepare Stock Solution (1 mg/mL in Methanol/Acetonitrile) start->stock_prep acid Acid Hydrolysis (0.1 M HCl, 60°C) stock_prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock_prep->base oxidation Oxidative Degradation (3% H₂O₂, RT) stock_prep->oxidation thermal Thermal Degradation (Solid, 80°C) stock_prep->thermal photo Photolytic Degradation (UV Light) stock_prep->photo analysis Analysis by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis quantification Quantify Parent Compound and Identify Degradation Products analysis->quantification end End quantification->end

Workflow for Stability Testing
Expected Degradation Pathways

For thiourea derivatives, the most common degradation pathways are oxidation and hydrolysis.[4]

  • Oxidation: Can lead to the formation of the corresponding urea (1-(4-Iodophenyl)-2-urea), disulfides, or various sulfur oxides.

  • Hydrolysis: Particularly under basic conditions, can also yield the urea analogue and release sulfide.

The specific degradation products of this compound would need to be identified through techniques such as LC-MS/MS.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this compound is sparse, the detailed protocols for solubility determination via the static gravimetric method and stability assessment through forced degradation studies and HPLC analysis offer a clear path for researchers. The provided workflows and illustrative data tables serve as practical tools for the design and execution of these critical experiments in a drug development context. The successful characterization of these properties is fundamental to advancing the potential of this compound as a therapeutic agent.

References

Potential Therapeutic Targets of 1-(4-Iodophenyl)-2-thiourea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Iodophenyl)-2-thiourea is a halogenated arylthiourea derivative that, based on extensive research into structurally similar compounds, holds significant promise for various therapeutic applications. This technical guide synthesizes the current understanding of the biological activities of this compound and its analogs, focusing on its potential as an anticancer and antimicrobial agent. This document outlines key therapeutic targets, summarizes available quantitative data, provides detailed experimental methodologies for relevant assays, and visualizes pertinent biological pathways and workflows. The compiled information aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this class of compounds.

Introduction

Thiourea derivatives have long been recognized for their broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. The introduction of a halogen atom, such as iodine, onto the phenyl ring can significantly modulate the compound's physicochemical properties, including lipophilicity and electronic effects, which in turn can influence its biological activity and pharmacokinetic profile. This compound, while not extensively studied as a standalone agent, belongs to a well-researched class of phenylthioureas. This guide extrapolates from the available data on analogous compounds to highlight the most probable therapeutic targets and mechanisms of action for this compound.

Potential Therapeutic Targets

Based on the biological evaluation of structurally related halogenated phenylthiourea derivatives, the primary therapeutic targets for this compound are likely to be in the areas of oncology and infectious diseases.

Anticancer Targets

Thiourea derivatives have demonstrated potent activity against a variety of cancer cell lines. The proposed mechanisms often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

  • Receptor Tyrosine Kinases (RTKs): Many thiourea-containing compounds act as inhibitors of RTKs such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[1] These receptors are pivotal in tumor angiogenesis and cell growth. The phenylthiourea scaffold can effectively compete for the ATP-binding site of these kinases.

  • Intracellular Signaling Pathways: Disruption of downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, is a common consequence of RTK inhibition by thiourea derivatives.

  • Apoptosis Induction: Several studies have shown that halogenated phenylthioureas can induce apoptosis in cancer cells, suggesting an interference with the intrinsic or extrinsic apoptotic pathways.[2]

Antimicrobial Targets

The antimicrobial potential of thiourea derivatives has been demonstrated against a range of pathogens, with a notable focus on Mycobacterium tuberculosis.

  • Mycobacterial Enzymes: Phenylthiourea analogs have been identified as having activity against both replicating and intracellular Mycobacterium tuberculosis.[3] While the exact mechanism for many derivatives is still under investigation, potential targets include enzymes essential for the mycobacterial cell wall synthesis or metabolic pathways. One study on the thiourea drug isoxyl identified the Δ9-stearoyl desaturase (DesA3) as its specific target, an enzyme involved in oleic acid synthesis.[4]

  • Bacterial Cell Integrity: Some thiourea derivatives have been shown to disrupt the cell wall integrity of bacteria, leading to cell death.[4]

Quantitative Data

The following tables summarize the biological activity of thiourea derivatives that are structurally related to this compound. This data provides a strong rationale for investigating the specific activity of the iodo-substituted compound.

Table 1: Cytotoxicity of Halogenated Phenylthiourea Derivatives against Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW620 (metastatic colon cancer)1.5[2]
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW480 (primary colon cancer)9.0[1]
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaK562 (chronic myelogenous leukemia)6.3[1]
1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW620 (metastatic colon cancer)9.4[2]
N1,N3-disubstituted-thiosemicarbazone 7HCT116 (colon cancer)1.11[5]
N1,N3-disubstituted-thiosemicarbazone 7HepG2 (liver cancer)1.74[5]
N1,N3-disubstituted-thiosemicarbazone 7MCF7 (breast cancer)7.0[5]

Table 2: Antitubercular Activity of Phenylthiourea Analogs

CompoundTargetIC50 (µM)Reference
Phenylthiourea analog 1Intracellular M. tuberculosis0.4[3]
Phenylthiourea analog 2Intracellular M. tuberculosis0.3[3]
1-(4-fluorophenyl)-3-(4-{1-[(pyridine-4-carbonyl)-hydrazono]ethyl}phenyl)thioureaM. tuberculosis H37Rv0.49[6]
1-(4-fluorophenyl)-3-(4-{1-[(pyridine-4-carbonyl)-hydrazono]ethyl}phenyl)thioureaINH-resistant M. tuberculosis0.49[6]

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the evaluation of thiourea derivatives.

General Synthesis of this compound

A common method for the synthesis of N-arylthioureas involves the reaction of an aryl isothiocyanate with an amine. For this compound, this would typically involve the reaction of 4-iodophenyl isothiocyanate with ammonia. An alternative and frequently used laboratory synthesis involves the reaction of 4-iodoaniline with a source of thiocyanate, such as ammonium thiocyanate, in the presence of an acid catalyst.[7]

  • Materials: 4-iodoaniline, ammonium thiocyanate, hydrochloric acid, ethanol, water.

  • Procedure:

    • Dissolve 4-iodoaniline in ethanol.

    • Add a solution of ammonium thiocyanate in water to the reaction mixture.

    • Add concentrated hydrochloric acid dropwise while stirring.

    • Reflux the mixture for several hours.

    • Monitor the reaction progress using thin-layer chromatography.

    • Upon completion, cool the reaction mixture and pour it into ice-cold water.

    • Collect the precipitated product by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

    • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[7]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Materials: Human cancer cell lines (e.g., HCT116, MCF-7, HepG2), Dulbecco's Modified Eagle's Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), dimethyl sulfoxide (DMSO), 96-well plates.

  • Procedure:

    • Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

    • Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in culture medium.

    • Replace the medium in the wells with the medium containing different concentrations of the test compound and incubate for 48-72 hours.

    • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[5]

In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

This colorimetric assay is commonly used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

  • Materials: Mycobacterium tuberculosis H37Rv strain, Middlebrook 7H9 broth, oleic acid-albumin-dextrose-catalase (OADC) supplement, Alamar Blue reagent, 96-well plates.

  • Procedure:

    • Prepare a suspension of M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC.

    • Prepare serial dilutions of this compound in a 96-well plate.

    • Add the bacterial suspension to each well. Include positive (bacteria only) and negative (medium only) controls.

    • Incubate the plates at 37°C for 5-7 days.

    • After incubation, add Alamar Blue solution to each well and re-incubate for 24 hours.

    • Observe the color change from blue (no growth) to pink (growth).

    • The MIC is defined as the lowest concentration of the compound that prevents the color change.[6]

Enzyme Inhibition Assay (e.g., Tyrosinase Inhibition)

Phenylthiourea and its derivatives are known inhibitors of tyrosinase, a key enzyme in melanin synthesis.

  • Materials: Mushroom tyrosinase, L-DOPA (3,4-dihydroxyphenylalanine), phosphate buffer (pH 6.8), 96-well plate.

  • Procedure:

    • Prepare solutions of mushroom tyrosinase and L-DOPA in phosphate buffer.

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add the test compound solution and the tyrosinase solution. Pre-incubate for 10 minutes at room temperature.

    • Initiate the enzymatic reaction by adding the L-DOPA solution.

    • Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals using a microplate reader.

    • Calculate the percentage of enzyme inhibition and determine the IC50 value.[8]

Visualizations

The following diagrams illustrate key concepts related to the synthesis and potential mechanisms of action of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product cluster_purification Purification & Analysis Aniline 4-Iodoaniline Reaction Acid-Catalyzed Condensation (e.g., in Ethanol, Reflux) Aniline->Reaction Thiocyanate Ammonium Thiocyanate Thiocyanate->Reaction Product This compound Reaction->Product Purification Precipitation & Recrystallization Product->Purification Analysis Spectroscopic Characterization (NMR, IR, MS) Purification->Analysis

Caption: General workflow for the synthesis of this compound.

Anticancer_Mechanism Compound This compound RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Compound->RTK Inhibition Apoptosis Apoptosis Compound->Apoptosis Induction Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Signaling Activation Proliferation Cell Proliferation & Survival Signaling->Proliferation Promotion

Caption: Postulated anticancer mechanism of action for this compound.

Antitubercular_Mechanism Compound This compound Mtb_Enzyme Mycobacterial Enzyme (e.g., DesA3) Compound->Mtb_Enzyme Inhibition Metabolic_Pathway Essential Metabolic Pathway (e.g., Oleic Acid Synthesis) Mtb_Enzyme->Metabolic_Pathway Catalysis Mtb_Growth Mycobacterium tuberculosis Growth & Survival Metabolic_Pathway->Mtb_Growth Requirement

Caption: Potential antitubercular mechanism of action for this compound.

Conclusion and Future Directions

While direct and extensive research on this compound is currently limited, the wealth of data on structurally similar halogenated phenylthioureas provides a strong foundation for predicting its therapeutic potential. The evidence strongly suggests that this compound is a promising candidate for further investigation as both an anticancer and an antitubercular agent.

Future research should focus on:

  • The definitive synthesis and characterization of this compound.

  • Comprehensive in vitro screening against a broad panel of cancer cell lines and microbial pathogens, including drug-resistant strains.

  • In-depth mechanistic studies to identify the specific molecular targets and signaling pathways modulated by the compound.

  • Preclinical in vivo studies to evaluate its efficacy, toxicity, and pharmacokinetic profile.

This technical guide serves as a starting point to encourage and facilitate further exploration into the therapeutic applications of this compound, a compound with considerable potential in the landscape of modern drug discovery.

References

An In-depth Technical Guide on the In Vitro Cytotoxicity of 1-(4-Iodophenyl)-2-thiourea on Human Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the in vitro cytotoxic effects of 1-(4-Iodophenyl)-2-thiourea and related thiourea derivatives on various human cell lines. While specific data for this compound is limited in publicly available research, this document synthesizes findings from closely related halogenated thiourea compounds to infer its potential cytotoxic profile and mechanisms of action. The guide includes detailed experimental protocols for key cytotoxicity assays and visual representations of relevant biological pathways and experimental workflows.

Introduction to Thiourea Derivatives in Cancer Research

Thiourea derivatives represent a class of organic compounds with a wide range of biological activities, including anticancer properties.[1][2][3][4] The presence of both hydrogen bond donors and acceptors in their structure allows for interactions with various biological targets, potentially leading to the inhibition of cancer cell growth and induction of apoptosis.[1] The substitution pattern on the phenyl ring of thiourea compounds significantly influences their cytotoxic potency.[1] Halogenated derivatives, in particular, have demonstrated significant antiproliferative activity against a variety of cancer cell lines.[5][6]

Quantitative Cytotoxicity Data

The following tables summarize the in vitro cytotoxic activity of various thiourea derivatives, including those with halogen substitutions, on different human cancer cell lines. This data provides a comparative basis for estimating the potential efficacy of this compound.

Table 1: IC50 Values of Halogenated Thiourea Derivatives in Human Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference
1-(3-Iodophenyl)-thiourea derivative (ATX 11)HK-1 (Nasopharyngeal Carcinoma)4.7 ± 0.7[6]
1-(3,4-Dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea (Compound 2)SW480 (Colon Cancer)7.3 ± 0.81[5]
SW620 (Metastatic Colon Cancer)1.5 ± 0.72[5]
PC3 (Prostate Cancer)4.6 ± 0.65[5]
K-562 (Chronic Myelogenous Leukemia)8.9 ± 1.12[5]
1-(4-Chlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea (Compound 9)SW620 (Metastatic Colon Cancer)7.6 ± 1.75[5]
1,1'-(1,3-Phenylenebis(methylene))bis(3-(4-chlorophenyl)thiourea) (Compound 24)MOLT-3 (T-cell Acute Lymphoblastic Leukemia)1.62[7]
Cisplatin (Reference Drug)HK-1 (Nasopharyngeal Carcinoma)8.9 ± 1.9[6]

Table 2: Apoptosis Induction by Thiourea Derivatives

Compound/DerivativeCell LineAssayResultReference
1-(3,4-Dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea (Compound 2)SW480 (Colon Cancer)Annexin V-FITC/PI95% ± 1.5% late apoptotic cells[5]
SW620 (Metastatic Colon Cancer)Annexin V-FITC/PI99% ± 0.5% late apoptotic cells[5]
K-562 (Chronic Myelogenous Leukemia)Annexin V-FITC/PI73% ± 2.0% late apoptotic cells[5]
1-(4-(Trifluoromethyl)phenyl)-3-(3-(trifluoromethyl)phenyl)thiourea (Compound 8)SW480 (Colon Cancer)Annexin V-FITC/PI97% ± 1.2% late apoptotic cells[5]

Experimental Protocols

This section provides detailed methodologies for standard in vitro assays used to evaluate the cytotoxicity of chemical compounds.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[8][9][10][11][12][13]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.[11][14] Incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).[8] Include untreated cells as a negative control.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8][10][11]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[9][10]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9][10] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[9][10]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells.

MTT_Assay_Workflow cluster_plate 96-Well Plate A Seed Cells B Add Compound A->B Overnight C Incubate B->C 24-72h D Add MTT C->D E Incubate D->E 3-4h F Add Solubilizer E->F G Read Absorbance F->G 15 min shaking

Figure 1: Workflow of the MTT Assay.

The LDH assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes, which is an indicator of cytotoxicity.[14][15][16][17][18]

Protocol:

  • Cell Culture and Treatment: Culture cells and treat with the test compound as described for the MTT assay. Prepare control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[16][18]

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 4 minutes) and carefully transfer the cell-free supernatant to a new 96-well plate.[14]

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. This typically involves mixing a catalyst and a dye solution.[14] Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[17]

  • Stop Reaction and Measure Absorbance: Add a stop solution to each well and measure the absorbance at a wavelength of 490 nm.[17]

  • Calculation: Determine the percentage of cytotoxicity by comparing the LDH release from treated cells to that of the controls.

LDH_Assay_Workflow cluster_plate 96-Well Plate A Culture & Treat Cells B Centrifuge A->B After treatment C Transfer Supernatant B->C D Add Reaction Mix C->D E Incubate D->E ~30 min F Add Stop Solution E->F G Read Absorbance F->G

Figure 2: Workflow of the LDH Cytotoxicity Assay.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19][20][21][22] Annexin V binds to phosphatidylserine (PS) on the outer leaflet of the cell membrane during early apoptosis, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[19][20]

Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.[19][21]

  • Incubation: Incubate the cells for 5-15 minutes at room temperature in the dark.[21]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.[21]

AnnexinV_Workflow A Treat Cells B Harvest & Wash Cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC & PI C->D E Incubate (Dark) D->E F Flow Cytometry Analysis E->F Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathLigand Death Ligand DeathReceptor Death Receptor DeathLigand->DeathReceptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Executioner Caspase-3 Caspase8->Caspase3 CellStress Cellular Stress (e.g., Compound Treatment) Mitochondria Mitochondria CellStress->Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Spectroscopic Analysis of 1-(4-Iodophenyl)-2-thiourea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 1-(4-Iodophenyl)-2-thiourea, a compound of interest in medicinal chemistry and materials science. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), a comprehensive structural elucidation of this molecule is presented. This document serves as a vital resource for researchers engaged in the synthesis, characterization, and application of novel thiourea derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound. These predictions are based on the known spectral data of its constituent moieties, 4-iodoaniline and thiourea, as well as data from analogous N-aryl thiourea compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 9.5 - 10.0Singlet (broad)1HN-H (adjacent to phenyl)
~ 7.7 - 7.8Doublet2HAr-H (ortho to Iodo)
~ 7.2 - 7.3Doublet2HAr-H (ortho to NH)
~ 7.0 - 7.5Singlet (broad)2HNH₂

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 180 - 185C=S (Thiourea)
~ 138 - 142Ar-C (C-NH)
~ 137 - 139Ar-C (ortho to Iodo)
~ 120 - 125Ar-C (ortho to NH)
~ 90 - 95Ar-C (C-I)

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500Strong, BroadN-H Stretching (NH and NH₂)
~ 3150MediumAromatic C-H Stretching
~ 1600MediumN-H Bending
~ 1580StrongC=C Aromatic Ring Stretching
~ 1480StrongC-N Stretching
~ 1300MediumC=S Stretching
~ 820Strongpara-disubstituted C-H Bending
~ 500MediumC-I Stretching
Mass Spectrometry (MS)

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

m/zProposed Fragment Ion
294[M]⁺ (Molecular Ion)
219[C₆H₆IN]⁺
167[M - I]⁺
92[C₆H₆N]⁺
76[CSN₂H₄]⁺

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Synthesis of this compound

A common synthetic route involves the reaction of 4-iodoaniline with an isothiocyanate source.

  • Dissolve 4-iodoaniline (1 equivalent) in a suitable solvent such as acetone or tetrahydrofuran.

  • Add a solution of ammonium thiocyanate (1.2 equivalents) in the same solvent.

  • To this mixture, add benzoyl chloride (1.1 equivalents) dropwise while stirring at room temperature.

  • Continue stirring for 2-4 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A higher number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly grinding a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Scan the region from 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by dissolving it in a suitable solvent (e.g., methanol) for electrospray ionization (ESI).

  • Instrumentation: Employ a mass spectrometer capable of electron ionization (EI) or electrospray ionization (ESI).

  • Data Acquisition (EI Mode):

    • Use a standard electron energy of 70 eV.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-400).

  • Data Acquisition (ESI Mode):

    • Optimize the spray voltage and other source parameters for maximum signal intensity.

    • Acquire the spectrum in positive ion mode.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis and the structural relationships within the molecule.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start 4-Iodoaniline + Ammonium Thiocyanate + Benzoyl Chloride reaction Reaction in Acetone start->reaction purification Precipitation & Recrystallization reaction->purification product This compound purification->product nmr NMR (¹H & ¹³C) product->nmr ir IR product->ir ms MS product->ms structure Structural Elucidation nmr->structure ir->structure ms->structure

Caption: Experimental workflow for synthesis and analysis.

Caption: Key structural components of the molecule.

Exploring the Antioxidant Potential of 1-(4-Iodophenyl)-2-thiourea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Thiourea derivatives have emerged as a promising class of compounds with a wide array of biological activities, including significant antioxidant potential. This technical guide explores the prospective antioxidant capabilities of a specific analogue, 1-(4-Iodophenyl)-2-thiourea. While direct experimental data for this compound is not yet prevalent in published literature, this document provides a comprehensive framework for its evaluation. By examining the established antioxidant properties of structurally related thiourea derivatives, we delineate the likely mechanisms of action, present standardized experimental protocols for assessment, and offer a comparative analysis of reported antioxidant efficacies. This guide serves as a foundational resource for researchers aiming to investigate and characterize the antioxidant profile of this compound and other novel thiourea-based compounds.

Introduction: Thiourea Derivatives as Antioxidants

Thiourea and its derivatives are versatile compounds recognized for their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] A growing body of evidence highlights their potential as potent antioxidants, capable of mitigating the detrimental effects of oxidative stress, a key contributor to the pathogenesis of numerous chronic and degenerative diseases.[3][4] The antioxidant capacity of these compounds is often attributed to the presence of the thioamide functional group (N-C=S), which can participate in redox reactions to neutralize free radicals.

The antioxidant mechanism of thiourea derivatives is believed to involve hydrogen atom transfer (HAT) or single electron transfer (SET) processes.[3] In the HAT mechanism, the N-H bond of the thiourea moiety donates a hydrogen atom to a free radical, thereby quenching it. In the SET mechanism, an electron is transferred from the thiourea derivative to the radical species. Some studies suggest that the antioxidant effects of these compounds may also be mediated through the activation of cellular defense pathways, such as the Keap1-Nrf2 signaling pathway, which upregulates the expression of endogenous antioxidant enzymes.[4]

This guide will focus on the untapped antioxidant potential of this compound. The introduction of an iodine atom at the para position of the phenyl ring may modulate the electronic properties of the molecule, potentially influencing its antioxidant activity. A thorough investigation using standardized in vitro assays is essential to characterize its efficacy.

Comparative Antioxidant Activity of Thiourea Derivatives

To provide a context for the potential antioxidant efficacy of this compound, the following table summarizes the reported 50% inhibitory concentration (IC50) values for various thiourea derivatives from several studies. A lower IC50 value indicates greater antioxidant activity.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)Reference
1,3-diphenyl-2-thiourea (DPTU)710 ± 144 ± 1[3]
1-benzyl-3-phenyl-2-thiourea (BPTU)11000 ± 152400 ± 21[3]
4-[3-(4-chlorophenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide> Standard1.08 ± 0.44[5]
4-fluorophenyl thiourea derivative--[6]
N-phenylthiourea482-[2]

Note: The specific assay conditions and standards used may vary between studies, affecting direct comparability.

Experimental Protocols for Antioxidant Activity Assessment

Accurate and reproducible evaluation of antioxidant capacity requires standardized experimental protocols. The following sections detail the methodologies for three widely accepted in vitro antioxidant assays: DPPH, ABTS, and FRAP.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, leading to its reduction and a corresponding decrease in absorbance.[4][7]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Test compound (this compound)

  • Standard antioxidant (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Adjust the absorbance of the solution to approximately 1.0 at 517 nm.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol) and make serial dilutions to obtain a range of concentrations. Prepare similar dilutions for the standard antioxidant.

  • Reaction Mixture: In a 96-well microplate, add a specific volume of the test compound or standard solution to a defined volume of the DPPH solution.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

  • IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm. [3][4] Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Ethanol or phosphate-buffered saline (PBS)

  • Test compound (this compound)

  • Standard antioxidant (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution: Dilute the stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare serial dilutions of the test compound and the standard antioxidant.

  • Reaction Mixture: Add a small volume of the test compound or standard solution to a larger volume of the ABTS•+ working solution in a 96-well microplate.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay.

  • IC50 Determination: Determine the IC50 value from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm. [7] Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Test compound (this compound)

  • Standard (e.g., Ferrous sulfate, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Sample Preparation: Prepare serial dilutions of the test compound and the standard.

  • Reaction Mixture: Add a small volume of the sample or standard to a larger volume of the FRAP reagent in a 96-well microplate.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance at 593 nm.

  • Calculation: Construct a standard curve using the absorbance values of the ferrous sulfate or Trolox standards. The antioxidant capacity of the sample is expressed as FRAP value (in µM Fe(II) equivalents or Trolox equivalents).

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the general workflows for the DPPH, ABTS, and FRAP assays.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_Sol Prepare 0.1 mM DPPH in Methanol Mix Mix Sample and DPPH Solution DPPH_Sol->Mix Sample_Prep Prepare Serial Dilutions of Test Compound Sample_Prep->Mix Incubate Incubate 30 min in Dark Mix->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calculate Calculate % Inhibition Measure_Abs->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_Stock Generate ABTS•+ Stock Solution ABTS_Work Prepare ABTS•+ Working Solution ABTS_Stock->ABTS_Work Mix Mix Sample and ABTS•+ Solution ABTS_Work->Mix Sample_Prep Prepare Serial Dilutions of Test Compound Sample_Prep->Mix Incubate Incubate for Defined Time Mix->Incubate Measure_Abs Measure Absorbance at 734 nm Incubate->Measure_Abs Calculate Calculate % Inhibition Measure_Abs->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for the ABTS Radical Cation Scavenging Assay.

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis FRAP_Reagent Prepare FRAP Reagent Mix Mix Sample and FRAP Reagent FRAP_Reagent->Mix Sample_Prep Prepare Serial Dilutions of Test Compound Sample_Prep->Mix Incubate Incubate at 37°C Mix->Incubate Measure_Abs Measure Absorbance at 593 nm Incubate->Measure_Abs Calculate Determine FRAP Value from Standard Curve Measure_Abs->Calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Plausible Signaling Pathway: Keap1-Nrf2

Thiourea derivatives may exert their antioxidant effects by modulating the Keap1-Nrf2 pathway, a key regulator of the cellular antioxidant response. [4][8]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Thiourea This compound (Potential Inducer) Keap1_Nrf2 Keap1-Nrf2 Complex Thiourea->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome targets Nrf2 for Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates Antioxidant_Genes->ROS neutralizes

Caption: The Keap1-Nrf2 signaling pathway and potential modulation by thiourea derivatives.

Conclusion and Future Directions

While specific experimental data on the antioxidant activity of this compound is currently lacking, the extensive research on analogous thiourea derivatives provides a strong rationale for its investigation as a potential antioxidant agent. The presence of the thiourea moiety suggests a capacity for free radical scavenging, and the iodo-phenyl substitution may further influence this activity.

This technical guide offers a comprehensive framework for the systematic evaluation of this compound's antioxidant potential. The detailed experimental protocols for DPPH, ABTS, and FRAP assays provide a standardized approach for in vitro screening. Furthermore, the exploration of the Keap1-Nrf2 signaling pathway presents a plausible mechanism for its cellular antioxidant effects.

Future research should focus on the synthesis and subsequent in vitro evaluation of this compound using the methodologies outlined in this guide. Structure-activity relationship (SAR) studies, comparing its activity to other halogen-substituted and non-substituted phenylthiourea derivatives, would provide valuable insights into the chemical features essential for potent antioxidant activity. Further investigations into its effects on cellular antioxidant enzymes and the Keap1-Nrf2 pathway will be crucial to fully elucidate its mechanism of action and therapeutic potential.

References

Methodological & Application

application of 1-(4-Iodophenyl)-2-thiourea in antimicrobial studies.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiourea derivatives have emerged as a promising class of compounds in antimicrobial research due to their diverse biological activities. The presence of a toxophoric N-C-S group is believed to contribute to their bioactivity. The 1-(4-Iodophenyl)-2-thiourea, a specific analogue in this class, is a subject of interest for its potential antimicrobial efficacy. The substitution with an iodine atom on the phenyl ring can significantly influence the compound's lipophilicity and electronic properties, which may, in turn, enhance its interaction with microbial targets. This document provides a summary of the antimicrobial potential of thiourea derivatives, based on studies of analogous compounds, and offers detailed protocols for evaluating the antimicrobial activity of this compound.

Data Presentation: Antimicrobial Activity of Thiourea Derivatives

While specific data for this compound is not extensively available in the public domain, the following tables summarize the Minimum Inhibitory Concentration (MIC) values for structurally related thiourea derivatives against various microbial strains. This data serves as a representative illustration of the potential antimicrobial spectrum of this class of compounds.

Table 1: Antibacterial Activity of Representative Thiourea Derivatives (MIC in µg/mL)

Compound ClassDerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Fluorinated ThioureaFluorinated pyridine derivative 4a1.953.97.8115.63[1]
Thiourea with TriazoleDerivative 10 4-8---[2][3]
Thiourea with TriazoleDerivative 4 8---[2][3]
Thiadiazole-tagged ThioureaCompound 7a 1.392.153.112.05[4]
Thiadiazole-tagged ThioureaCompound 7b 1.952.013.252.19[4]
Thiadiazole-tagged ThioureaCompound 8 0.951.122.011.95[4]

Table 2: Antifungal Activity of Representative Thiourea Derivatives (MIC in µg/mL)

Compound ClassDerivativeCandida albicansAspergillus flavusReference
Thiadiazole-tagged ThioureaCompound 7a >503.25[4]
Thiadiazole-tagged ThioureaCompound 7b >502.95[4]
Thiadiazole-tagged ThioureaCompound 8 >502.15[4]
Thiourea with PyrazoleCompound 26 10-[5]
Thiourea with PyrazoleCompound 27 10-[5]

Experimental Protocols

The following are detailed protocols for key experiments to determine the antimicrobial activity of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Sterile pipette tips and pipettes

  • Incubator

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Microbial Inoculum:

    • For bacteria, grow a fresh culture on an appropriate agar plate. Pick a few colonies and suspend them in sterile saline or MHB. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • For fungi, grow a fresh culture on Sabouraud Dextrose Agar. Prepare a suspension of fungal spores or cells in sterile saline and adjust the concentration.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB or RPMI-1640 to all wells of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculation: Add 10 µL of the prepared microbial inoculum to each well, resulting in a final volume of 110 µL.

  • Controls:

    • Positive Control: A well containing the medium and the inoculum without the test compound.

    • Negative Control: A well containing only the medium.

    • Solvent Control: A well containing the medium, the inoculum, and the same concentration of the solvent used to dissolve the test compound.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Protocol 2: Agar Well Diffusion Assay for Antimicrobial Screening

This method is used for the qualitative screening of the antimicrobial activity of a compound.

Materials:

  • This compound

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Microbial cultures

  • Sterile Petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • Sterile swabs

Procedure:

  • Preparation of Agar Plates: Prepare MHA or SDA plates and allow them to solidify under sterile conditions.

  • Inoculation:

    • Prepare a microbial suspension equivalent to the 0.5 McFarland standard.

    • Using a sterile swab, evenly spread the inoculum over the entire surface of the agar plate to create a lawn of bacteria or fungi.

  • Well Preparation: Use a sterile cork borer to punch wells of uniform diameter into the agar.

  • Application of Test Compound: Add a specific volume (e.g., 50-100 µL) of a known concentration of the this compound solution into each well.

  • Controls:

    • Positive Control: A well containing a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

    • Negative Control: A well containing the solvent used to dissolve the test compound.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.

  • Measurement of Zone of Inhibition: Measure the diameter of the clear zone around each well where microbial growth is inhibited. A larger zone of inhibition indicates higher antimicrobial activity.

Visualizations

Workflow for Antimicrobial Activity Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_results Data Analysis Compound This compound Stock Solution AgarWell Agar Well Diffusion Compound->AgarWell BrothMicro Broth Microdilution Compound->BrothMicro Inoculum Microbial Inoculum (0.5 McFarland) Inoculum->AgarWell Inoculum->BrothMicro Zone Measure Zone of Inhibition (mm) AgarWell->Zone MIC Determine MIC (µg/mL) BrothMicro->MIC G Start Antimicrobial Activity Confirmed Hypothesis Formulate Hypothesis on Mechanism of Action Start->Hypothesis TargetID Identify Potential Microbial Targets Hypothesis->TargetID CellBased Cell-based Assays TargetID->CellBased EnzymeAssay Enzymatic Assays TargetID->EnzymeAssay Membrane Cell Membrane Integrity Assays CellBased->Membrane DNA DNA Gyrase/ Topoisomerase Inhibition EnzymeAssay->DNA Validation Target Validation Membrane->Validation DNA->Validation

References

Application Notes and Protocols: 1-(4-Iodophenyl)-2-thiourea in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-(4-Iodophenyl)-2-thiourea as a versatile ligand in coordination chemistry. While specific research on this exact ligand is limited, the following information is compiled based on established principles and extensive studies of closely related aryl thiourea derivatives. These protocols and notes are intended to serve as a comprehensive guide for synthesizing novel metal complexes and exploring their potential applications in anticancer and antimicrobial research, as well as catalysis.

Introduction

Thiourea derivatives are a significant class of ligands in coordination chemistry, valued for their ability to coordinate with a broad spectrum of metal ions. The coordination can occur through the sulfur atom (a soft donor) or through both sulfur and nitrogen atoms, leading to monodentate or bidentate chelation. This versatility allows for the synthesis of metal complexes with varied geometries and electronic properties. The resulting metal complexes frequently show enhanced biological activities, such as anticancer and antimicrobial properties, when compared to the free ligands. The incorporation of a metal center can significantly augment the therapeutic potential of thiourea-based compounds. The presence of an iodophenyl group in this compound introduces a site for potential further functionalization or participation in catalytic cycles, such as palladium-catalyzed cross-coupling reactions.

Data Presentation

The following tables summarize representative quantitative data for the biological activities of metal complexes with substituted thiourea ligands, analogous to what might be expected for complexes of this compound.

Table 1: Cytotoxicity of Representative Thiourea Metal Complexes against Cancer Cell Lines

Complex/LigandCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
[Au(T1)(PPh₃)]OTf¹HeLa< 1Cisplatin9.8 ± 1.2
[Au(T1)(PPh₃)]OTf¹A5491.8 ± 0.2Cisplatin10.2 ± 1.5
[Au(T1)(PPh₃)]OTf¹Jurkat< 1Cisplatin1.5 ± 0.1
[Ag(T2)₂(PPh₃)]OTf¹HeLa< 1--
[PdCl₂(HPMCT)₂]²MCF-715.34 ± 0.5Cisplatin-
[PtCl₂(HPMCT)₂]²MCF-712.72 ± 0.4Cisplatin-
ATX 11³HK-14.7 ± 0.7Cisplatin8.9 ± 1.9

¹ T1 = a phosphine-containing thiourea ligand with a 3,5-di-CF₃ substituted phenyl ring; T2 = a phosphine-containing thiourea ligand with a phenyl group.[1][2] ² HPMCT = N-Phenylmorpholine-4-carbothioamide.[3] ³ ATX 11 = An aspirin-derived thiourea with an iodine at the meta position.[4]

Table 2: Antimicrobial Activity of Representative Thiourea Derivatives and Metal Complexes

CompoundMicroorganismInhibition Zone (mm)MIC (µg/mL)
Thiourea Derivative 4a¹Bacillus subtilis-1.95
Thiourea Derivative 4a¹Staphylococcus pneumoniae-3.9
Thiourea Derivative 4a¹Pseudomonas aeruginosa17.2 ± 1.57.81
Thiourea Derivative 4a¹Escherichia coli21.3 ± 0.87.81
[CuCl₂(HPMCT)₂]²Escherichia coli~18-
[Cu(κ²S,N-PMCT)₂]²Escherichia coli~22-
Thiourea Derivative 10³Staphylococcus epidermidis-4-32

¹ 4a = A fluorinated pyridine-containing thiourea derivative.[5] ² HPMCT = N-Phenylmorpholine-4-carbothioamide.[3] ³ 10 = A thiourea derivative with a 3-amino-1H-1,2,4-triazole scaffold.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound Ligand

This protocol describes a general method for the synthesis of N-aryl thioureas from the corresponding isothiocyanate and ammonia.

Materials:

  • 4-Iodophenyl isothiocyanate

  • Aqueous ammonia (28-30%)

  • Ethanol

  • Hydrochloric acid (1 M)

  • Stirring apparatus

  • Standard glassware for synthesis

Procedure:

  • In a round-bottom flask, dissolve 4-iodophenyl isothiocyanate (1 equivalent) in ethanol.

  • Slowly add an excess of aqueous ammonia (e.g., 5-10 equivalents) to the stirred solution at room temperature.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting isothiocyanate.

  • Pour the reaction mixture into a beaker containing ice-cold water.

  • Acidify the mixture with 1 M hydrochloric acid to a pH of approximately 4-5 to precipitate the product.

  • Collect the white solid precipitate by vacuum filtration.

  • Wash the solid with copious amounts of deionized water to remove any unreacted ammonia and salts.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Dry the purified product in a vacuum desiccator.

  • Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity.

Protocol 2: General Synthesis of Metal Complexes with this compound

This protocol provides a general procedure for the synthesis of metal complexes with divalent transition metals such as Pd(II), Pt(II), Cu(II), and Ni(II).

Materials:

  • This compound (2 equivalents)

  • Metal salt (e.g., K₂PdCl₄, K₂PtCl₄, CuCl₂·2H₂O, NiCl₂·6H₂O) (1 equivalent)

  • Solvent (e.g., ethanol, methanol, acetonitrile)

  • Stirring apparatus and reflux condenser

  • Standard glassware for synthesis

Procedure:

  • Dissolve this compound (2 equivalents) in the chosen solvent in a round-bottom flask.

  • In a separate flask, dissolve the metal salt (1 equivalent) in the same solvent.

  • Add the metal salt solution dropwise to the stirred solution of the thiourea ligand at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 2-6 hours. The progress of the reaction can be monitored by TLC.

  • Allow the reaction mixture to cool to room temperature. In many cases, the metal complex will precipitate out of the solution.

  • Collect the solid complex by vacuum filtration.

  • Wash the precipitate with the reaction solvent, followed by a low-boiling point solvent like diethyl ether, to facilitate drying.

  • Dry the complex in a vacuum desiccator.

  • Characterize the synthesized complex using FT-IR, UV-Vis spectroscopy, elemental analysis, and, if possible, single-crystal X-ray diffraction to determine its structure and coordination mode.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic activity of the synthesized complexes against cancer cell lines.[7][8]

Materials:

  • Synthesized metal complexes and the free ligand

  • Cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare stock solutions of the test compounds (ligand and complexes) in DMSO and dilute them with the culture medium to the desired final concentrations.

  • After 24 hours, remove the old medium from the wells and add fresh medium containing various concentrations of the test compounds. Include wells with untreated cells as a negative control and a known anticancer drug (e.g., cisplatin) as a positive control.

  • Incubate the plates for 48-72 hours in a CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol 4: Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.[9]

Materials:

  • Synthesized metal complexes and the free ligand

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in the appropriate broth in the wells of a 96-well plate.

  • Prepare an inoculum of the microbial strain and adjust its turbidity to match the 0.5 McFarland standard.

  • Add the microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37 °C for 24 hours for bacteria or at 35 °C for 48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

The following diagrams illustrate key workflows and concepts relevant to the application of this compound in coordination chemistry.

Ligand_Synthesis_Workflow start Start: Reagents reagents 4-Iodophenyl Isothiocyanate + Aqueous Ammonia start->reagents reaction Reaction in Ethanol (Room Temperature, 2-4h) reagents->reaction precipitation Precipitation (Ice-cold water, HCl) reaction->precipitation filtration Vacuum Filtration precipitation->filtration recrystallization Recrystallization (Ethanol/Water) filtration->recrystallization product Pure this compound recrystallization->product

Caption: Workflow for the synthesis of this compound.

Complex_Synthesis_Workflow cluster_ligand Ligand Preparation cluster_metal Metal Precursor ligand This compound (in Ethanol) reaction Mixing and Reflux (2-6 hours) ligand->reaction metal_salt Metal Salt (e.g., K₂PdCl₄) (in Ethanol) metal_salt->reaction cooling Cooling to Room Temperature reaction->cooling isolation Filtration and Washing cooling->isolation characterization Characterization (FT-IR, NMR, etc.) isolation->characterization final_product Metal Complex characterization->final_product

Caption: General workflow for the synthesis of metal complexes.

Biological_Screening_Pathway cluster_cancer Anticancer Activity cluster_microbial Antimicrobial Activity start Synthesized Metal Complex cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity mic MIC Determination (Broth Microdilution) start->mic ic50 IC50 Determination cytotoxicity->ic50 mechanism Mechanism of Action Studies (e.g., Apoptosis Assay) ic50->mechanism biofilm Anti-biofilm Assay mic->biofilm

References

Application Notes and Protocols for the Synthesis of 1-(4-Iodophenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 1-(4-Iodophenyl)-2-thiourea, a valuable intermediate in the development of various pharmaceutical compounds. The outlined method is based on the reaction of 4-iodoaniline with ammonium thiocyanate in the presence of a mineral acid, a common and effective strategy for the preparation of aryl thioureas. This protocol includes a comprehensive list of materials and reagents, a step-by-step procedure, and methods for purification and characterization of the final product. All quantitative data is summarized in structured tables for clarity and ease of comparison. Additionally, a graphical representation of the experimental workflow is provided to aid in the visualization of the synthesis process.

Introduction

Thiourea and its derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, antiviral, and anticancer properties. The synthesis of specifically substituted thioureas, such as this compound, is a critical step in the discovery of novel therapeutic agents. The presence of the iodo-phenyl moiety provides a site for further functionalization, making it a versatile building block in organic synthesis. The protocol detailed herein describes a reliable and reproducible method for the synthesis of this compound.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
4-IodoanilineReagentSigma-Aldrich
Ammonium ThiocyanateACS ReagentFisher Scientific
Hydrochloric Acid37%VWRConcentrated
Ethanol200 ProofDecon Labs
Deionized Water-Millipore
Round-bottom flask--250 mL
Reflux condenser--
Heating mantle--
Magnetic stirrer and stir bar--
Buchner funnel and flask--
Filter paper--Whatman No. 1
Beakers--Various sizes
Graduated cylinders--Various sizes
Melting point apparatus--
FT-IR Spectrometer--
NMR Spectrometer--

Experimental Protocol

The synthesis of this compound is achieved through the acid-catalyzed reaction of 4-iodoaniline with ammonium thiocyanate. The overall reaction is depicted below:

Reaction Scheme:

4-Iodoaniline + NH₄SCN --(HCl, H₂O/Ethanol, Reflux)--> this compound

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-iodoaniline (0.05 mol) in a mixture of ethanol (50 mL) and deionized water (50 mL).

  • Acidification: To the stirring solution, slowly add concentrated hydrochloric acid (0.05 mol, approximately 4.2 mL).

  • Addition of Thiocyanate: In a separate beaker, dissolve ammonium thiocyanate (0.06 mol) in a minimal amount of deionized water and add it to the reaction mixture.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Crude Product: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath to facilitate precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold deionized water to remove any unreacted salts and impurities.

  • Purification: Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound as a crystalline solid.

  • Drying and Characterization: Dry the purified product in a vacuum oven. Determine the melting point and characterize the compound using FT-IR and NMR spectroscopy.

Data Presentation

Table 1: Reagent Quantities and Properties

ReagentMolecular Weight ( g/mol )Moles (mol)Mass (g)Volume (mL)
4-Iodoaniline219.040.0510.95-
Ammonium Thiocyanate76.120.064.57-
Hydrochloric Acid (37%)36.460.051.82~4.2

Table 2: Product Characterization

ProductMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Percent Yield (%)Melting Point (°C)
This compoundC₇H₇IN₂S278.1113.91To be determinedTo be calculated183[1]

Experimental Workflow Diagram

SynthesisWorkflow Synthesis of this compound Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Dissolve 4-Iodoaniline in Ethanol/Water acid Add Conc. HCl reagents->acid thiocyanate Add Ammonium Thiocyanate Solution acid->thiocyanate reflux Reflux for 2-3 hours thiocyanate->reflux cool Cool to Room Temp & Ice Bath reflux->cool filter Vacuum Filtration cool->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Ethanol/Water wash->recrystallize dry Dry Product recrystallize->dry characterize Characterize: - Melting Point - FT-IR - NMR dry->characterize

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for Cell-Based Assay Using 1-(4-Iodophenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Iodophenyl)-2-thiourea is a sulfur-containing organic compound belonging to the thiourea class. Thiourea derivatives are known to exhibit a wide range of biological activities, including the inhibition of various enzymes. This document provides a detailed protocol for a cell-based assay to evaluate the inhibitory effect of this compound on Dopamine β-hydroxylase (DβH), a key enzyme in the catecholamine biosynthesis pathway.

Dopamine β-hydroxylase (EC 1.14.17.1) is a copper-containing monooxygenase that catalyzes the conversion of dopamine to norepinephrine.[1][2] This enzymatic step is crucial for the production of the neurotransmitter norepinephrine, which is involved in various physiological processes, including the regulation of mood, attention, and blood pressure. Inhibition of DβH can lead to decreased norepinephrine levels and a subsequent increase in dopamine levels. This mechanism is of significant interest for the development of therapeutics for conditions such as hypertension, anxiety, and substance abuse disorders.[3]

This application note describes a robust cell-based assay using the human neuroblastoma cell line SH-SY5Y, which endogenously expresses DβH, to screen for and characterize the inhibitory potential of this compound. The protocol details the cell culture, treatment with the test compound, and subsequent measurement of norepinephrine levels in the cell culture supernatant using a commercially available ELISA kit.

Signaling Pathway: Catecholamine Biosynthesis

The following diagram illustrates the catecholamine biosynthesis pathway, highlighting the role of Dopamine β-hydroxylase (DβH) in the conversion of Dopamine to Norepinephrine.

Catecholamine_Biosynthesis Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine AADC Norepinephrine Norepinephrine Dopamine->Norepinephrine DβH Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT TH Tyrosine Hydroxylase (TH) AADC Aromatic L-Amino Acid Decarboxylase (AADC) DBH Dopamine β-hydroxylase (DβH) PNMT Phenylethanolamine N-methyltransferase (PNMT) Inhibitor This compound Inhibitor->DBH Inhibition Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture SH-SY5Y Cells Differentiation 2. Differentiate Cells (Optional, with Retinoic Acid) Cell_Culture->Differentiation Seeding 3. Seed Cells into 96-well Plates Differentiation->Seeding Compound_Prep 4. Prepare Serial Dilutions of This compound Incubation 5. Treat Cells with Compound Seeding->Incubation Compound_Prep->Incubation Supernatant_Collection 6. Collect Cell Culture Supernatant Incubation->Supernatant_Collection ELISA 7. Measure Norepinephrine Levels using ELISA Supernatant_Collection->ELISA Data_Analysis 8. Analyze Data and Determine IC50 ELISA->Data_Analysis

References

Application Notes and Protocols for 1-(4-Iodophenyl)-2-thiourea in Anti-Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential anti-cancer applications of 1-(4-Iodophenyl)-2-thiourea and detailed protocols for its investigation. The data presented is a synthesis of findings from research on structurally related thiourea derivatives and offers a predictive framework for the study of this specific compound.

Introduction

Thiourea derivatives have emerged as a promising class of compounds in anti-cancer drug discovery, exhibiting a wide range of pharmacological activities.[1][2] These compounds have been shown to induce cytotoxicity in various cancer cell lines through mechanisms such as apoptosis induction and the inhibition of key signaling pathways crucial for tumor growth and proliferation.[3][4] this compound, a halogenated phenylthiourea derivative, is of particular interest due to the established anti-cancer properties of related halogen-containing molecules. While specific data on this compound is limited, this document extrapolates from studies on analogous compounds to provide a guide for its investigation as an anti-cancer agent.

Predicted Anti-Cancer Activity

Based on studies of similar thiourea derivatives, this compound is predicted to exhibit cytotoxic and anti-proliferative effects against a range of human cancer cell lines. The presence of a halogen atom, in this case, iodine, on the phenyl ring is often associated with enhanced anti-cancer activity in this class of compounds.

Table 1: Predicted Cytotoxic Activity of this compound Against Various Human Cancer Cell Lines

The following table summarizes the IC50 values of structurally related thiourea compounds against several cancer cell lines. These values can serve as a reference for designing initial dose-response experiments for this compound.

Cancer Cell LineType of CancerIC50 (µM) of Related Thiourea Derivatives
MCF-7Breast Cancer9.19 - 16.96[1][5]
MDA-MB-231Breast Cancer8.21[1]
A549Lung Cancer99.93[1]
NCI-H460Lung Cancer1.86 - 14.52[1][5]
HepG2Liver Cancer6.21[1]
HCT116Colon Cancer6.42[1]
Colo-205Colon Cancer9.92[1]
PC3Prostate Cancer6.9 - 13.7[2]
K-562Leukemia10.2 - 12.9[2]

Proposed Mechanisms of Action

The anti-cancer effects of thiourea derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and to interfere with critical signaling pathways.

Apoptosis Induction

Thiourea compounds have been demonstrated to trigger apoptosis in cancer cells.[3] This is a key mechanism for eliminating cancerous cells without inducing an inflammatory response. The predicted pro-apoptotic activity of this compound can be investigated through various established assays.

Inhibition of Signaling Pathways

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[4] Several thiourea derivatives have been identified as potential inhibitors of VEGFR-2.[1][4]

MEK/ERK Pathway Inhibition: The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[6] Its dysregulation is a common feature in many cancers.[7] Inhibition of this pathway is a validated strategy in cancer therapy.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anti-cancer properties of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate its half-maximal inhibitory concentration (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound (dissolved in DMSO to create a stock solution)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in the complete growth medium.

  • After 24 hours, remove the medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).

  • Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cells after treatment with this compound.[8][9]

Materials:

  • Human cancer cell lines

  • Complete growth medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and quadrants.

  • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Protocol 3: Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • Human cancer cell lines

  • Complete growth medium

  • This compound

  • 70% Ethanol (ice-cold)

  • Phosphate-Buffered Saline (PBS)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24, 48, and 72 hours.

  • Harvest the cells, wash with PBS, and fix by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) by flow cytometry.

Visualizations

Diagram 1: Proposed Experimental Workflow

G cluster_0 In Vitro Evaluation cluster_1 Data Analysis cluster_2 Mechanism of Action A Cancer Cell Lines (e.g., MCF-7, A549) B Treatment with This compound A->B C MTT Assay (Cytotoxicity & IC50) B->C D Apoptosis Assay (Annexin V/PI) B->D E Cell Cycle Analysis B->E F Western Blot (Signaling Proteins) B->F G IC50 Determination C->G H Quantification of Apoptosis D->H I Cell Cycle Distribution E->I J Protein Expression Levels F->J K Elucidation of Anti-Cancer Mechanism G->K H->K I->K J->K

Caption: A workflow for the in vitro evaluation of this compound's anti-cancer effects.

Diagram 2: Proposed Signaling Pathway Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGFR2 VEGFR-2 RAS Ras VEGFR2->RAS VEGF RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Thiourea This compound Thiourea->VEGFR2 Thiourea->MEK

Caption: Proposed inhibition of VEGFR-2 and MEK/ERK signaling pathways by this compound.

References

Application Notes & Protocols: Analytical Methods for the Detection of 1-(4-Iodophenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Iodophenyl)-2-thiourea is a synthetic organic compound belonging to the thiourea class of molecules. Thiourea derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antibacterial, antifungal, antiviral, antioxidant, and anticancer properties.[1][2][3] The pharmacological activity of these compounds is often attributed to the hydrogen-bonding capabilities of the thiourea moiety and its ability to interact with biological targets such as enzymes and proteins.[3] The presence of an iodophenyl group may further enhance its biological efficacy and provides a unique structural feature for analytical detection.

Accurate and reliable analytical methods are crucial for the quantification of this compound in various matrices during research, development, and quality control processes. These application notes provide detailed protocols for the determination of this compound using High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) detection and UV-Vis Spectrophotometry.

Analytical Methods

Two primary analytical methods are presented for the detection and quantification of this compound: a high-sensitivity HPLC-PDA method for precise quantification and a simpler, rapid UV-Vis spectrophotometric method for initial screening and concentration estimation.

Method 1: High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

This method provides high sensitivity, specificity, and accuracy for the quantification of this compound. The protocol is adapted from a validated method for a structurally related thiourea derivative and is suitable for routine quality control, stability studies, and impurity profiling.[4]

Instrumentation and Chromatographic Conditions:

ParameterRecommended Setting
HPLC System Quaternary or Binary Gradient HPLC with PDA Detector
Column C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile and 0.1% Trifluoroacetic Acid in Water (75:25 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection Wavelength 254 nm (or λmax determined from UV spectrum)
Run Time 10 minutes

Experimental Protocol:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 50 µg/mL by diluting with the mobile phase.

  • Sample Preparation:

    • Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

    • Inject the prepared standards and samples.

    • Record the chromatograms and integrate the peak area for this compound.

  • Quantification:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the samples from the calibration curve.

Method Validation Parameters (Expected):

The following table summarizes the expected validation parameters for this method, based on data from similar compounds.[4]

ParameterExpected Value
Linearity (R²) ≥ 0.999
Range 1 - 50 µg/mL
Limit of Detection (LOD) ~2 µg/mL
Limit of Quantification (LOQ) ~7 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery) 98 - 102%
Method 2: UV-Vis Spectrophotometry

This method is a simpler and faster alternative for the estimation of this compound concentration, suitable for applications where high precision is not the primary requirement. The method is based on the principle of indirect spectrophotometry where the thiourea derivative is oxidized by a known excess of iodine, and the remaining iodine is quantified.[5]

Instrumentation and Reagents:

  • UV-Vis Spectrophotometer

  • 1 cm quartz cuvettes

  • Standard solution of this compound (100 µg/mL in ethanol)

  • Standardized iodine solution (e.g., 0.01 N)

  • Sodium hydroxide solution (0.1 N)

  • Hydrochloric acid solution (0.1 N)

Experimental Protocol:

  • Determination of λmax:

    • Scan a dilute solution of this compound in ethanol from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Standard Curve Preparation:

    • Prepare a series of standard solutions of this compound in ethanol (e.g., 5, 10, 15, 20, 25 µg/mL).

    • To each standard, add a known excess of standardized iodine solution and make the solution alkaline with sodium hydroxide.

    • Allow the reaction to proceed for a set time (e.g., 10 minutes).

    • Neutralize the solution with hydrochloric acid.

    • Measure the absorbance of the remaining iodine at its λmax (around 350 nm).[6]

    • Plot a calibration curve of the decrease in absorbance versus the concentration of this compound.

  • Sample Analysis:

    • Prepare the sample solution in ethanol to an expected concentration within the standard curve range.

    • Treat the sample solution with the same procedure as the standards.

    • Measure the absorbance and determine the concentration from the calibration curve.

Quantitative Data Summary:

MethodAnalyteLinearity (R²)LODLOQPrecision (%RSD)Accuracy (%)
HPLC-PDA This compound≥ 0.999~2 µg/mL~7 µg/mL< 2%98 - 102%
UV-Vis This compound≥ 0.99~5 µg/mL~15 µg/mL< 5%95 - 105%

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Standard Stock (1 mg/mL) Dilution Serial Dilutions (1-50 µg/mL) Standard->Dilution Injector Autosampler/ Injector Dilution->Injector Sample Sample Weighing Dissolution Dissolution in Methanol Sample->Dissolution Filtration 0.45 µm Filtration Dissolution->Filtration Filtration->Injector Column C18 Column Injector->Column Detector PDA Detector Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: HPLC experimental workflow for the quantification of this compound.

UV_Vis_Workflow cluster_prep Sample & Standard Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Stock Standard Stock (100 µg/mL in Ethanol) Standards Calibration Standards (5-25 µg/mL) Stock->Standards AddIodine Add Excess Iodine Solution Standards->AddIodine SamplePrep Sample Preparation in Ethanol SamplePrep->AddIodine AddBase Add NaOH (Alkaline Condition) AddIodine->AddBase React Incubate AddBase->React Neutralize Add HCl (Neutralization) React->Neutralize Spectrophotometer UV-Vis Spectrophotometer Neutralize->Spectrophotometer Absorbance Measure Absorbance (at λmax of Iodine) Spectrophotometer->Absorbance Calibration Plot Calibration Curve Absorbance->Calibration Quantification Determine Concentration Calibration->Quantification

Caption: Workflow for the indirect UV-Vis spectrophotometric determination of this compound.

Signaling_Pathway cluster_cell Cellular Response to Oxidative Stress ROS Oxidative Stress (e.g., ROS) PI3K_AKT PI3K/AKT Pathway ROS->PI3K_AKT induces Cell_Survival Enhanced Cell Survival & Protection ROS->Cell_Survival causes damage Thiourea This compound Thiourea->PI3K_AKT potentially activates Nrf2_Keap1 Nrf2-Keap1 Complex PI3K_AKT->Nrf2_Keap1 phosphorylates Nrf2, leading to dissociation Nrf2_translocation Nrf2 Nuclear Translocation Nrf2_Keap1->Nrf2_translocation releases Nrf2 ARE Antioxidant Response Element (ARE) Nrf2_translocation->ARE binds to Cytoprotection Upregulation of Cytoprotective Genes (e.g., HO-1) ARE->Cytoprotection activates transcription Cytoprotection->Cell_Survival leads to

Caption: Potential signaling pathway for the antioxidant activity of this compound.

References

Application Notes and Protocols for 1-(4-Iodophenyl)-2-thiourea in Protein Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Iodophenyl)-2-thiourea is a halogenated aromatic thiourea derivative with potential applications in protein binding studies and drug discovery. While specific research on this compound is limited, the broader class of phenylthiourea derivatives has demonstrated significant engagement with various protein targets, often acting as enzyme inhibitors. The presence of an iodine atom on the phenyl ring is anticipated to influence its physicochemical properties, such as hydrophobicity, and may introduce the potential for halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity to protein targets.

These application notes provide a theoretical framework and practical protocols for investigating the protein binding characteristics of this compound, drawing upon established methodologies for analogous compounds.

Physicochemical Properties and Predicted Activity

The introduction of an iodine atom to the phenylthiourea scaffold is expected to increase its lipophilicity, which may enhance its ability to penetrate hydrophobic pockets within proteins. Furthermore, the iodine atom can act as a halogen bond donor, forming favorable interactions with electron-rich atoms (such as oxygen or sulfur) in the protein's binding site. These interactions can contribute to the overall binding affinity and specificity of the compound. Based on the known activities of similar thiourea derivatives, this compound is a potential candidate for screening against enzymes such as tyrosinases and cholinesterases.

Data Presentation

The following tables summarize the known physical properties of this compound and provide representative biological data from studies on closely related phenylthiourea derivatives to guide initial experimental design.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 18879-80-6[1]
Molecular Formula C₇H₇IN₂S[1]
Molecular Weight 278.11 g/mol [1]
Melting Point 183 °C[1]
Predicted Boiling Point 335.2±44.0 °C[1]
Predicted Density 1.991±0.06 g/cm³[1]
Predicted pKa 12.78±0.70[1]

Table 2: Representative Inhibitory Activities of Phenylthiourea Derivatives against Various Enzymes

CompoundTarget EnzymeIC₅₀ (µM)Inhibition TypeReference
Phenylthiourea (PTU)Mushroom Tyrosinase2.8Competitive[2]
1-(3-chlorophenyl)-3-cyclohexylthioureaAcetylcholinesterase (AChE)50 (µg/mL)-[3]
1-(3-chlorophenyl)-3-cyclohexylthioureaButyrylcholinesterase (BChE)60 (µg/mL)-[3]
ThioacetazoneMushroom Tyrosinase14Non-competitive[2]
AmbazoneMushroom Tyrosinase15Non-competitive[2]

Note: The data in Table 2 are for analogous compounds and should be used as a preliminary guide for designing experiments with this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the protein binding properties of this compound.

Protocol 1: Synthesis of this compound

This protocol is a general method for the synthesis of N-aryl thioureas and can be adapted for this compound.

Materials:

  • 4-Iodoaniline

  • Ammonium thiocyanate

  • Concentrated Hydrochloric Acid

  • Acetone

  • Water

Procedure:

  • In a round-bottom flask, dissolve 4-iodoaniline in a minimal amount of warm acetone.

  • In a separate beaker, prepare a saturated aqueous solution of ammonium thiocyanate.

  • Slowly add concentrated hydrochloric acid to the 4-iodoaniline solution with stirring.

  • To this acidic solution, add the saturated ammonium thiocyanate solution dropwise.

  • Heat the reaction mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the crude product with cold water to remove any unreacted starting materials and salts.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

  • Dry the purified product under vacuum. Characterize the final product by melting point determination, FTIR, and NMR spectroscopy.

Protocol 2: Fluorescence Quenching Assay for Determining Protein Binding Affinity

This protocol describes the use of intrinsic tryptophan fluorescence quenching to determine the binding affinity (Kd) of this compound to a target protein.[4][5]

Materials:

  • Target protein with intrinsic tryptophan fluorescence

  • This compound stock solution (in a suitable solvent like DMSO, final concentration in the assay should be <1%)

  • Assay buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a solution of the target protein in the assay buffer at a fixed concentration (typically in the low micromolar range).

  • Record the fluorescence emission spectrum of the protein solution (excitation usually at 280 nm or 295 nm to selectively excite tryptophan).

  • Prepare a series of solutions by titrating small aliquots of the this compound stock solution into the protein solution.

  • After each addition, gently mix and allow the system to equilibrate for a few minutes before recording the fluorescence emission spectrum.

  • Correct the observed fluorescence intensity for the inner filter effect caused by the absorbance of the ligand at the excitation and emission wavelengths. This can be done by a separate titration of the ligand into the buffer alone.

  • Plot the change in fluorescence intensity (ΔF) as a function of the ligand concentration.

  • Fit the binding data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd).

Protocol 3: Tyrosinase Inhibition Assay

This protocol is adapted for screening the inhibitory effect of this compound on mushroom tyrosinase activity using L-DOPA as a substrate.[2][6]

Materials:

  • Mushroom Tyrosinase

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • This compound (dissolved in DMSO)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of L-DOPA in the phosphate buffer.

  • Prepare a series of dilutions of this compound in the phosphate buffer.

  • In a 96-well plate, add the phosphate buffer, the test compound at various concentrations, and the tyrosinase solution. Include a control with no inhibitor (enzyme activity control) and a blank with no enzyme.

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.

  • Initiate the reaction by adding the L-DOPA solution to all wells.

  • Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals for a set period (e.g., 10-20 minutes).

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the percentage of inhibition for each concentration and calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Enzyme_Inhibition_Workflow Experimental Workflow for Enzyme Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Buffer) plate_setup Plate Setup (Controls, Test Compound) prep_reagents->plate_setup prep_compound Prepare this compound (Stock and Dilutions) prep_compound->plate_setup pre_incubation Pre-incubation (Enzyme + Inhibitor) plate_setup->pre_incubation reaction_init Reaction Initiation (Add Substrate) pre_incubation->reaction_init kinetic_read Kinetic Measurement (e.g., Absorbance) reaction_init->kinetic_read calc_rate Calculate Reaction Rates kinetic_read->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for an enzyme inhibition assay.

Thiourea_Interaction Hypothesized Interaction of this compound with a Protein Binding Site cluster_ligand cluster_pocket protein Protein Binding Pocket iodophenyl Iodophenyl Group hydrophobic_pocket Hydrophobic Pocket iodophenyl->hydrophobic_pocket Hydrophobic Interaction halogen_bond_acceptor Halogen Bond Acceptor (e.g., Carbonyl Oxygen) iodophenyl->halogen_bond_acceptor Halogen Bond thiourea Thiourea Moiety h_bond_acceptor H-bond Acceptor thiourea->h_bond_acceptor Hydrogen Bond

Caption: Potential interactions with a protein.

Signaling_Pathway Potential Impact on a Signaling Pathway Substrate Substrate Enzyme Target Enzyme (e.g., Tyrosinase) Substrate->Enzyme Binds Product Product Downstream Downstream Signaling (e.g., Melanin Synthesis) Product->Downstream Enzyme->Product Catalyzes Inhibitor This compound Inhibitor->Enzyme Inhibits Cellular_Response Cellular Response (e.g., Pigmentation) Downstream->Cellular_Response

Caption: Inhibition of a signaling pathway.

References

Application Notes and Protocols for High-Throughput Screening of 1-(4-Iodophenyl)-2-thiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea derivatives have emerged as a promising class of compounds in drug discovery, demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, antioxidant, and enzyme inhibitory properties.[1][2] The 1-(4-Iodophenyl)-2-thiourea scaffold, in particular, represents a key pharmacophore with significant potential for the development of novel therapeutics. High-throughput screening (HTS) is a critical methodology in the early stages of drug development, enabling the rapid evaluation of large compound libraries to identify promising lead candidates.[3] This document provides detailed application notes and protocols for the high-throughput screening of this compound derivatives against various biological targets implicated in cancer and inflammation.

Biological Activities and Therapeutic Potential

Thiourea derivatives exert their biological effects through various mechanisms of action. As anticancer agents, they have been shown to inhibit the proliferation of numerous cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range.[4][5] Their mechanisms often involve the inhibition of key signaling pathways crucial for tumor growth and survival, such as those mediated by receptor tyrosine kinases like EGFR and VEGFR.[6][7] Furthermore, many thiourea derivatives have been observed to induce apoptosis in cancer cells.[4][6][8] In the context of inflammation, these compounds have demonstrated potential by inhibiting enzymes such as lipoxygenase.[9][10]

High-Throughput Screening Workflow

A typical high-throughput screening campaign for the evaluation of this compound derivatives involves several stages, from primary screening to hit validation and secondary assays.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary & Tertiary Assays Primary_Screen Primary Screen (e.g., Cell Viability Assay) Hit_Identification Hit Identification Primary_Screen->Hit_Identification Data Analysis Hit_Confirmation Hit Confirmation Hit_Identification->Hit_Confirmation Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response Secondary_Assays Secondary Assays (e.g., Kinase Inhibition, Apoptosis) Dose_Response->Secondary_Assays Tertiary_Assays Tertiary Assays (e.g., In vivo models) Secondary_Assays->Tertiary_Assays

A generalized workflow for high-throughput screening.

Data Presentation: In Vitro Biological Activities

The following tables summarize the representative biological activities of various thiourea derivatives, demonstrating their potential as anticancer and enzyme inhibitory agents.

Table 1: Anticancer Activity of Thiourea Derivatives against Various Human Cancer Cell Lines

Compound TypeCell LineIC50 (µM)Reference
Mono-thiourea derivative (3,5-diCF3Ph)MOLT-3 (Leukemia)5.07[5]
Mono-thiourea derivative (3,5-diCF3Ph)HepG2 (Liver)16.28[5]
p-Bis-thiourea derivative (3,5-diCF3)HepG2 (Liver)2.49 - 30.95[5]
N1,N3-disubstituted-thiosemicarbazoneHCT116 (Colon)1.11[11]
N1,N3-disubstituted-thiosemicarbazoneHepG2 (Liver)1.74[11]
N1,N3-disubstituted-thiosemicarbazoneMCF-7 (Breast)7.0[11]
3-(trifluoromethyl)phenylthiourea analogSW620 (Colon)1.5[6]
3-(trifluoromethyl)phenylthiourea analogSW480 (Colon)9.0[12]
3-(trifluoromethyl)phenylthiourea analogK-562 (Leukemia)6.3[12]
N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thioureaHuman Lung Carcinoma2.5 - 12.9
Pyrazole-based thiourea derivativeA549 (Lung)0.21[4]

Table 2: Enzyme Inhibitory Activity of Thiourea Derivatives

Compound TypeTarget EnzymeIC50 (µM)Reference
Di-halogen substituted thioureaVEGFR-20.0235[7]
Di-halogen substituted thioureaTie-20.0665[7]
Di-halogen substituted thioureaEphB40.00386[7]
Quinazolin-4(3H)-one thiourea derivativeVEGFR-20.00077[7]
Quinazolin-4(3H)-one thiourea derivativeTie-20.00887[7]
Quinazolin-4(3H)-one thiourea derivativeEphB40.00321[7]
Bis-thiourea derivativeLipoxygenasePromising Inhibition[9][10]
4-[3-(substitutedphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamideButyrylcholinesterase (BChE)More active than Galantamine[2]

Experimental Protocols

Detailed methodologies for key high-throughput screening assays are provided below. These protocols are designed for 384-well plate formats but can be adapted to other formats.

Protocol 1: Cell Viability/Cytotoxicity Screening (CellTiter-Glo® Luminescent Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • This compound derivative library (dissolved in DMSO)

  • Cancer cell lines (e.g., A549, HCT116, HepG2)

  • Cell culture medium (appropriate for the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 384-well clear-bottom white plates

  • Multichannel pipette or liquid handling system

  • Luminometer plate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium to a final concentration of 5 x 10^4 cells/mL.

    • Dispense 40 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Addition:

    • Prepare a serial dilution of the this compound derivatives in DMSO.

    • Further dilute the compounds in cell culture medium to the desired final concentrations. The final DMSO concentration should be less than 0.5%.

    • Add 10 µL of the diluted compounds to the respective wells. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

  • Assay Measurement:

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability) and a background control (0% viability).

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 values using a non-linear regression model.

Protocol 2: Kinase Inhibition Screening (VEGFR-2 LanthaScreen™ TR-FRET Assay)

This biochemical assay measures the inhibition of VEGFR-2 kinase activity using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Materials:

  • This compound derivative library (in DMSO)

  • Recombinant human VEGFR-2 kinase

  • Fluorescein-labeled VEGFR-2 substrate

  • ATP

  • LanthaScreen™ Tb-anti-pTyr Antibody

  • TR-FRET Dilution Buffer

  • 384-well low-volume black plates

  • TR-FRET enabled plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 2x solution of VEGFR-2 kinase in TR-FRET Dilution Buffer.

    • Prepare a 4x solution of the this compound derivatives by serial dilution in DMSO, followed by dilution in TR-FRET Dilution Buffer.

    • Prepare a 4x solution of the substrate and ATP in TR-FRET Dilution Buffer. The ATP concentration should be at its Km for VEGFR-2.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the 2x VEGFR-2 kinase solution.

    • Add 2.5 µL of the 4x compound solution.

    • Initiate the reaction by adding 2.5 µL of the 4x substrate/ATP mix.

    • Incubate at room temperature for 60 minutes.

  • Detection:

    • Prepare a 2x solution of Tb-labeled antibody in TR-FRET Dilution Buffer containing EDTA to stop the reaction.

    • Add 10 µL of the 2x antibody/EDTA solution to each well.

    • Incubate at room temperature for 60 minutes.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).

    • Normalize the data to positive (no inhibitor) and negative (no kinase) controls.

    • Determine the IC50 values by plotting the percentage of inhibition against the compound concentration.

Protocol 3: Apoptosis Induction Screening (Caspase-Glo® 3/7 Assay)

This assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis, using a luminescent readout.

Materials:

  • This compound derivative library (in DMSO)

  • Cancer cell lines (e.g., A549, HCT116)

  • Cell culture medium and supplements

  • Caspase-Glo® 3/7 Assay kit

  • 384-well clear-bottom white plates

  • Multichannel pipette or liquid handling system

  • Luminometer plate reader

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from Protocol 1. The incubation time for compound treatment may be shorter (e.g., 24-48 hours) depending on the cell line and expected kinetics of apoptosis.

  • Assay Measurement:

    • Equilibrate the Caspase-Glo® 3/7 reagent to room temperature.

    • Add 50 µL of the Caspase-Glo® 3/7 reagent to each well.

    • Mix the contents gently on an orbital shaker for 30 seconds.

    • Incubate the plate at room temperature for 1-3 hours.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (basal caspase activity) and a positive control for apoptosis induction (e.g., Staurosporine).

    • Identify hits as compounds that significantly increase the luminescent signal, indicating an increase in caspase 3/7 activity.

Signaling Pathway Visualization

The anticancer activity of this compound derivatives is often attributed to their ability to inhibit key signaling pathways involved in cell proliferation, survival, and angiogenesis. The diagrams below illustrate the targeted inhibition of the EGFR and VEGFR signaling pathways.

EGFR_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Thiourea This compound derivative Thiourea->EGFR

Inhibition of the EGFR signaling pathway.

VEGFR_Pathway cluster_0 Endothelial Cell Membrane cluster_1 Intracellular Signaling VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Proliferation, Migration, Survival) PKC->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Thiourea This compound derivative Thiourea->VEGFR2

Inhibition of the VEGFR-2 signaling pathway.

References

Application Notes and Protocols for 1-(4-Iodophenyl)-2-thiourea in Enzyme Kinetics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 1-(4-Iodophenyl)-2-thiourea as a tool for studying enzyme kinetics. This document outlines its potential applications in inhibiting specific enzymes, presents relevant quantitative data from related compounds to establish a comparative context, and offers detailed experimental protocols for in vitro enzyme assays.

Introduction

This compound belongs to the phenylthiourea class of compounds, which are recognized for their role as inhibitors of various enzymes, primarily due to the presence of the thiourea functional group. The sulfur and nitrogen atoms within this group are critical for coordinating with metal ions in the active sites of metalloenzymes or participating in hydrogen bonding interactions. While specific kinetic data for this compound is not extensively documented in publicly available literature, the inhibitory activities of structurally similar phenylthiourea derivatives against enzymes like tyrosinase and urease are well-established. These notes will, therefore, leverage this existing knowledge to provide a framework for investigating the enzymatic inhibition profile of this compound.

Potential Enzyme Targets and Applications

Based on the known activities of phenylthiourea derivatives, this compound is a promising candidate for the inhibition of:

  • Tyrosinase: A key copper-containing enzyme in the melanin biosynthesis pathway. Its inhibition is a primary strategy in the development of agents for hyperpigmentation disorders and in preventing enzymatic browning in the food industry.

  • Urease: A nickel-containing enzyme that catalyzes the hydrolysis of urea. It is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, making its inhibition a therapeutic target for treating gastritis, peptic ulcers, and other related conditions.

Data Presentation: Inhibitory Activities of Phenylthiourea Derivatives

To provide a reference for the potential efficacy of this compound, the following tables summarize the inhibitory activities of various substituted phenylthiourea derivatives against tyrosinase and urease.

Table 1: Tyrosinase Inhibitory Activity of Phenylthiourea Derivatives

CompoundSubstitution on Phenyl RingIC₅₀ (µM)Type of Inhibition
Phenylthiourea (PTU)None1.8 - 7.0Competitive
1-(4-Chlorophenyl)-2-thiourea4-Chloro3.4 (as melanin inhibitor in B16 cells)Not specified
ThioacetazoneComplex side chain14Non-competitive[1]
AmbazoneComplex side chain15Non-competitive[1]
Indole-thiourea derivative 4bIndole conjugate5.9 ± 2.47Competitive

Table 2: Urease Inhibitory Activity of Phenylthiourea Derivatives

CompoundSubstitution on Phenyl RingIC₅₀ (µM)Type of InhibitionKi (µM)
Thiourea (Standard)-15.51 ± 0.11 - 21.2 ± 1.3--
Tryptamine-thiourea derivative 164-Chloro (on tryptamine conjugate)13.7 ± 0.9Non-competitive[2]Not specified
1-Aroyl-3-[3-chloro-2-methylphenyl] thiourea 4i3-Chloro, 2-Methyl0.0019 ± 0.0011Non-competitive[3]0.0003
N-(4-Chlorophenylaceto)urea (a urea derivative)4-Chloro0.16 ± 0.05 (for extracted urease)ReversibleNot specified

Experimental Protocols

The following are detailed, adaptable protocols for assessing the inhibitory effect of this compound on tyrosinase and urease activity.

Protocol 1: In Vitro Tyrosinase Inhibition Assay

This protocol is based on the spectrophotometric measurement of dopachrome formation from the oxidation of L-DOPA by mushroom tyrosinase.

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • This compound

  • Phosphate Buffer (50 mM, pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in phosphate buffer.

    • Prepare a stock solution of L-DOPA (e.g., 10 mM) in phosphate buffer.

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Prepare serial dilutions in DMSO to achieve a range of test concentrations.

  • Assay in 96-Well Plate:

    • In each well, add the following in order:

      • 140 µL of Phosphate Buffer (50 mM, pH 6.8)

      • 20 µL of the test compound solution (or DMSO for control)

      • 20 µL of mushroom tyrosinase solution

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

  • Measurement and Data Analysis:

    • Immediately measure the absorbance at 475 nm in kinetic mode for at least 5 minutes, taking readings every 30 seconds.

    • Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

  • Kinetic Analysis (Optional):

    • To determine the type of inhibition and the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (L-DOPA) and the inhibitor.

    • Plot the data using Lineweaver-Burk or Dixon plots.

Protocol 2: In Vitro Urease Inhibition Assay (Indophenol Method)

This protocol measures the amount of ammonia produced from the hydrolysis of urea by jack bean urease, using the indophenol method for colorimetric detection.[1][3]

Materials:

  • Jack Bean Urease

  • Urea

  • This compound

  • Phosphate Buffer (e.g., 100 mM, pH 7.4)

  • Phenol Reagent (e.g., 1% w/v phenol, 0.005% w/v sodium nitroprusside)

  • Alkali Reagent (e.g., 0.5% w/v sodium hydroxide, 0.1% active chlorine sodium hypochlorite)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of jack bean urease (e.g., 10 U/mL) in phosphate buffer.

    • Prepare a stock solution of urea (e.g., 100 mM) in phosphate buffer.

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Prepare serial dilutions in DMSO.

  • Assay in 96-Well Plate:

    • In each well, add the following in order:

      • 25 µL of urease solution

      • 5 µL of the test compound solution (or DMSO for control)

      • 45 µL of phosphate buffer

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of urea solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

  • Ammonia Detection and Measurement:

    • Stop the enzymatic reaction and initiate color development by adding 50 µL of phenol reagent and 50 µL of alkali reagent to each well.

    • Incubate the plate at 37°C for 10 minutes.

    • Measure the absorbance at 625 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Abs_inhibitor / Abs_control)] * 100

    • Determine the IC₅₀ value as described in the tyrosinase assay protocol.

  • Kinetic Analysis (Optional):

    • Perform the assay with varying concentrations of urea and the inhibitor to determine the mode of inhibition and the Ki value.

Visualizations

Signaling Pathway and Inhibition Mechanism

The following diagrams illustrate the general mechanism of enzyme inhibition by thiourea derivatives.

Tyrosinase_Inhibition cluster_inhibition Tyrosinase Tyrosinase (Active Site with Cu2+) Product Melanin Precursors Tyrosinase->Product Catalyzes Conversion InactiveComplex Tyrosinase-Inhibitor Complex (Inactive) Substrate L-Tyrosine / L-DOPA Substrate->Tyrosinase Binds to Active Site Inhibitor This compound Inhibitor->Tyrosinase Binds and Inhibits

Caption: General mechanism of tyrosinase inhibition by thiourea derivatives.

Urease_Inhibition cluster_inhibition Urease Urease (Active Site with Ni2+) Product Ammonia + CO2 Urease->Product Catalyzes Hydrolysis InactiveComplex Urease-Inhibitor Complex (Inactive) Substrate Urea Substrate->Urease Binds to Active Site Inhibitor This compound Inhibitor->Urease Chelates Ni2+ and Inhibits

Caption: Proposed mechanism of urease inhibition by this compound.

Experimental Workflow

The following diagram outlines the general workflow for an in vitro enzyme inhibition assay.

Experimental_Workflow Prep Prepare Reagents: Enzyme, Substrate, Inhibitor (this compound) Assay Perform Assay in 96-Well Plate: 1. Add Reagents 2. Pre-incubate 3. Initiate Reaction Prep->Assay Measure Measure Absorbance (Kinetic or Endpoint) Assay->Measure Analyze Data Analysis: 1. Calculate % Inhibition 2. Determine IC50 3. Kinetic Analysis (optional) Measure->Analyze Result Report Results: IC50, Ki, Type of Inhibition Analyze->Result

Caption: General experimental workflow for enzyme inhibition assays.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Iodophenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1-(4-Iodophenyl)-2-thiourea synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most common methods involve the reaction of a thiocyanate source with 4-iodoaniline. The two primary routes are:

  • Route A: Reaction of 4-iodoaniline with an in situ generated acyl isothiocyanate. This is often achieved by reacting benzoyl chloride with a thiocyanate salt (e.g., ammonium or potassium thiocyanate) in a suitable solvent like acetone.[1]

  • Route B: Direct reaction of 4-iodoaniline hydrochloride with ammonium thiocyanate, typically under reflux conditions.[2][3]

Q2: My reaction to form this compound is very slow or gives a low yield. What are the possible reasons?

A2: The iodine atom on the phenyl ring is electron-withdrawing, which reduces the nucleophilicity of the amino group in 4-iodoaniline. This can lead to a sluggish reaction. To address this, you can try increasing the reaction temperature or extending the reaction time. Using a slight excess of the isothiocyanate precursor can also help drive the reaction to completion.

Q3: I am observing the formation of a significant amount of a symmetrical diarylthiourea as a byproduct. How can I minimize this?

A3: The formation of symmetrical N,N'-diarylthioureas can occur if the isothiocyanate intermediate reacts with the starting aniline. This is more likely if the concentration of the amine is high relative to the thiocyanating agent. Ensure a gradual addition of the aniline to the solution of the in situ generated isothiocyanate. Maintaining a slight excess of the thiocyanate precursor can also favor the formation of the desired unsymmetrical thiourea.

Q4: What is the best way to purify the crude this compound?

A4: Recrystallization is the most common and effective method for purifying arylthioureas. Ethanol is a frequently used solvent for this purpose.[1] The crude product can be dissolved in hot ethanol and allowed to cool slowly to form crystals. Washing the filtered crystals with cold ethanol can help remove soluble impurities.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes. Some reagents used in thiourea synthesis are hazardous. For instance, if you are preparing the isothiocyanate from carbon disulfide, be aware that CS₂ is highly flammable and toxic. Similarly, thiophosgene, another potential reagent for isothiocyanate synthesis, is extremely toxic and should be handled with extreme caution in a well-ventilated fume hood. Always consult the Safety Data Sheets (SDS) for all chemicals used and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive reagents (e.g., moisture in thiocyanate salt).2. Reaction temperature is too low.3. Insufficient reaction time.4. Low nucleophilicity of 4-iodoaniline.1. Use freshly dried reagents. Dry acetone over anhydrous calcium sulfate before use.[1]2. Increase the reaction temperature; refluxing is often necessary.[1][2]3. Monitor the reaction by Thin Layer Chromatography (TLC) and extend the reaction time until the starting material is consumed.4. Consider using a slight excess of the thiocyanate precursor.
Product Precipitates as an Oil or Gummy Solid 1. Presence of impurities.2. The cooling process during recrystallization is too rapid.1. Wash the crude product with water to remove any inorganic salts.[1][2]2. Allow the recrystallization solution to cool to room temperature slowly before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.
Product is Colored (Yellowish or Brownish) 1. Formation of colored byproducts.2. Residual starting materials or intermediates.1. Recrystallize the product from a suitable solvent like ethanol.[1] Using activated charcoal during recrystallization can help remove colored impurities.2. Ensure complete reaction by monitoring with TLC. Purify by recrystallization.
Difficulty in Isolating the Product 1. Product is too soluble in the reaction mixture.2. Insufficient precipitation after reaction.1. After the reaction, pour the mixture into a large volume of cold water to precipitate the product.[1][2]2. If the product does not precipitate, try acidifying the aqueous solution, followed by neutralization with a base like ammonium hydroxide, which can sometimes induce crystallization.[1]

Experimental Protocols

Method A: From 4-Iodoaniline and Benzoyl Isothiocyanate (In Situ)

This method is adapted from a general procedure for the synthesis of phenylthioureas.[1]

Materials:

  • 4-Iodoaniline

  • Ammonium thiocyanate

  • Benzoyl chloride

  • Acetone (dry)

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethanol (for recrystallization)

Procedure:

  • In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add ammonium thiocyanate (1.1 equivalents) to dry acetone.

  • With stirring, add benzoyl chloride (1.0 equivalent) through the dropping funnel. After the addition is complete, reflux the mixture for 5 minutes. This will form benzoyl isothiocyanate in situ.

  • Add a solution of 4-iodoaniline (1.0 equivalent) in dry acetone at a rate that maintains a gentle reflux.

  • After the addition is complete, pour the reaction mixture into a large volume of cold water with stirring.

  • Filter the resulting precipitate (α-benzoyl-β-(4-iodophenyl)thiourea).

  • Heat the intermediate with a boiling solution of sodium hydroxide (e.g., 10% w/v) for approximately 5-10 minutes to hydrolyze the benzoyl group.

  • Filter the hot solution to remove any insoluble material.

  • Acidify the filtrate with concentrated hydrochloric acid and then make it slightly basic with ammonium hydroxide to precipitate the this compound.

  • Filter the crystalline product, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Method B: From 4-Iodoaniline Hydrochloride and Ammonium Thiocyanate

This method is adapted from a general procedure for the synthesis of substituted phenylthioureas.[2][3]

Materials:

  • 4-Iodoaniline

  • Concentrated Hydrochloric Acid

  • Ammonium thiocyanate

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve 4-iodoaniline (1.0 equivalent) in a mixture of water and concentrated hydrochloric acid (to form the hydrochloride salt).

  • Heat the solution to approximately 60-70 °C for about 1 hour.

  • Cool the mixture and slowly add ammonium thiocyanate (1.0 equivalent).

  • Reflux the resulting solution for approximately 4 hours.

  • After reflux, add cold water to the mixture with continuous stirring to induce precipitation.

  • Filter the solid product, wash with cold water, and dry.

  • Recrystallize the crude this compound from ethanol.

Data Presentation

Table 1: Comparison of Synthetic Routes for Arylthiourea Synthesis

Parameter Method A (Acyl Isothiocyanate) Method B (Direct Thiocyanation)
Starting Materials 4-Iodoaniline, Ammonium Thiocyanate, Benzoyl Chloride4-Iodoaniline, HCl, Ammonium Thiocyanate
Key Intermediate Benzoyl isothiocyanate4-Iodoaniline hydrochloride
Typical Solvents Acetone, WaterWater
General Yield Range 70-90% (for phenylthiourea)[1]Variable, can be moderate to good.[4]
Advantages Generally high yielding, relatively clean reaction.Fewer steps, readily available starting materials.
Disadvantages Requires an additional hydrolysis step.May require longer reaction times, yields can be lower for substituted anilines.[3]

Visualizations

experimental_workflow cluster_route_a Route A: Acyl Isothiocyanate Method cluster_route_b Route B: Direct Thiocyanation A1 4-Iodoaniline A4 Reaction with 4-Iodoaniline A1->A4 A2 Benzoyl Chloride + Ammonium Thiocyanate A3 In Situ Formation of Benzoyl Isothiocyanate A2->A3 A3->A4 A5 Intermediate: N-Benzoyl-N'-(4-iodophenyl)thiourea A4->A5 A6 Base Hydrolysis A5->A6 A7 This compound A6->A7 B1 4-Iodoaniline + HCl B2 4-Iodoaniline Hydrochloride B1->B2 B4 Reaction under Reflux B2->B4 B3 Ammonium Thiocyanate B3->B4 B5 This compound B4->B5

Caption: Synthetic workflows for this compound.

troubleshooting_yield start Low Yield of This compound q1 Is the starting material (4-iodoaniline) fully consumed? start->q1 a1_yes Reaction is complete, but isolation yield is low. q1->a1_yes Yes a1_no Incomplete Reaction q1->a1_no No sol_a1_yes Optimize work-up procedure. Ensure complete precipitation. Improve recrystallization technique. a1_yes->sol_a1_yes q2 Are there significant byproducts observed (TLC)? a1_yes->q2 sol_a1_no Increase reaction temperature. Extend reaction time. Check reagent purity. a1_no->sol_a1_no a2_yes Side reactions are occurring. q2->a2_yes Yes sol_a2_yes Control stoichiometry carefully. Optimize addition rate of amine. Consider alternative synthetic route. a2_yes->sol_a2_yes

Caption: Troubleshooting logic for low yield.

References

Technical Support Center: Overcoming Solubility Challenges of 1-(4-Iodophenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 1-(4-Iodophenyl)-2-thiourea in aqueous solutions.

Troubleshooting Guide

Issue: My this compound is not dissolving in my aqueous buffer.

This is a common challenge due to the compound's predicted low aqueous solubility. Below is a systematic approach to address this issue.

Question 1: I've added my compound to the buffer and it's just sitting at the bottom. What's my first step?

Answer:

Your initial observation suggests that the compound has very low solubility in your current buffer system. The first step is to ensure you are not already at or above the saturation point.

Recommended Actions:

  • Particle Size Reduction: Ensure your compound is a fine powder. Grinding the solid can increase the surface area available for solvation, which can improve the rate of dissolution, although it won't increase the equilibrium solubility.[1][2]

  • Sonication & Agitation: Use an ultrasonic bath or vigorous vortexing to provide energy to break the crystal lattice and promote dissolution.

  • Heating: Gently warming the solution can increase the solubility of many compounds. However, be cautious as this can also lead to precipitation upon cooling to ambient temperatures. Assess the thermal stability of this compound before applying heat.

If these initial steps do not yield a clear solution, you will need to consider modifying your solvent system.

Question 2: The initial steps didn't work. How should I modify my solvent to dissolve the compound?

Answer:

If mechanical methods are insufficient, the next step is to alter the composition of your solvent to make it more favorable for the solute. The primary methods for this are using co-solvents, adjusting the pH, or employing solubilizing excipients like cyclodextrins.

Below is a decision-making workflow to guide you through selecting an appropriate solubilization strategy.

G Troubleshooting Workflow for Solubility Issues start Start: Compound is Insoluble check_ionizable Is the compound ionizable? (Does it have acidic or basic groups?) start->check_ionizable ph_adjust Attempt pH Adjustment check_ionizable->ph_adjust Yes cosolvent Try Co-solvents (e.g., DMSO, Ethanol, PEG 400) check_ionizable->cosolvent No / Unsure ph_adjust->cosolvent Failure success Solubility Achieved ph_adjust->success Success cyclodextrin Use Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) cosolvent->cyclodextrin Failure cosolvent->success Success combination Consider Combination Approaches (e.g., pH + Co-solvent) cyclodextrin->combination Failure cyclodextrin->success Success combination->success Success fail Consult Further / Reformulate combination->fail Failure G Mechanism of Cyclodextrin-Mediated Solubilization cluster_0 In Aqueous Solution Drug This compound (Poorly Soluble) Complex Drug-Cyclodextrin Inclusion Complex (Water Soluble) Drug->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Forms Complex With

References

Technical Support Center: Optimizing 1-(4-Iodophenyl)-2-thiourea for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of 1-(4-Iodophenyl)-2-thiourea for various in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for thiourea derivatives like this compound?

A1: Thiourea and its derivatives exhibit a range of biological activities. Their mechanism of action can vary depending on the specific derivative and the biological context. Some known mechanisms include the inhibition of enzymes, such as thyroid peroxidase, which is crucial for thyroid hormone synthesis.[1][2] Certain derivatives have also been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the secretion of inflammatory cytokines like Interleukin-6 (IL-6).[3][4] The presence of the iodophenyl group in this compound may also influence its interactions with biological targets.

Q2: What is a good starting concentration range for this compound in a cytotoxicity assay?

A2: For initial screening, a broad concentration range is recommended. Based on studies of similar substituted thiourea derivatives, a starting range of 0.1 µM to 100 µM is advisable.[3][4][5] This range allows for the determination of a dose-response curve and the calculation of an IC50 value (the concentration at which 50% of cell viability is inhibited). Subsequent experiments can then focus on a narrower range around the initially determined IC50.

Q3: How should I dissolve this compound for in vitro experiments?

A3: this compound is an organic compound and will likely require an organic solvent for initial dissolution to create a stock solution. Dimethyl sulfoxide (DMSO) is a common choice for in vitro assays. Prepare a high-concentration stock solution (e.g., 10 mM or 100 mM) in DMSO. This stock can then be serially diluted in cell culture medium to achieve the desired final concentrations. It is crucial to ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.5%) and consistent across all treatment and control groups to avoid solvent-induced cytotoxicity.

Q4: What are the potential off-target effects of this compound?

A4: Like many small molecules, this compound could have off-target effects. Thiourea derivatives have been noted to potentially interfere with various biological processes.[1] For example, their ability to chelate metal ions could impact metalloenzymes.[6] It is important to include appropriate controls in your experiments to distinguish between the desired biological effect and potential off-target or cytotoxic effects. This can include using multiple cell lines and counter-screening assays.

Troubleshooting Guides

Issue 1: No observed effect or low potency of this compound.
Possible Cause Troubleshooting Step
Concentration too low Increase the concentration range. Consider testing up to 200 µM or higher in initial range-finding experiments, depending on the solubility of the compound.
Compound instability Prepare fresh stock solutions and dilutions for each experiment. Store the stock solution at -20°C or -80°C and protect it from light.
Incorrect solvent or poor solubility Ensure the compound is fully dissolved in the stock solution. If solubility is an issue in the final medium, consider using a different solvent for the stock solution or employing solubilizing agents, ensuring they are not toxic to the cells at the concentration used.
Short incubation time The compound may require a longer incubation period to exert its biological effects. Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal incubation time.
Cell line resistance The chosen cell line may be resistant to the compound's mechanism of action. Test the compound on a panel of different cell lines to identify sensitive ones.
Issue 2: High variability between replicate wells.
Possible Cause Troubleshooting Step
Inaccurate pipetting Use calibrated pipettes and proper pipetting techniques. For small volumes, it is often more accurate to prepare a larger volume of the final dilution and then aliquot it into the wells.
Uneven cell seeding Ensure a single-cell suspension before seeding. Mix the cell suspension between seeding multiple plates to prevent settling. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to ensure even cell distribution.
Edge effects "Edge effects" can occur in multi-well plates where wells on the perimeter behave differently. To mitigate this, avoid using the outer wells for experimental conditions and instead fill them with sterile phosphate-buffered saline (PBS) or medium.
Compound precipitation Visually inspect the wells under a microscope after adding the compound. If precipitate is observed, the concentration may be too high for its solubility in the culture medium. A lower concentration range or a different formulation may be necessary.

Data Presentation

Table 1: Cytotoxicity (IC50) of Various Substituted Thiourea Derivatives in Different Cancer Cell Lines.

This table summarizes the IC50 values of several thiourea derivatives from published studies to provide a reference range for your experiments with this compound.

CompoundCell LineIC50 (µM)Reference
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW480 (Human primary colon cancer)9.0[5]
SW620 (Human metastatic colon cancer)1.5[5][7]
K562 (Human chronic myelogenous leukemia)6.3[5]
1,3-bis(4-(trifluoromethyl)phenyl)thioureaA549 (Human lung cancer)0.2[5]
4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamideMDA-MB231 (Human breast cancer)3.0[5]
MDA-MB468 (Human breast cancer)4.6[5]
MCF7 (Human breast cancer)4.5[5]
1,1′-(1,3-phenylenebis(methylene))bis(3-(4-chlorophenyl)thiourea)MOLT-3 (Human acute lymphoblastic leukemia)1.62[8]
N,N′-diphenylthiourea derivativeMCF-7 (Human breast cancer)338[5][7]

Note: The cytotoxic potential of this compound may differ from these examples.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol provides a detailed methodology for determining the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cancer cell line of interest (e.g., A549, MCF-7, etc.)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to prepare 2X working concentrations of the desired final concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.).

    • Remove the medium from the wells and add 100 µL of the 2X working solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve and determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis prep_stock Prepare Stock Solution (100 mM in DMSO) prep_dilutions Serial Dilutions (in culture medium) prep_stock->prep_dilutions Dilute add_compound Add Compound (to cells) prep_dilutions->add_compound Treat seed_cells Seed Cells (96-well plate) seed_cells->add_compound incubate Incubate (24-72 hours) add_compound->incubate viability_assay Perform Viability Assay (e.g., MTT) incubate->viability_assay read_plate Read Plate (Absorbance) viability_assay->read_plate Measure calc_viability % Cell Viability Calculation read_plate->calc_viability plot_curve Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Experimental workflow for determining the IC50 of this compound.

signaling_pathway compound This compound cell_membrane Cell Membrane target_protein Potential Target (e.g., Kinase, Enzyme) compound->target_protein Binds/Inhibits downstream_effector Downstream Effector Proteins target_protein->downstream_effector Signal Transduction apoptosis Apoptosis downstream_effector->apoptosis cytokine_inhibition Inhibition of Cytokine Secretion (e.g., IL-6) downstream_effector->cytokine_inhibition

Caption: Putative signaling pathway for thiourea derivatives leading to cellular effects.

troubleshooting_logic start No/Low Activity? concentration Is Concentration Range Adequate? start->concentration incubation Is Incubation Time Sufficient? concentration->incubation Yes action1 Increase Concentration concentration->action1 No solubility Is Compound Soluble? incubation->solubility Yes action2 Perform Time-Course incubation->action2 No cell_line Is Cell Line Sensitive? solubility->cell_line Yes action3 Check Solubility/ Use Fresh Stock solubility->action3 No action4 Test on Different Cell Lines cell_line->action4 No end Optimized Assay cell_line->end Yes action1->concentration action2->incubation action3->solubility action4->cell_line

Caption: Troubleshooting logic for optimizing this compound concentration.

References

Technical Support Center: 1-(4-Iodophenyl)-2-thiourea Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1-(4-Iodophenyl)-2-thiourea.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem IDIssue DescriptionRecommended Actions
PUR-001 Low Yield After Recrystallization 1. Solvent Selection: Ensure the chosen solvent system has high solubility for the compound at elevated temperatures and low solubility at room temperature or below. Test a range of solvent systems (e.g., ethanol/water, acetone/hexane). 2. Cooling Rate: Avoid rapid cooling, which can lead to the precipitation of impurities and smaller crystal formation. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. 3. Concentration: The solution may be too dilute. Carefully evaporate some of the solvent and attempt recrystallization again.
PUR-002 Oily Product Instead of Crystals 1. Purity Check: The presence of significant impurities can lower the melting point and prevent crystallization. Analyze the crude product by TLC to assess purity. Consider a preliminary purification step like column chromatography. 2. Solvent Issues: The solvent may be too nonpolar. Try adding a more polar co-solvent to induce crystallization. 3. Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface to induce nucleation.
PUR-003 Compound Fails to Dissolve During Recrystallization 1. Insufficient Solvent: The volume of the solvent may be inadequate. Add more solvent in small portions until the compound dissolves at the solvent's boiling point. 2. Incorrect Solvent: The chosen solvent may not be suitable for dissolving the compound even at high temperatures. Refer to solubility data and select a more appropriate solvent.
PUR-004 Colored Impurities in Final Product 1. Activated Charcoal: Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities. Hot filter the solution to remove the charcoal before cooling. 2. Column Chromatography: If recrystallization is ineffective, purify the compound using column chromatography with an appropriate solvent system.
PUR-005 Multiple Spots on TLC After Purification 1. Incomplete Reaction: The presence of starting materials (e.g., 4-iodoaniline) may indicate an incomplete reaction. Monitor the reaction progress using TLC before workup. 2. Ineffective Purification: The chosen purification method may not be suitable for separating the impurities. For column chromatography, adjust the solvent polarity. For recrystallization, select a different solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure this compound?

A1: The reported melting point for this compound is approximately 183°C.[1] A significant deviation from this value may indicate the presence of impurities.

Q2: What are the likely impurities in a typical synthesis of this compound?

A2: Common impurities may include unreacted starting materials such as 4-iodoaniline and side products from the thiourea formation reaction. The specific impurities will depend on the synthetic route employed.

Q3: Which solvents are recommended for the recrystallization of this compound?

Q4: What is a suitable mobile phase for thin-layer chromatography (TLC) analysis and column chromatography?

A4: A common mobile phase for thiourea derivatives is a mixture of a nonpolar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate.[2] A starting point for TLC analysis could be a 7:3 or 1:1 mixture of hexane:ethyl acetate. The polarity can be adjusted based on the separation observed.

Q5: How can I remove residual solvent from my purified product?

A5: After filtration, wash the crystals with a small amount of cold solvent. Dry the product under vacuum, possibly with gentle heating, to remove any residual solvent. The efficiency of solvent removal can be monitored by 1H NMR spectroscopy.

Experimental Protocols

Recrystallization Protocol
  • Dissolution: In a flask, add the crude this compound and a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture to the solvent's boiling point while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to obtain the final product.

Column Chromatography Protocol
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., hexane/ethyl acetate mixture).

  • Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: Recrystallization Solvent Screening (Hypothetical Data)

Solvent SystemVolume (mL/g crude)Yield (%)Purity (by HPLC, %)
Ethanol208598.5
Methanol158298.2
Ethanol/Water (9:1)259099.1
Acetone307897.9

Table 2: Column Chromatography Conditions (Hypothetical Data)

Stationary PhaseMobile Phase (v/v)Elution Volume (mL)Yield (%)Purity (by HPLC, %)
Silica Gel (230-400 mesh)Hexane:Ethyl Acetate (7:3)2507599.5
Silica Gel (230-400 mesh)Dichloromethane:Methanol (98:2)2007299.3

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude this compound tlc TLC Analysis synthesis->tlc Assess Purity column Column Chromatography tlc->column High Impurity recrystallization Recrystallization tlc->recrystallization Low Impurity purity_check Purity Check (TLC, HPLC) column->purity_check recrystallization->purity_check characterization Characterization (NMR, MS, MP) purity_check->characterization Purity > 98%

Caption: Purification workflow for this compound.

Caption: Troubleshooting decision tree for purification issues.

References

addressing batch-to-batch variability of synthesized 1-(4-Iodophenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address batch-to-batch variability in the synthesis of 1-(4-Iodophenyl)-2-thiourea. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the potential causes and solutions?

A1: Low yields in the synthesis of this compound can stem from several factors. The primary starting material, 4-iodoaniline, can be prone to degradation, and its purity is crucial. Additionally, incomplete reaction or side reactions can consume starting materials and reduce the final product yield.

Troubleshooting Steps:

  • Starting Material Purity:

    • Verify the purity of 4-iodoaniline. Impurities can interfere with the reaction. Consider purification by recrystallization if the starting material appears discolored or has a low melting point. 4-Iodoaniline is a light brown crystalline powder.

    • Ensure the isothiocyanate reagent is of high quality. If preparing the isothiocyanate in situ from 4-iodoaniline and carbon disulfide, ensure the complete conversion of the aniline.

  • Reaction Conditions:

    • Optimize reaction temperature. While some thiourea syntheses proceed at room temperature, others may require gentle heating to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time for your specific conditions.

    • Maintain anhydrous conditions. Moisture can react with isothiocyanates and other reactive intermediates. Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up and Purification:

    • Minimize product loss during work-up. The product is typically a solid that precipitates from the reaction mixture upon addition of water. Ensure complete precipitation and careful filtration to avoid losing product.

    • Optimize the recrystallization solvent. If recrystallizing the product, choose a solvent system that provides good recovery. Methanol has been used for the crystallization of similar thiourea derivatives.

Q2: I am observing significant batch-to-batch differences in the color and melting point of my final product. Why is this happening?

A2: Variations in color and melting point are strong indicators of impurities. The expected melting point for this compound is approximately 183°C. Deviations from this suggest the presence of residual starting materials, byproducts, or degradation products.

Troubleshooting Steps:

  • Impurities from Starting Materials:

    • As mentioned previously, the purity of 4-iodoaniline is critical. Oxidized or impure 4-iodoaniline can introduce colored impurities that are carried through the synthesis.

    • If using an in-situ generated isothiocyanate, unreacted carbon disulfide or side products can contaminate the final product.

  • Side Reactions:

    • Formation of symmetrical thioureas: If the reaction conditions are not carefully controlled, the isothiocyanate can react with another molecule of 4-iodoaniline to form a symmetrical bis(4-iodophenyl)thiourea.

    • Degradation: Thioureas can be susceptible to degradation under harsh acidic or basic conditions, or at elevated temperatures over prolonged periods.

  • Purification:

    • Improve recrystallization technique. Ensure that the product is fully dissolved in the minimum amount of hot solvent and allowed to cool slowly to form pure crystals. Washing the filtered crystals with a small amount of cold solvent can help remove residual impurities.

Q3: My product appears to be unstable and degrades over time. How can I improve its stability?

A3: While this compound is generally a stable compound, degradation can occur due to exposure to light, air (oxidation), or residual acidic or basic impurities from the synthesis.

Troubleshooting Steps:

  • Thorough Purification: Ensure all acidic or basic reagents from the synthesis are completely removed during the work-up and purification steps.

  • Proper Storage: Store the purified product in a tightly sealed, amber-colored vial to protect it from light and moisture. Storing under an inert atmosphere (e.g., in a desiccator with nitrogen or argon) can further enhance stability.

  • Avoid High Temperatures: Store the compound at a cool temperature.

Experimental Protocols

Synthesis of this compound from 4-Iodobenzoyl Isothiocyanate

This two-step, one-pot procedure is adapted from a general method for the synthesis of N-aroyl, N'-arylthioureas.

Materials:

  • 4-Iodoaniline

  • Ammonium thiocyanate

  • 4-Nitrobenzoyl chloride (or other suitable benzoyl chloride)

  • Acetone (dry)

Procedure:

  • Formation of the Isothiocyanate:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend ammonium thiocyanate (0.1 mol) in dry acetone (50 ml).

    • Add a solution of 4-nitrobenzoyl chloride (0.1 mol) in dry acetone (80 ml) dropwise to the suspension.

    • Reflux the reaction mixture for 30 minutes. The formation of the isothiocyanate intermediate will be observed.

  • Formation of the Thiourea:

    • After cooling the reaction mixture to room temperature, add a solution of 4-iodoaniline (0.1 mol) in acetone (25 ml).

    • Reflux the resulting mixture for 1.5 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Pour the reaction mixture into five times its volume of cold water. A precipitate of this compound will form.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent (e.g., ethyl acetate or methanol) to obtain pure this compound.

    • Dry the purified product under vacuum.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 18879-80-6
Molecular Formula C7H7IN2S
Molecular Weight 278.11 g/mol
Melting Point 183 °C
Appearance Not specified, but related anilines are light brown powders.

Visualizations

SynthesisWorkflow Synthesis Workflow for this compound cluster_reagents Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification reagent1 4-Iodoaniline reaction_step Reaction in Solvent (e.g., Acetone) reagent1->reaction_step reagent2 Thiocarbonyl Source (e.g., Ammonium Thiocyanate + Benzoyl Chloride) reagent2->reaction_step precipitation Precipitation in Water reaction_step->precipitation filtration Filtration precipitation->filtration recrystallization Recrystallization filtration->recrystallization final_product Pure this compound recrystallization->final_product

Caption: Synthetic workflow for this compound.

TroubleshootingTree Troubleshooting Batch-to-Batch Variability issue Inconsistent Batches? low_yield Low Yield issue->low_yield Yes impure_product Impure Product (Color/Melting Point Variation) issue->impure_product Yes check_reagents_yield Check Reagent Purity low_yield->check_reagents_yield check_conditions_yield Optimize Reaction Conditions (Temp, Time, Anhydrous) low_yield->check_conditions_yield check_workup_yield Review Work-up & Purification low_yield->check_workup_yield check_reagents_purity Verify Starting Material Purity impure_product->check_reagents_purity check_side_reactions Investigate Side Reactions (TLC, NMR) impure_product->check_side_reactions improve_purification Refine Purification Protocol impure_product->improve_purification

Caption: Troubleshooting decision tree for synthesis variability.

SignalingPathway Potential Reaction Pathway aniline 4-Iodoaniline isothiocyanate 4-Iodophenyl Isothiocyanate aniline->isothiocyanate isothiocyanate_source Isothiocyanate Precursor (e.g., CS2 or (SCN)2) isothiocyanate_source->isothiocyanate thiourea This compound isothiocyanate->thiourea ammonia Ammonia (if applicable) ammonia->thiourea

strategies to reduce cytotoxicity of 1-(4-Iodophenyl)-2-thiourea in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with thiourea derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments, with a focus on strategies to enhance selectivity and understand the cytotoxic mechanisms of compounds like 1-(4-Iodophenyl)-2-thiourea.

Frequently Asked Questions (FAQs)

Q1: We are observing high cytotoxicity of our thiourea compound in normal cell lines. What are the general strategies to improve its cancer cell-specific toxicity?

A1: High cytotoxicity in normal cells is a common challenge. The primary strategy to enhance selectivity involves structural modification of the thiourea scaffold. The cytotoxic activity and selectivity of thiourea derivatives are significantly influenced by the nature and position of substituents on the aryl rings.

  • Structure-Activity Relationship (SAR) Studies: Systematically synthesize and test analogues with different electron-withdrawing or electron-donating groups. Halogen substitutions, for example, have been shown to play an important role in the anticancer activity of thiourea derivatives.[1][2]

  • Targeted Moieties: Consider incorporating moieties that can selectively target cancer cells. This could involve conjugation to a ligand that binds to a receptor overexpressed on cancer cells.

  • Pro-drug Approach: Design a derivative that is inactive and becomes activated by an enzyme that is predominantly expressed in the tumor microenvironment.

Q2: What is the primary mechanism of cytotoxicity for this class of compounds?

A2: Many thiourea derivatives exert their cytotoxic effects by inducing apoptosis (programmed cell death) in cancer cells.[1][3][4] The mechanism can involve the inhibition of specific signaling pathways crucial for cancer cell survival and proliferation, such as:

  • Receptor Tyrosine Kinase Inhibition: Some thiourea derivatives act as inhibitors of kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5]

  • Induction of Apoptotic Pathways: Studies have shown that active thiourea compounds can lead to late-stage apoptosis in a high percentage of cancer cells.[1][4]

  • Inhibition of Interleukin-6 (IL-6): Some derivatives have been found to act as inhibitors of IL-6 secretion in colon cancer cells, which can contribute to their anti-proliferative effects.[4]

Q3: How can we quantitatively assess the selectivity of our thiourea compounds?

A3: The selectivity is typically quantified by calculating the Selectivity Index (SI). The SI is the ratio of the cytotoxic concentration in normal cells to the cytotoxic concentration in cancer cells (e.g., IC50 in normal cells / IC50 in cancer cells). A higher SI value indicates greater selectivity for cancer cells. It is crucial to test your compounds on a panel of cancer cell lines and at least one normal (non-cancerous) cell line, such as HaCaT (human keratinocytes) or MRC-5 (normal fetal lung fibroblasts).[4][6]

Troubleshooting Guide

Issue: Inconsistent IC50 values for this compound in our cytotoxicity assays.

  • Possible Cause 1: Compound Solubility.

    • Solution: Ensure the compound is fully dissolved in the solvent (e.g., DMSO) before diluting it in the cell culture medium. Precipitates can lead to inaccurate concentrations. Prepare fresh stock solutions for each experiment.

  • Possible Cause 2: Cell Density and Health.

    • Solution: Standardize the cell seeding density and ensure cells are in the logarithmic growth phase at the time of treatment. Cells that are overly confluent or unhealthy may respond differently to the compound.

  • Possible Cause 3: Assay Interference.

    • Solution: If using a colorimetric assay like MTT, the compound itself might interfere with the absorbance reading. Run a control with the compound in cell-free medium to check for any direct reaction with the assay reagent.

Quantitative Data Summary

The following table summarizes the cytotoxic activity (IC50) of various substituted thiourea derivatives against different cell lines, as reported in the literature. This data can help guide decisions on structural modifications.

Compound ID/SubstitutionCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference
Compound 2 (3,4-dichloro-phenyl)SW6201.5 ± 0.72HaCaT>10>6.7[1]
Compound 8 (4-CF3-phenyl)SW6205.8 ± 0.76HaCaT>10>1.7[1]
Compound 9 (4-chloro-phenyl)SW6207.6 ± 1.75HaCaT>10>1.3[1]
Compound 24 (1,1'-(1,3-phenylenebis (methylene))bis(3-(4-chlorophenyl)thiourea))MOLT-31.62---[7]
Compound 7 (N1,N3-disubstituted-thiosemicarbazone)HCT1161.11---[8]
Compound 7 (N1,N3-disubstituted-thiosemicarbazone)HepG21.74---[8]

Note: Data is compiled from multiple sources for comparative purposes. Experimental conditions may vary.

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity Assessment

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the thiourea compound in the appropriate cell culture medium. Replace the old medium with the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

Visualizations

G General Workflow for Screening Thiourea Derivatives cluster_0 Design & Synthesis cluster_1 In Vitro Screening cluster_2 Selectivity Assessment cluster_3 Mechanism of Action A Synthesize Thiourea Analogues B Cytotoxicity Assay (e.g., MTT on Cancer Cells) A->B C Determine IC50 Values B->C D Cytotoxicity Assay on Normal Cells (e.g., HaCaT) C->D Identify Potent Hits E Calculate Selectivity Index (SI) D->E F Apoptosis Assay (e.g., Annexin V) E->F Select Lead Candidates G Pathway Analysis (e.g., Western Blot for EGFR) F->G G Factors Influencing Thiourea Derivative Cytotoxicity cluster_0 Structural Features cluster_1 Cellular Targets center Cytotoxicity & Selectivity D Kinase Inhibition (EGFR, VEGFR) center->D E Apoptosis Induction center->E F Cytokine Modulation (IL-6) center->F A Aryl Ring Substituents (e.g., Halogens, CF3) A->center B Substitution Position (ortho, meta, para) B->center C Lipophilicity C->center G Simplified Apoptosis Pathway Induced by Thioureas A Thiourea Derivative B Inhibition of Survival Signals (e.g., EGFR Pathway) A->B C Activation of Caspase Cascade B->C D DNA Fragmentation & Nuclear Condensation C->D E Apoptosis (Programmed Cell Death) D->E

References

optimizing reaction conditions for synthesizing 1-(4-Iodophenyl)-2-thiourea derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for synthesizing 1-(4-Iodophenyl)-2-thiourea derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound derivatives?

The most prevalent and generally high-yielding method is the reaction of a primary or secondary amine with an isothiocyanate.[1] For the synthesis of this compound derivatives, this typically involves the reaction of 4-iodoaniline with an appropriate isothiocyanate or the reaction of an amine with 4-iodophenyl isothiocyanate. This reaction is a nucleophilic addition of the amine's nitrogen to the electrophilic carbon of the isothiocyanate group, and it is often considered a "click-type" reaction due to its efficiency and simplicity.[2]

Q2: How do the electronic properties of the substituents affect the reaction rate?

The reaction rate is significantly influenced by the electronic properties of both the amine and the isothiocyanate.[2]

  • Amine Nucleophilicity: Amines with electron-donating groups (EDGs) are more nucleophilic and react faster. Conversely, amines with electron-withdrawing groups (EWGs), such as the nitro group in 4-nitroaniline, are less nucleophilic and react more slowly.[2][3] The iodine atom in 4-iodoaniline is a weakly deactivating group, making it slightly less nucleophilic than aniline, which may result in a slightly slower reaction.

  • Isothiocyanate Electrophilicity: Isothiocyanates with EWGs are more electrophilic and react faster. Those with EDGs are less electrophilic and react more slowly.[2][4]

Q3: What are the recommended solvents and reaction temperatures?

This reaction is versatile and can be conducted under various conditions.[2]

  • Solvents: Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), acetone, and alcohols like ethanol.[2] The choice of solvent can influence reaction rate and ease of product isolation.

  • Temperature: Reactions can often be performed at room temperature and are typically complete within a few hours.[2] For less reactive starting materials, such as those with significant steric hindrance or deactivating electronic groups, heating to reflux may be necessary to increase the reaction rate.[1][2]

Q4: Are there any alternative synthetic routes if the primary method is unsuccessful?

Yes, several alternative methods exist:

  • Thionation of Urea: This involves converting the carbonyl group of a corresponding urea derivative to a thiocarbonyl group using a thionating agent like Lawesson's reagent.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Degradation of isothiocyanate: Isothiocyanates can be sensitive to moisture and light.Use freshly prepared or purified isothiocyanate. Store in a cool, dark, and dry environment. Consider in-situ generation of the isothiocyanate.[1]
Low nucleophilicity of the amine: 4-Iodoaniline is slightly deactivated. If reacting with an electron-rich isothiocyanate, the reaction may be slow.Increase the reaction temperature or prolong the reaction time.[1][2] The use of microwave irradiation can also be effective.[1] For very unreactive amines, consider using a stronger base or a different synthetic route.[1]
Steric hindrance: Bulky substituents on either the amine or the isothiocyanate can slow the reaction.Increase the reaction temperature or use a less sterically hindered starting material if possible.[1]
Reaction is Very Slow or Incomplete Poor reactivity of starting materials: Combination of a weakly nucleophilic amine (like 4-iodoaniline) and a weakly electrophilic isothiocyanate.[2]Increase the reaction temperature to reflux.[2] Consider using a catalyst, although this reaction often proceeds without one.
Formation of Symmetrical Thiourea as a Byproduct In-situ generation of isothiocyanate followed by reaction with starting amine: When preparing an unsymmetrical thiourea from an amine and CS₂, the intermediate isothiocyanate can react with the initial amine.Use a two-step, one-pot method where the isothiocyanate is fully formed before the addition of the second amine.[1] Carefully control the stoichiometry of the reactants.
Product is an Oil and Does Not Crystallize Presence of impurities: Impurities can inhibit crystallization. The product itself may be a non-crystalline solid at room temperature.Purification: Use column chromatography on silica gel to purify the product.[2] Trituration: Vigorously stir the oil with a poor solvent (e.g., hexane) to induce crystallization by removing impurities.[2]
Difficulty in Product Purification Similar polarity of product and starting materials: This can make chromatographic separation challenging.Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol) is an effective purification method.[2] Optimize chromatography: Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal conditions for separation.

Data Presentation

Table 1: Effect of Reaction Conditions on Thiourea Synthesis (General Observations)

ParameterConditionEffect on Yield/RateReference
Temperature Room TemperatureOften sufficient for reactive starting materials.[2]
RefluxIncreases reaction rate for less reactive substrates.[1][2]
Solvent Aprotic (DCM, THF)Commonly used, good solubility for many reactants.[2]
Protic (Ethanol)Also effective, can facilitate proton transfer.[2]
Solvent-free (Grinding)Can lead to very fast reactions and quantitative yields.[2][4]
Substituents Electron-donating on amineIncreases reaction rate.[2]
Electron-withdrawing on amineDecreases reaction rate.[2][3]
Electron-withdrawing on isothiocyanateIncreases reaction rate.[2]
Electron-donating on isothiocyanateDecreases reaction rate.[2][4]

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Iodophenyl)-3-substituted-2-thiourea via Isothiocyanate Addition

This protocol describes a general procedure for the reaction of 4-iodoaniline with an isothiocyanate.

Materials:

  • 4-Iodoaniline

  • Substituted isothiocyanate (e.g., phenyl isothiocyanate)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Ethanol (for recrystallization)

  • Hexane

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask, dissolve 4-iodoaniline (1.0 mmol) in anhydrous THF (10 mL).

  • To this solution, add the corresponding substituted isothiocyanate (1.0 mmol) at room temperature.

  • Stir the resulting mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 3:1 hexane/ethyl acetate). The reaction is typically complete within 1-4 hours.[2]

  • Once the starting material is consumed, remove the solvent under reduced pressure using a rotary evaporator.

  • If the resulting solid is pure by TLC, it can be used without further purification.

  • If impurities are present, purify the crude product by recrystallization from a suitable solvent such as ethanol or by flash column chromatography on silica gel.[2]

Protocol 2: Purification by Recrystallization

  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol) to form a slurry.

  • Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the purified crystals in a vacuum oven.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_monitoring Monitoring & Workup cluster_purification Purification A Dissolve 4-Iodoaniline in Anhydrous Solvent B Add Substituted Isothiocyanate A->B 1.0 mmol C Stir at Room Temperature B->C 1-4 hours D Monitor by TLC C->D E Solvent Evaporation D->E Reaction Complete F Crude Product E->F G Recrystallization (e.g., Ethanol) F->G H Column Chromatography F->H I Pure Product G->I H->I

Caption: Experimental workflow for the synthesis and purification of this compound derivatives.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product amine 4-Iodoaniline (Nucleophile) zwitterion Zwitterionic Intermediate amine->zwitterion Nucleophilic Attack isothiocyanate R-N=C=S (Electrophile) isothiocyanate->zwitterion thiourea This compound Derivative zwitterion->thiourea Proton Transfer

Caption: General reaction mechanism for the formation of thiourea from an amine and an isothiocyanate.

troubleshooting_logic start Low or No Yield? check_reagents Are reagents pure and fresh? start->check_reagents check_conditions Are reaction conditions (temp, time) appropriate? check_reagents->check_conditions Yes purify_reagents Purify or use fresh reagents check_reagents->purify_reagents No increase_temp_time Increase temperature or reaction time check_conditions->increase_temp_time No consider_alternative Consider alternative synthetic route check_conditions->consider_alternative Yes success Improved Yield purify_reagents->success increase_temp_time->success

References

Validation & Comparative

A Comparative Efficacy Analysis of 1-(4-Iodophenyl)-2-thiourea and Congeners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Phenylthiourea Derivatives

Thiourea and its derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The nature and position of substituents on the phenyl ring significantly influence the efficacy of these compounds. This guide provides a comparative analysis of 1-(4-Iodophenyl)-2-thiourea and its structurally similar halogenated analogs, supported by experimental data from various studies.

Comparative Efficacy Data

The following tables summarize the in vitro cytotoxic and antimicrobial activities of this compound and similar phenylthiourea compounds with different halogen substitutions. It is important to note that the data presented is a compilation from various studies, and direct comparison should be approached with caution due to potential variations in experimental conditions.

Cytotoxic Activity of Halogenated Phenylthiourea Derivatives

The anticancer potential of phenylthiourea derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cell growth, with lower values indicating higher efficacy.

CompoundCell LineIC50 (µM)Reference
1-(3,4-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW620 (Metastatic Colon Cancer)1.5 ± 0.72[1]
1-(4-Chlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW620 (Metastatic Colon Cancer)7.6 ± 1.75[1]
1-(3-Chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW620 (Metastatic Colon Cancer)9.4 ± 1.85[1]
1-(4-Trifluoromethylphenyl)-3-[3-(trifluoromethyl)phenyl]thioureaPC3 (Prostate Cancer)6.9 ± 1.64[1]
N1,N3-disubstituted-thiosemicarbazone 7HCT116 (Colon Cancer)1.11[2]
N1,N3-disubstituted-thiosemicarbazone 7HepG2 (Liver Cancer)1.74[2]
N1,N3-disubstituted-thiosemicarbazone 7MCF7 (Breast Cancer)7.0[2]
Doxorubicin (Reference)HCT116 (Colon Cancer)8.29[2]
Doxorubicin (Reference)HepG2 (Liver Cancer)7.46[2]
Doxorubicin (Reference)MCF7 (Breast Cancer)4.56[2]

Note: The provided data for halogenated phenylthiourea derivatives showcases the potent cytotoxic effects of compounds with chloro, fluoro, and trifluoromethyl substitutions against various cancer cell lines.[1][2] A direct comparison with an iodo-substituted analogue under the same experimental conditions was not available in the searched literature.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are generalized protocols for key experiments cited in the literature for the evaluation of thiourea derivatives.

Synthesis of 1-(4-Halophenyl)-2-thiourea Derivatives

General Procedure:

  • Preparation of Isothiocyanate: The corresponding 4-haloaniline is dissolved in a suitable solvent (e.g., dichloromethane or acetone). Thiophosgene is added dropwise to the solution at room temperature with constant stirring. The reaction mixture is then refluxed for several hours. After completion of the reaction, the solvent is evaporated under reduced pressure to yield the crude 4-halophenyl isothiocyanate.

  • Thiourea Formation: The synthesized 4-halophenyl isothiocyanate is dissolved in a solvent like acetone. An aqueous solution of ammonia is then added dropwise with stirring. The reaction is typically stirred at room temperature for several hours. The resulting precipitate, 1-(4-halophenyl)-2-thiourea, is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound and its analogs) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a few more hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.[3]

Antimicrobial Activity Assay (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound.

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Potential Mechanisms of Action and Signaling Pathways

While the precise signaling pathways for this compound are not extensively detailed in the available literature, studies on similar halogenated thiourea derivatives suggest potential mechanisms of action, including the induction of apoptosis and general antimicrobial actions.

Proposed Apoptotic Pathway

Several studies indicate that halogenated phenylthiourea derivatives can induce apoptosis in cancer cells.[1] The proposed mechanism often involves the intrinsic mitochondrial pathway.

Apoptosis_Pathway Thiourea_Derivative Halogenated Phenylthiourea Derivative Cell Cancer Cell Thiourea_Derivative->Cell Bax Bax Cell->Bax Bcl2 Bcl-2 Cell->Bcl2 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Bax->Mitochondrion promotes release Bcl2->Mitochondrion inhibits release Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 activates Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by halogenated phenylthiourea derivatives.

General Antimicrobial Mechanisms of Halogenated Compounds

The antimicrobial activity of halogenated compounds can be attributed to several mechanisms that disrupt essential cellular processes in microorganisms.[4]

Antimicrobial_Mechanisms Halogenated_Thiourea Halogenated Phenylthiourea Oxidation Oxidation of Cellular Components (e.g., -SH groups in proteins) Halogenated_Thiourea->Oxidation Halogenation Halogenation of Proteins (e.g., peptide linkages) Halogenated_Thiourea->Halogenation Precipitation Protein Precipitation Halogenated_Thiourea->Precipitation Cell_Death Microbial Cell Death Oxidation->Cell_Death Halogenation->Cell_Death Precipitation->Cell_Death

Caption: General mechanisms of antimicrobial action for halogenated compounds.

Experimental Workflow for Efficacy Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of phenylthiourea derivatives.

Experimental_Workflow cluster_synthesis Synthesis and Characterization cluster_evaluation Biological Evaluation Start Starting Materials (4-Haloaniline, Thiophosgene) Synthesis Synthesis of 1-(4-Halophenyl)-2-thiourea Start->Synthesis Purification Purification (Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTT) Characterization->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) Characterization->Antimicrobial Mechanism Mechanism of Action Studies (e.g., Apoptosis Assay) Cytotoxicity->Mechanism

Caption: General experimental workflow for the synthesis and evaluation of phenylthiourea derivatives.

References

In Vivo Anticancer Activity of 1-(4-Iodophenyl)-2-thiourea: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo anticancer activity of the novel compound 1-(4-Iodophenyl)-2-thiourea and established therapeutic alternatives. While in vivo data for this compound is not yet publicly available, this document serves as a framework for its future validation by comparing its potential, based on the known activities of thiourea derivatives, against the proven efficacy of Sorafenib and Regorafenib.

Introduction to this compound and its Therapeutic Potential

Thiourea derivatives have emerged as a promising class of compounds with a wide range of biological activities, including significant anticancer effects.[1][2] These compounds and their derivatives have been shown to inhibit various cancer cell lines, including breast, lung, colon, prostate, and liver cancers.[2] The anticancer mechanisms of thiourea derivatives are diverse, targeting key pathways in cancer progression such as protein tyrosine kinases (PTKs), receptor tyrosine kinases (RTKs), and DNA topoisomerase.[1][3] The subject of this guide, this compound, is a novel derivative with potential for anticancer activity, necessitating rigorous in vivo validation.

Established Alternatives for In Vivo Anticancer Activity

For the purpose of comparison, this guide focuses on two well-established multi-kinase inhibitors that share a urea or thiourea-like structural motif and have extensive in vivo data and clinical approval: Sorafenib and Regorafenib.

  • Sorafenib: An oral multi-kinase inhibitor that targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis.[4]

  • Regorafenib: Another oral multi-kinase inhibitor that blocks multiple protein kinases involved in tumor angiogenesis, oncogenesis, and metastasis.[5]

Comparative In Vivo Efficacy

The following tables summarize the in vivo anticancer activity of Sorafenib and Regorafenib from preclinical studies. This data provides a benchmark for the potential efficacy of this compound.

Table 1: In Vivo Antitumor Activity of Sorafenib in Xenograft Models
Cancer TypeAnimal ModelTreatment ProtocolKey FindingsReference
GlioblastomaIntracranial U87 xenograftsSystemic deliverySignificantly suppressed intracranial glioma growth, inhibited cell proliferation, induced apoptosis and autophagy, and reduced angiogenesis.[4]
Hepatocellular Carcinoma (HCC)HLE xenografts in nude mice25 mg/kgInhibited tumor growth by 49.3%.[6]
Non-Small Cell Lung Cancer (NSCLC)H322 xenograft miceNot specifiedSignificant reduction in tumor volume and weight.[7]
Hepatocellular Carcinoma (HCC)Orthotopic murine H129 liver tumor modelNot specifiedDid not significantly improve median survival versus vehicle.[5]
Table 2: In Vivo Antitumor Activity of Regorafenib in Xenograft Models
Cancer TypeAnimal ModelTreatment ProtocolKey FindingsReference
Colorectal Cancer (CRC)Patient-derived xenograft modelsDaily oral administrationMarkedly slowed tumor growth in five of seven models.[8]
NeuroblastomaOrthotopic xenograft modelNot specifiedEffective against neuroblastoma tumors.[9]
Colorectal CancerMC38 tumorsNot specifiedSignificant synergistic inhibition of colorectal cancer growth when combined with rosuvastatin.[10]
Hepatocellular Carcinoma (HCC)Orthotopic murine H129 liver tumor model10 mg/kg once dailySignificantly improved median survival time to 36 days vs 27 days for vehicle.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are representative protocols for xenograft studies similar to those that would be required for this compound.

Xenograft Tumor Model Protocol
  • Cell Culture: Human cancer cell lines (e.g., H322 for NSCLC) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Housing: Immunocompromised mice (e.g., nude mice) are housed in a sterile environment.

  • Tumor Implantation: A suspension of cancer cells is injected subcutaneously or orthotopically into the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Treatment Administration: Once tumors reach a specified volume, animals are randomized into treatment and control groups. The investigational drug (e.g., this compound), vehicle control, and comparator drugs (e.g., Sorafenib, Regorafenib) are administered, typically orally or via injection, at predetermined doses and schedules.

  • Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Body weight is monitored as an indicator of toxicity.

  • Endpoint: At the end of the study, tumors are excised and weighed. Tissues may be collected for further analysis (e.g., immunohistochemistry, Western blot).

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes and experimental designs is essential for clarity and understanding.

Signaling Pathway Targeted by Thiourea Derivatives

Many thiourea-based anticancer agents, including Sorafenib and Regorafenib, function by inhibiting key signaling pathways involved in cell proliferation and angiogenesis, such as the RAF/MEK/ERK pathway.

RAF_MEK_ERK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation & Angiogenesis Proliferation & Angiogenesis ERK->Proliferation & Angiogenesis Thiourea Derivatives (e.g., Sorafenib, Regorafenib) Thiourea Derivatives (e.g., Sorafenib, Regorafenib) Thiourea Derivatives (e.g., Sorafenib, Regorafenib)->RAF

Caption: RAF/MEK/ERK signaling pathway and the inhibitory action of thiourea derivatives.

General Experimental Workflow for In Vivo Validation

The following diagram illustrates a typical workflow for the in vivo validation of a novel anticancer compound like this compound.

in_vivo_workflow cluster_preclinical Preclinical In Vivo Validation cluster_outcome Outcome A Compound Synthesis (this compound) B Xenograft Model Development (e.g., NSCLC, CRC) A->B C Dose-Ranging & Toxicity Studies B->C D Efficacy Study (Comparison with Vehicle & Alternatives) C->D E Tumor Growth Analysis D->E F Histopathological & Molecular Analysis E->F G Data Interpretation & Reporting F->G

Caption: Experimental workflow for in vivo validation of a novel anticancer compound.

Conclusion

While direct in vivo evidence for the anticancer activity of this compound is pending, the extensive research on related thiourea derivatives and established drugs like Sorafenib and Regorafenib provides a strong rationale for its investigation. The comparative data and standardized protocols presented in this guide offer a valuable resource for researchers designing and interpreting future in vivo studies to validate the therapeutic potential of this promising new compound.

References

A Comparative Analysis of 1-(4-Iodophenyl)-2-thiourea and Its Halogenated Analogues in Anticancer and Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of 1-(4-Iodophenyl)-2-thiourea and its fluoro, chloro, and bromo analogues reveals nuanced differences in their biological activities, offering valuable insights for researchers and drug development professionals. This guide synthesizes available experimental data to provide a comparative overview of their synthesis, anticancer, and antiviral properties, alongside an exploration of their potential mechanisms of action through key signaling pathways.

Thiourea derivatives have long been a subject of intense scientific scrutiny due to their broad spectrum of biological activities. Among these, N-aryl thioureas, particularly those with halogen substitutions on the phenyl ring, have demonstrated significant potential as anticancer and antiviral agents. This comparative guide focuses on this compound and its analogues where the iodine atom is replaced by fluorine, chlorine, and bromine, providing a structured analysis of their performance based on available scientific literature.

Synthesis of 1-(4-Halophenyl)-2-thiourea Analogues

The synthesis of 1-(4-halophenyl)-2-thiourea and its analogues is a well-established chemical process. The primary method involves the reaction of a corresponding 4-haloaniline with an isothiocyanate. A common and efficient route is the in-situ generation of the isothiocyanate from the amine using carbon disulfide in the presence of a coupling agent, followed by reaction with ammonia or another amine. Alternatively, commercially available 4-halophenyl isothiocyanates can be directly reacted with ammonia.

A general synthetic protocol involves dissolving the respective 4-haloaniline in a suitable solvent, such as ethanol or a mixture of water and ethanol. An equimolar amount of ammonium thiocyanate is then added, and the mixture is refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product precipitates. The solid product is then collected by filtration, washed with cold water and ethanol, and can be further purified by recrystallization to yield the desired 1-(4-halophenyl)-2-thiourea.

Comparative Cytotoxicity and Anticancer Activity

The anticancer potential of this compound and its halogenated analogues has been investigated against various cancer cell lines. The cytotoxic effects are typically evaluated using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit the growth of 50% of the cell population, is a standard metric for comparing cytotoxicity.

Studies on various series of halogenated thiourea derivatives have shown that the cytotoxicity tends to increase with the increasing atomic size and lipophilicity of the halogen atom (F < Cl < Br < I). For instance, some research indicates that brominated and iodinated derivatives exhibit higher potency compared to their fluorinated and chlorinated counterparts against certain cancer cell lines. However, this trend is not universal and can be cell-line dependent.

Table 1: Illustrative Anticancer Activity of Halogenated Phenylthiourea Analogues (Hypothetical Data Based on General Trends)

CompoundHalogen SubstituentCancer Cell LineIC50 (µM)
Analogue 1 4-FluoroA549 (Lung)>100
Analogue 2 4-ChloroA549 (Lung)75.2
Analogue 3 4-BromoA549 (Lung)52.8
Analogue 4 4-IodoA549 (Lung)35.1
Analogue 1 4-FluoroMCF-7 (Breast)89.5
Analogue 2 4-ChloroMCF-7 (Breast)63.7
Analogue 3 4-BromoMCF-7 (Breast)41.2
Analogue 4 4-IodoMCF-7 (Breast)28.9

Note: The data in this table is illustrative and intended to represent general trends observed in the literature for similar compounds. Actual IC50 values can vary significantly based on the specific experimental conditions.

Antiviral Activity Profile

Thiourea derivatives have also been explored for their antiviral activities against a range of viruses. The mechanism of antiviral action can vary, from inhibiting viral entry and replication to targeting viral enzymes. The halogen substituent on the phenyl ring can play a crucial role in the potency and spectrum of antiviral activity.

Similar to the trend observed in anticancer studies, the antiviral efficacy of 1-(4-halophenyl)-2-thioureas can be influenced by the nature of the halogen. Some studies on related compounds have suggested that derivatives containing heavier halogens like bromine and iodine may exhibit enhanced activity against certain viruses. For example, research on thiourea derivatives has shown activity against viruses such as HIV, influenza, and herpes simplex virus (HSV).[1][2][3]

Table 2: Illustrative Antiviral Activity of Halogenated Phenylthiourea Analogues (Hypothetical Data)

CompoundHalogen SubstituentVirusEC50 (µM)
Analogue 1 4-FluoroInfluenza A (H1N1)45.3
Analogue 2 4-ChloroInfluenza A (H1N1)32.1
Analogue 3 4-BromoInfluenza A (H1N1)21.8
Analogue 4 4-IodoInfluenza A (H1N1)15.5

Note: This data is hypothetical and for illustrative purposes. EC50 (half-maximal effective concentration) values represent the concentration of a drug that gives half-maximal response.

Mechanism of Action: Targeting Key Signaling Pathways

The biological activities of thiourea derivatives are often attributed to their ability to interact with and inhibit key enzymes and signaling pathways involved in cell proliferation, survival, and angiogenesis. Two prominent pathways implicated in the action of many anticancer thiourea compounds are the Raf/MEK/ERK and the VEGFR-2 signaling cascades.

Raf/MEK/ERK Signaling Pathway

The Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival. Dysregulation of this pathway is a common feature in many cancers. Some N-aryl thiourea derivatives have been shown to act as inhibitors of Raf kinases, particularly B-Raf, a key component of this pathway. By inhibiting Raf kinase activity, these compounds can block downstream signaling, leading to the inhibition of cell proliferation and induction of apoptosis. The halogen substituent on the phenyl ring can influence the binding affinity of the compound to the kinase's active site.

Raf_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Kinase Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Thiourea 1-(4-Halophenyl)-2-thiourea (Inhibitor) Thiourea->Raf Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Caption: The Raf/MEK/ERK signaling pathway and the inhibitory action of 1-(4-Halophenyl)-2-thiourea analogues on Raf kinase.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Many thiourea derivatives have been identified as potent inhibitors of VEGFR-2. By binding to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, these compounds block its autophosphorylation and downstream signaling, thereby inhibiting endothelial cell proliferation, migration, and tube formation, which are critical steps in angiogenesis. The nature of the halogen atom can affect the compound's interaction with the receptor, influencing its inhibitory potency.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Dimerizes PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Endothelial_Cell_Response Endothelial Cell Proliferation, Migration, Survival PLCg->Endothelial_Cell_Response Akt Akt PI3K->Akt Activates Akt->Endothelial_Cell_Response Thiourea 1-(4-Halophenyl)-2-thiourea (Inhibitor) Thiourea->VEGFR2

Caption: The VEGFR-2 signaling pathway and the inhibitory effect of 1-(4-Halophenyl)-2-thiourea analogues on VEGFR-2 phosphorylation.

Experimental Protocols

General Synthesis of 1-(4-Halophenyl)-2-thioureas

Synthesis_Workflow Start Start: 4-Haloaniline Step1 Dissolve in Ethanol/ Water Start->Step1 Step2 Add Ammonium Thiocyanate Step1->Step2 Step3 Reflux for 4-6 hours Step2->Step3 Step4 Cool to Room Temperature Step3->Step4 Step5 Filter the Precipitate Step4->Step5 Step6 Wash with Cold Water and Ethanol Step5->Step6 Step7 Recrystallize from Ethanol Step6->Step7 End End Product: 1-(4-Halophenyl)-2-thiourea Step7->End

Caption: General workflow for the synthesis of 1-(4-Halophenyl)-2-thiourea derivatives.

Materials:

  • 4-Haloaniline (4-fluoroaniline, 4-chloroaniline, 4-bromoaniline, or 4-iodoaniline)

  • Ammonium thiocyanate

  • Ethanol

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve 0.1 mol of the respective 4-haloaniline in a mixture of 100 mL of ethanol and 50 mL of distilled water.

  • Add 0.1 mol of ammonium thiocyanate to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold distilled water and then with a small amount of cold ethanol to remove any unreacted starting materials.

  • For further purification, recrystallize the crude product from ethanol.

  • Dry the purified crystals in a desiccator to obtain the final product.

  • Characterize the synthesized compound using techniques such as FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy to confirm its structure.

In Vitro Cytotoxicity (MTT) Assay

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 1-(4-Halophenyl)-2-thiourea analogues dissolved in DMSO (stock solutions)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (for formazan dissolution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiourea analogues in the cell culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a negative control (medium only). Incubate the plates for 48 or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

The comparative analysis of this compound and its halogenated analogues highlights the significant influence of the halogen substituent on their biological activities. While a definitive and comprehensive dataset for a direct comparison is still emerging, the available literature suggests a trend of increasing anticancer and antiviral potency with larger, more lipophilic halogens. Their ability to inhibit key signaling pathways like Raf/MEK/ERK and VEGFR-2 underscores their potential as scaffolds for the development of novel therapeutic agents. Further research involving head-to-head comparisons of these four analogues under standardized experimental conditions is crucial to fully elucidate their structure-activity relationships and guide the design of more potent and selective drug candidates.

References

Cross-Validation of the Mechanism of Action for Phenylthiourea Derivatives in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The following guide provides a comparative analysis of the mechanistic pathways of substituted phenylthiourea compounds, with a focus on their potential as anti-cancer agents. Due to the limited specific experimental data for 1-(4-Iodophenyl)-2-thiourea, this document cross-validates its likely mechanism of action by comparing it with clinically relevant and structurally similar alternatives. The information presented is intended to support further research and development in this area.

Overview of Phenylthiourea Derivatives' Mechanism of Action

Thiourea and its derivatives are a versatile class of compounds with a broad spectrum of biological activities, including antithyroid, antimicrobial, antioxidant, and anticancer properties.[1][2] In the context of cancer, substituted phenylthioureas have emerged as promising therapeutic candidates. Their primary anti-cancer mechanisms of action are believed to involve the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways that are crucial for cancer cell proliferation and survival.[3]

Several studies have highlighted the cytotoxic effects of various halogen-substituted phenylthiourea derivatives against a range of cancer cell lines. The specific substitutions on the phenyl ring significantly influence the compound's potency and selectivity.

Comparative Analysis of Cytotoxic Activity

The anti-proliferative activity of phenylthiourea derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate greater potency. The following table summarizes the available IC50 data for selected substituted phenylthiourea derivatives, providing a basis for comparing their cytotoxic efficacy.

CompoundCancer Cell LineIC50 (µM)Reference
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea Metastatic Colon Cancer (SW620)1.5[4]
Primary Colon Cancer (SW480)9.0[4]
Chronic Myelogenous Leukemia (K562)6.3[4]
1,3-bis(4-(trifluoromethyl)phenyl)thiourea Lung Cancer (A549)0.2[4]
1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea Breast Cancer (Various)2.2 - 5.5[4]
Sorafenib (a multi-kinase inhibitor with a urea moiety) Various Cancer Cell LinesVariesCommercially Available Data

Key Signaling Pathways and Proposed Mechanisms

The anti-cancer activity of phenylthiourea derivatives is often attributed to their ability to interfere with critical signaling pathways within cancer cells. Two of the most frequently implicated mechanisms are the induction of apoptosis and the inhibition of receptor tyrosine kinases (RTKs).

Induction of Apoptosis

Many cytotoxic agents, including several thiourea derivatives, exert their anti-cancer effects by triggering the apoptotic cascade in cancer cells.[3] This process involves a series of molecular events that lead to characteristic cell changes and eventual cell death.

Phenylthiourea Derivative Phenylthiourea Derivative Cellular Stress Cellular Stress Phenylthiourea Derivative->Cellular Stress Mitochondrial Pathway Mitochondrial Pathway Cellular Stress->Mitochondrial Pathway Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Proposed apoptotic pathway induced by phenylthiourea derivatives.

Inhibition of Receptor Tyrosine Kinase (RTK) Signaling

Several thiourea derivatives have been investigated as inhibitors of receptor tyrosine kinases (RTKs), such as VEGFR2, which play a crucial role in tumor angiogenesis and proliferation.[4] By blocking the ATP-binding site of these kinases, these compounds can halt the downstream signaling cascades that promote cancer growth.

Phenylthiourea Derivative Phenylthiourea Derivative Inhibition Phenylthiourea Derivative->Inhibition RTK (e.g., VEGFR2) RTK (e.g., VEGFR2) Downstream Signaling (e.g., MAPK, PI3K/Akt) Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK (e.g., VEGFR2)->Downstream Signaling (e.g., MAPK, PI3K/Akt) Proliferation, Angiogenesis Proliferation, Angiogenesis Downstream Signaling (e.g., MAPK, PI3K/Akt)->Proliferation, Angiogenesis Inhibition->RTK (e.g., VEGFR2)

Caption: Inhibition of RTK signaling by phenylthiourea derivatives.

Experimental Protocols

The following are standardized protocols for key experiments used to evaluate the mechanism of action of anti-cancer compounds.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound and its alternatives) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

  • Assay Setup: In a microplate, combine the purified kinase, a suitable substrate, and ATP.

  • Compound Addition: Add the test compound at various concentrations.

  • Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.

  • Detection: Use a detection reagent that measures either the amount of phosphorylated substrate or the remaining ATP. The signal is typically measured as luminescence or fluorescence.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently limited, the comparative analysis with other halogen-substituted phenylthioureas strongly suggests its potential as an anti-cancer agent acting through the induction of apoptosis and inhibition of key oncogenic signaling pathways. The presence of the iodine atom may influence its potency and selectivity, a hypothesis that warrants further investigation.

Future research should focus on:

  • Synthesizing and purifying this compound for in-depth biological evaluation.

  • Conducting comprehensive cytotoxicity screening against a panel of cancer cell lines.

  • Elucidating its specific molecular targets and effects on signaling pathways using the experimental protocols outlined in this guide.

  • Performing in vivo studies to assess its anti-tumor efficacy and safety profile in animal models.

By systematically exploring the structure-activity relationships and mechanisms of action of this and other novel phenylthiourea derivatives, the scientific community can advance the development of this promising class of molecules into effective cancer therapeutics.

References

The Pivotal Role of the 4-Iodo Substituent in the Biological Activity of 1-Phenyl-2-thiourea Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of pharmacologically active compounds is paramount. This guide provides a comparative analysis of 1-(4-Iodophenyl)-2-thiourea derivatives, focusing on how the iodine substitution and modifications at the second nitrogen atom influence their biological activities. While direct and extensive SAR studies on a series of this compound derivatives are limited in the readily available literature, this guide synthesizes the existing data on iodo-substituted analogues and draws comparisons with other halogenated derivatives to elucidate key structural requirements for anticancer, antimicrobial, and enzyme inhibitory activities.

The thiourea scaffold is a versatile pharmacophore known for a wide range of biological activities, including anticancer, antibacterial, antifungal, and enzyme inhibitory properties. The introduction of a halogen atom, particularly iodine, on the phenyl ring can significantly modulate the physicochemical properties of the molecule, such as lipophilicity and electronic effects, thereby influencing its interaction with biological targets. This guide delves into the available quantitative data, experimental protocols, and the underlying mechanistic pathways to provide a comprehensive overview of the SAR of these compounds.

Comparative Biological Activity of Halogenated Phenyl Thiourea Derivatives

To understand the specific contribution of the 4-iodo substituent, it is insightful to compare its activity with other halogenated and substituted phenyl thiourea derivatives. The following tables summarize the reported biological activities of these compounds against various cell lines and microbial strains.

Anticancer Activity

The anticancer potential of phenyl thiourea derivatives is often attributed to their ability to induce apoptosis and inhibit key enzymes involved in cancer cell proliferation. The nature and position of the substituent on the phenyl ring play a crucial role in determining the cytotoxic efficacy.

Compound/DerivativeCancer Cell LineActivity (IC₅₀/GI₅₀)Reference CompoundActivity (IC₅₀)
1-(4-Fluorobenzoyl)-4-(2-iodophenyl)thiosemicarbazide (A2)MCF-752.35 µMDoxorubicinNot specified
1-(4-Fluorobenzoyl)-4-(3-iodophenyl)thiosemicarbazide (B1)MCF-753.9 µMDoxorubicinNot specified
1,3-bis(4-(trifluoromethyl)phenyl)thioureaA5490.2 µMDoxorubicinNot specified
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW6201.5 µMCisplatinNot specified
N1,N3-disubstituted-thiosemicarbazone 7HCT1161.11 µMDoxorubicin8.29 µM
N1,N3-disubstituted-thiosemicarbazone 7HepG21.74 µMDoxorubicin7.46 µM
N1,N3-disubstituted-thiosemicarbazone 7MCF-77.0 µMDoxorubicin4.56 µM

Table 1: Comparative anticancer activity of iodo-substituted and other halogenated phenyl thiourea derivatives.[1][2]

Antimicrobial Activity

Thiourea derivatives have demonstrated significant potential as antimicrobial agents, acting against a spectrum of bacteria and fungi. The lipophilicity conferred by the halogen substituent can enhance the permeability of the compounds through microbial cell membranes.

Compound/DerivativeMicrobial StrainActivity (MIC)Reference CompoundActivity (MIC)
Fluorinated pyridine derivative 4aBacillus subtilis1.95-15.63 µg/mLAmpicillinNot specified
Fluorinated pyridine derivative 4aStaphylococcus pneumoniae1.95-15.63 µg/mLAmpicillinNot specified
Fluorinated pyridine derivative 4aPseudomonas aeruginosa1.95-15.63 µg/mLGentamycinNot specified
Fluorinated pyridine derivative 4aEscherichia coli1.95-15.63 µg/mLGentamycinNot specified
1-(4-fluoro-3-chlorophenyl)-3-(1H-1,2,4-triazol-3-yl)thioureaStaphylococcus aureus (MRSA)4-64 µg/mLNot specifiedNot specified
Thiourea derivative 10Staphylococcus epidermidis2-6 µg/mL (IC₅₀)Not specifiedNot specified

Table 2: Comparative antimicrobial activity of halogenated phenyl thiourea derivatives.[3][4]

Enzyme Inhibition

The inhibitory effect of thiourea derivatives on various enzymes is a key mechanism behind their therapeutic potential. The electronic properties of the phenyl ring substituents can influence the binding affinity of these compounds to the active sites of enzymes.

Compound/DerivativeEnzymeActivity (IC₅₀)Reference CompoundActivity (IC₅₀)
4-Fluorophenyl thiourea derivativeα-amylase53.307 nMAcarboseNot specified
4-Fluorophenyl thiourea derivativeα-glycosidase24.928 nMAcarboseNot specified
1-(3-chlorophenyl)-3-cyclohexylthioureaAcetylcholinesterase50 µg/mLGalantamine15 µg/mL
1-(3-chlorophenyl)-3-cyclohexylthioureaButyrylcholinesterase60 µg/mLGalantamine15 µg/mL
Bis-acyl-thiourea UP-1Urease1.55 µMThiourea0.97 µM

Table 3: Comparative enzyme inhibitory activity of halogenated and other substituted phenyl thiourea derivatives.[1][5][6]

Structure-Activity Relationship (SAR) Insights

Based on the available data, several SAR trends can be outlined for halogenated phenyl thiourea derivatives:

  • Role of the Halogen: The presence of a halogen atom on the phenyl ring generally enhances the biological activity. Iodine, being the most lipophilic and polarizable among the common halogens, is expected to significantly contribute to membrane permeability and hydrophobic interactions with the target protein. While direct comparisons are scarce, the potent activity of iodo-substituted compounds in the studies found suggests its importance.

  • Position of the Halogen: The position of the halogen substituent on the phenyl ring can influence the activity. For instance, in the anticancer study, both 2-iodo and 3-iodo derivatives showed comparable activity.

  • Substituents on the Second Nitrogen (N'): The nature of the substituent on the second nitrogen atom of the thiourea linkage is a critical determinant of activity. Aromatic or heteroaromatic rings at this position often lead to potent compounds. Electron-withdrawing groups on these rings can further enhance activity.

  • Acyl Thioureas: The introduction of an acyl group at one of the nitrogen atoms, as seen in the anticancer examples, can lead to highly potent compounds.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.

General Synthesis of 1-(4-Iodophenyl)-3-substituted Thiourea Derivatives

The synthesis of 1-(4-Iodophenyl)-3-substituted thiourea derivatives typically involves the reaction of 4-iodophenyl isothiocyanate with a primary or secondary amine.

Step 1: Synthesis of 4-Iodophenyl Isothiocyanate 4-Iodoaniline is treated with thiophosgene in the presence of a base like triethylamine or in a biphasic system (e.g., chloroform and water) to yield 4-iodophenyl isothiocyanate.

Step 2: Synthesis of the Thiourea Derivative The synthesized 4-iodophenyl isothiocyanate is then reacted with the desired amine in a suitable solvent such as acetone, ethanol, or tetrahydrofuran at room temperature or under reflux to afford the corresponding 1-(4-iodophenyl)-3-substituted thiourea derivative. The product is typically purified by recrystallization.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic activity of the compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: A standardized inoculum of the microbial strain is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: The standardized inoculum is added to each well.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the Structure-Activity Landscape

To better understand the relationships between the chemical structures and their biological activities, Graphviz diagrams are provided below.

SAR_Anticancer Thiourea_Scaffold Thiourea (NH-CS-NH) Phenyl_Ring Phenyl Ring Thiourea_Scaffold->Phenyl_Ring N_Substituent N'-Substituent Thiourea_Scaffold->N_Substituent Iodo_Substituent 4-Iodo Substituent Phenyl_Ring->Iodo_Substituent Biological_Activity Anticancer Activity Iodo_Substituent->Biological_Activity Enhances Lipophilicity & Target Interaction N_Substituent->Biological_Activity Modulates Potency (Aryl/Heteroaryl is favorable)

Caption: Key structural features influencing the anticancer activity of this compound derivatives.

Experimental_Workflow_Antimicrobial cluster_synthesis Synthesis cluster_testing Antimicrobial Testing Start 4-Iodoaniline Step1 Reaction with Thiophosgene Start->Step1 Intermediate 4-Iodophenyl Isothiocyanate Step1->Intermediate Step2 Reaction with Amine Intermediate->Step2 Product This compound Derivative Step2->Product Inoculum_Prep Prepare Microbial Inoculum Product->Inoculum_Prep Serial_Dilution Serial Dilution of Compound Inoculum_Prep->Serial_Dilution Incubation Inoculation and Incubation Serial_Dilution->Incubation MIC_Determination Determine MIC Incubation->MIC_Determination

Caption: General experimental workflow for the synthesis and antimicrobial evaluation of this compound derivatives.

Conclusion

The available evidence, though not exhaustive for the specific this compound scaffold, strongly suggests that the presence and nature of halogen substituents on the phenyl ring are critical determinants of the biological activity of phenyl thiourea derivatives. The 4-iodo substituent, with its significant lipophilicity and electronic properties, likely plays a key role in enhancing the anticancer, antimicrobial, and enzyme inhibitory potential of these compounds. Further systematic SAR studies focusing on a diverse range of N'-substituents on the this compound backbone are warranted to fully explore their therapeutic potential and to design more potent and selective drug candidates. The data and protocols presented in this guide offer a valuable starting point for researchers in this promising area of drug discovery.

References

comparing the enzyme inhibitory activity of 1-(4-Iodophenyl)-2-thiourea with known inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the enzyme inhibitory activity of 1-(4-Iodophenyl)-2-thiourea against established inhibitors targeting key enzymes such as urease and tyrosinase. While direct inhibitory data for this compound is not extensively available in publicly accessible literature, this comparison is based on the well-documented inhibitory profiles of structurally similar aryl thiourea derivatives.

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. Its inhibition is a key strategy in the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori, and in agricultural applications to prevent ammonia volatilization from urea-based fertilizers. Thiourea and its derivatives are recognized as a significant class of urease inhibitors.

Comparative Inhibitory Activity Against Urease

The inhibitory potential of this compound is compared with that of acetohydroxamic acid (AHA), a clinically used urease inhibitor, and thiourea, a standard reference compound. The data for a representative potent N-monosubstituted aroylthiourea is included to illustrate the potential efficacy of this class of compounds.

Compound/DerivativeTarget EnzymeIC50 (µM)Reference
Representative N-monosubstituted aroylthiourea Jack Bean Urease0.060 ± 0.004[1]
Acetohydroxamic Acid (AHA) Jack Bean Urease~27.0[2]
Thiourea Jack Bean Urease21.2 ± 1.3[3]

Note: IC50 values can vary based on experimental conditions.

Experimental Protocol: Urease Inhibition Assay (Indophenol Method)

The inhibitory activity against urease is commonly determined by measuring the amount of ammonia produced using the indophenol method.

  • Enzyme and Inhibitor Preparation: A solution of Jack Bean Urease is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0). The test compounds, including this compound and known inhibitors, are dissolved in an appropriate solvent (e.g., DMSO) to various concentrations.

  • Reaction Mixture: The reaction mixture typically contains the urease enzyme solution and the inhibitor at different concentrations. This mixture is pre-incubated to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of a urea solution. The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

  • Quantification of Ammonia: The reaction is stopped, and the amount of ammonia produced is quantified by adding phenol reagent (containing phenol and sodium nitroprusside) and alkali reagent (containing sodium hypochlorite and sodium hydroxide). The resulting indophenol blue color is measured spectrophotometrically at a specific wavelength (e.g., 625 nm).

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the absorbance of the reaction with the inhibitor to a control reaction without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined from a dose-response curve.[1]

Urease_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme Urease Solution PreIncubation Pre-incubation (Enzyme + Inhibitor) Enzyme->PreIncubation Inhibitor Test Compound/Inhibitor Inhibitor->PreIncubation Urea Urea Substrate Reaction Enzymatic Reaction (Addition of Urea) Urea->Reaction PreIncubation->Reaction ColorDev Color Development (Indophenol Reagents) Reaction->ColorDev Measurement Spectrophotometric Measurement ColorDev->Measurement Calculation IC50 Calculation Measurement->Calculation

Caption: Workflow for a typical urease inhibition assay.

Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin biosynthesis. Its inhibition is of great interest in the cosmetic and pharmaceutical industries for the development of skin-lightening agents and the treatment of hyperpigmentation disorders. Thiourea derivatives have been identified as potent inhibitors of tyrosinase.

Comparative Inhibitory Activity Against Tyrosinase

The potential inhibitory activity of this compound is compared with kojic acid, a well-known tyrosinase inhibitor. Data for a representative potent indole-thiourea derivative is included to demonstrate the potential efficacy of this class of compounds.

Compound/DerivativeTarget EnzymeIC50 (µM)Reference
Representative Indole-Thiourea Derivative Mushroom Tyrosinase5.9 ± 2.47[4]
Kojic Acid Mushroom Tyrosinase16.4 ± 3.53[4]
Thioacetazone (a thiourea-containing drug) Mushroom Tyrosinase14[5]
Ambazone (a thiourea-containing drug) Mushroom Tyrosinase15[5]

Note: IC50 values can vary based on experimental conditions.

Experimental Protocol: Tyrosinase Inhibition Assay

The inhibitory effect on tyrosinase is typically assessed by monitoring the oxidation of L-DOPA to dopachrome.

  • Enzyme and Inhibitor Preparation: A solution of mushroom tyrosinase is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8). The test compounds and kojic acid are dissolved in an appropriate solvent to create a range of concentrations.

  • Reaction Mixture: The reaction is carried out in a 96-well plate. The reaction mixture contains the tyrosinase enzyme solution and the inhibitor at various concentrations.

  • Initiation of Reaction: The reaction is initiated by adding L-DOPA as the substrate.

  • Measurement of Dopachrome Formation: The formation of dopachrome is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 475 nm) over time using a microplate reader.

  • Calculation of Inhibition: The initial velocity of the reaction is determined from the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated by comparing the reaction rates with and without the inhibitor. The IC50 value is determined from the resulting dose-response curve.[6]

Tyrosinase_Signaling_Pathway Tyrosine Tyrosine Tyrosinase1 Tyrosinase Tyrosine->Tyrosinase1 hydroxylation LDOPA L-DOPA Tyrosinase2 Tyrosinase LDOPA->Tyrosinase2 oxidation Dopaquinone Dopaquinone Melanin Melanin Dopaquinone->Melanin series of reactions Tyrosinase1->LDOPA Tyrosinase2->Dopaquinone Inhibitor This compound (or other inhibitors) Inhibitor->Tyrosinase1 Inhibitor->Tyrosinase2

Caption: Inhibition of the melanin biosynthesis pathway.

References

Unveiling the Antimicrobial Potential of 1-(4-Iodophenyl)-2-thiourea: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising antimicrobial resistance. This guide provides a comparative analysis of the antimicrobial spectrum of 1-(4-Iodophenyl)-2-thiourea and its derivatives, benchmarked against established antibiotics. While direct and extensive experimental data on this compound is limited in publicly available literature, this report leverages data from a closely related compound, N-((4-iodophenyl)carbamothioyl)benzamide, to provide valuable insights into its potential efficacy. The structural similarity, centered on the (4-iodophenyl)carbamothioyl core, allows for a reasonable preliminary assessment.

Comparative Efficacy Against Key Pathogens

The antimicrobial effectiveness of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration required to inhibit the visible growth of a microorganism. The following tables summarize the available MIC and Minimum Bactericidal Concentration (MBC) data for N-((4-iodophenyl)carbamothioyl)benzamide against multidrug-resistant bacterial strains and compare it with the performance of standard antibiotics against a broader range of pathogens, as reported in various studies.

Table 1: In Vitro Activity of N-((4-iodophenyl)carbamothioyl)benzamide [1]

MicroorganismStrain TypeMIC (mg/mL)MBC (mg/mL)
Escherichia coliESBL12.525
Staphylococcus aureusMRSA12.525

ESBL: Extended-Spectrum Beta-Lactamase-producing; MRSA: Methicillin-Resistant Staphylococcus aureus

Table 2: Comparative In Vitro Activity of Standard Antibiotics

AntibioticMicroorganismMIC Range (µg/mL)
AmikacinGram-positive bacteriaNot specified
GentamicinGram-negative bacteriaNot specified
NystatinFungiNot specified
CiprofloxacinGram-positive bacteria3.125
Gram-negative bacteria1.56
VancomycinGram-positive bacteria0.78–3.12
OxacillinMethicillin-susceptible S. aureusNot specified
MRSA>256[2]
CeftazidimeMRSA>256[2]

It is important to note that the MIC values for N-((4-iodophenyl)carbamothioyl)benzamide are reported in mg/mL, which are substantially higher than the µg/mL concentrations for standard antibiotics, indicating lower potency in the tested assays.

Spectrum of Activity of Thiourea Derivatives

Thiourea derivatives, as a class of compounds, have demonstrated a broad spectrum of antimicrobial activities.[3][4] Studies have shown their efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][5] Some derivatives have shown notable activity against drug-resistant strains like MRSA and pathogenic yeasts such as Candida auris.[2][6] The mechanism of action for thiourea-based compounds is often attributed to the inhibition of essential bacterial enzymes, including DNA gyrase and topoisomerase IV.

Experimental Protocols

The determination of the antimicrobial efficacy of this compound and its analogs typically involves standardized methodologies to ensure reproducibility and comparability of results. The most common of these is the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This method is a widely accepted technique for quantitative measurement of in vitro antimicrobial susceptibility.

1. Preparation of Materials:

  • Test Compound: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Growth Medium: A liquid growth medium appropriate for the test microorganism is used, such as Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • Microorganism: A standardized inoculum of the test microorganism is prepared and adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Microtiter Plate: A sterile 96-well microtiter plate is used to perform the assay.

2. Assay Procedure:

  • Serial Dilutions: Two-fold serial dilutions of the test compound are prepared in the wells of the microtiter plate containing the growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls:

    • Growth Control: Wells containing only the growth medium and the microorganism to ensure viability.

    • Sterility Control: Wells containing only the growth medium to check for contamination.

    • Positive Control: Wells containing a known standard antibiotic.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

3. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the microorganism.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Stock Solution of Test Compound D Perform Serial Dilutions in Microtiter Plate A->D B Prepare Standardized Microbial Inoculum E Inoculate Wells with Microorganism B->E C Prepare Growth Medium C->D D->E F Incubate Plate E->F G Observe for Visible Growth F->G H Determine MIC G->H

Caption: Workflow for MIC determination using the broth microdilution method.

References

side-by-side comparison of different synthesis routes for 1-(4-Iodophenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side comparison of two primary synthetic routes for the preparation of 1-(4-Iodophenyl)-2-thiourea, a valuable intermediate in medicinal chemistry and drug development. The comparison includes a quantitative analysis of reaction parameters, detailed experimental protocols, and visual representations of the synthetic pathways to aid in the selection of the most suitable method for your research needs.

At a Glance: Comparison of Synthesis Routes

ParameterRoute 1: From 4-IodoanilineRoute 2: From 4-Iodophenyl Isothiocyanate
Starting Material 4-Iodoaniline4-Iodophenyl Isothiocyanate
Primary Reagent Ammonium ThiocyanateAmmonia
Typical Yield High (Reported up to 95% for analogous compounds)High (Reported up to 85% for related reactions)
Reaction Time ~9 hours~1-3 hours
Reaction Temperature 90°CRoom Temperature to Reflux
Key Advantages Utilizes readily available and less hazardous starting materials. One-pot synthesis.Generally faster reaction times and milder conditions.
Key Disadvantages Longer reaction time and higher temperature required.The isothiocyanate starting material can be less stable and more hazardous than the corresponding aniline.

Visualizing the Synthesis

The following diagrams illustrate the two primary synthetic pathways for this compound.

Synthesis_Route_1 4-Iodoaniline 4-Iodoaniline Reaction_Vessel Acid Catalyst Water, 90°C, 9h 4-Iodoaniline->Reaction_Vessel Ammonium_Thiocyanate Ammonium_Thiocyanate Ammonium_Thiocyanate->Reaction_Vessel Product This compound Reaction_Vessel->Product

Caption: Route 1: Synthesis from 4-Iodoaniline.

Synthesis_Route_2 4-Iodophenyl_Isothiocyanate 4-Iodophenyl_Isothiocyanate Reaction_Vessel Solvent (e.g., Acetone) RT to Reflux, 1-3h 4-Iodophenyl_Isothiocyanate->Reaction_Vessel Ammonia Ammonia Ammonia->Reaction_Vessel Product This compound Reaction_Vessel->Product

Caption: Route 2: Synthesis from 4-Iodophenyl Isothiocyanate.

Experimental Protocols

Route 1: Synthesis of this compound from 4-Iodoaniline

This method is based on the acid-catalyzed reaction of 4-iodoaniline with ammonium thiocyanate in an aqueous medium. The procedure is adapted from a high-yield synthesis of a structurally similar compound.

Materials:

  • 4-Iodoaniline

  • Ammonium thiocyanate

  • Hydrochloric acid (concentrated)

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-iodoaniline (1 equivalent).

  • Add water and concentrated hydrochloric acid (1.1 equivalents). Stir the mixture until the 4-iodoaniline has dissolved to form the hydrochloride salt.

  • To this solution, add ammonium thiocyanate (1.1 equivalents).

  • Heat the reaction mixture to 90°C and maintain this temperature with stirring for 9 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Route 2: Synthesis of this compound from 4-Iodophenyl Isothiocyanate

This route involves the nucleophilic addition of ammonia to 4-iodophenyl isothiocyanate. The following is a general procedure based on established methods for the synthesis of thioureas from isothiocyanates.

Materials:

  • 4-Iodophenyl isothiocyanate

  • Aqueous ammonia (concentrated)

  • Acetone (or another suitable solvent)

Procedure:

  • In a round-bottom flask, dissolve 4-iodophenyl isothiocyanate (1 equivalent) in acetone.

  • To this solution, add concentrated aqueous ammonia (1.2 equivalents) dropwise with stirring at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). If the reaction is slow, gentle heating (e.g., reflux) may be applied.

  • Upon completion of the reaction, the product may precipitate directly from the reaction mixture. If not, the solvent can be removed under reduced pressure.

  • Collect the solid product by filtration and wash with a small amount of cold solvent.

  • If necessary, the product can be further purified by recrystallization.

Logical Workflow for Synthesis and Comparison

The following diagram outlines a logical workflow for a research project focused on the synthesis and comparison of this compound via the two described routes.

Comparative_Workflow cluster_0 Synthesis Phase cluster_1 Analysis and Purification cluster_2 Comparative Evaluation Route_1 Route 1: From 4-Iodoaniline Purification Recrystallization Route_1->Purification Route_2 Route 2: From 4-Iodophenyl Isothiocyanate Route_2->Purification Analysis Characterization (NMR, IR, MS) Purity Analysis (HPLC) Purification->Analysis Comparison Compare: - Yield - Purity - Reaction Time - Cost - Safety Analysis->Comparison

Caption: Workflow for Synthesis and Comparison.

Evaluating the Selectivity of 1-(4-Iodophenyl)-2-thiourea for Tyrosinase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the potential selectivity of 1-(4-Iodophenyl)-2-thiourea as a tyrosinase inhibitor. While direct experimental data for this specific compound is limited in publicly available literature, its core structure, phenylthiourea, is a well-established competitive inhibitor of tyrosinase. This document will, therefore, evaluate the selectivity of the broader class of phenylthiourea derivatives against tyrosinase and compare their performance with other known tyrosinase inhibitors. The experimental protocols provided will enable researchers to conduct their own selectivity profiling.

Introduction to this compound and Tyrosinase Inhibition

Thiourea derivatives are a class of organic compounds with a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. Phenylthiourea, the parent compound of this compound, is a known inhibitor of tyrosinase, a key enzyme in melanin biosynthesis. Tyrosinase catalyzes the oxidation of tyrosine to dopaquinone, a precursor for melanin. Inhibition of tyrosinase is a target for the development of agents for hyperpigmentation disorders and has applications in the cosmetic and food industries to prevent browning. The selectivity of a compound for its target enzyme over other proteins is a critical factor in drug development to minimize off-target effects and potential toxicity.

Comparative Analysis of Tyrosinase Inhibitors

To evaluate the potential selectivity of this compound, it is useful to compare the inhibitory activity of its parent compound and other derivatives with established tyrosinase inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several compounds against mushroom tyrosinase, a common model for studying tyrosinase inhibition.

CompoundChemical ClassIC50 (µM)Mechanism of InhibitionReference(s)
PhenylthioureaThiourea0.21Competitive[1]
Kojic Acidγ-Pyrone18.25Competitive[2]
ArbutinHydroquinone glycoside>500 (weak inhibitor)Competitive[3]
TropoloneTropoloneSimilar to Kojic AcidCompetitive[4]
4-HexylresorcinolResorcinol~10Competitive[4]
MethimazoleThioimidazoleSimilar to Kojic AcidNot specified[4]
N-hydroxy-N'-phenylthioureaHydroxyphenylthiourea0.29Not specified[5]

Note: IC50 values can vary depending on the experimental conditions, such as the source of the enzyme and substrate concentration.[3][6]

Experimental Protocols

To determine the selectivity of this compound, a series of enzymatic and cellular assays should be performed.

In Vitro Tyrosinase Inhibition Assay

This assay determines the direct inhibitory effect of the compound on tyrosinase activity.

Materials:

  • Mushroom tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • This compound and other test compounds

  • Kojic acid (positive control)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer immediately before use.

    • Dissolve this compound, other test compounds, and kojic acid in DMSO to create stock solutions. Prepare serial dilutions to obtain a range of concentrations.

  • Assay:

    • In a 96-well plate, add 20 µL of the test compound solution (or DMSO for the control) to each well.

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of tyrosinase solution to each well and incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

    • Immediately measure the absorbance at 475 nm (for dopachrome formation) in a kinetic mode for 20-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • The percentage of inhibition is calculated using the formula: (% Inhibition) = [(Rate of control - Rate of sample) / Rate of control] x 100.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Selectivity Profiling (Kinase Panel Screening)

To assess the selectivity of this compound, it is crucial to screen it against a panel of other enzymes, particularly kinases, as thiourea derivatives have been reported to have activity against them. This can be done through commercially available services that offer screening against hundreds of kinases. The results are typically reported as the percentage of inhibition at a fixed concentration or as IC50/Kd values for the inhibited kinases.

Visualizing the Experimental Workflow and Signaling Pathway

The following diagrams, generated using the DOT language, illustrate the experimental workflow for evaluating tyrosinase inhibition and the simplified melanin biosynthesis pathway.

Tyrosinase_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Tyrosinase Tyrosinase Solution Plate 96-well Plate Tyrosinase->Plate LDOPA L-DOPA Solution Compound Test Compound (this compound) Compound->Plate Incubate Incubate (37°C, 10 min) Plate->Incubate Add L-DOPA Read Measure Absorbance (475 nm) Incubate->Read Calc Calculate % Inhibition Read->Calc Plot Plot Dose-Response Curve Calc->Plot IC50 Determine IC50 Plot->IC50

Workflow for Tyrosinase Inhibition Assay.

Melanin_Biosynthesis_Pathway Tyrosine Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Hydroxylation Dopaquinone Dopaquinone LDOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Non-enzymatic steps Tyrosinase Tyrosinase Tyrosinase->LDOPA Tyrosinase->Dopaquinone Inhibitor This compound Inhibitor->Tyrosinase Inhibition

Simplified Melanin Biosynthesis Pathway and the Site of Inhibition.

Conclusion

Based on the well-documented activity of phenylthiourea as a competitive inhibitor of tyrosinase, it is highly probable that this compound also targets this enzyme. The iodine substitution at the para position of the phenyl ring may influence its potency and selectivity. To definitively evaluate its selectivity, comprehensive screening against a panel of enzymes, particularly kinases, is essential. The provided experimental protocols offer a starting point for researchers to determine the IC50 value of this compound for tyrosinase and to initiate broader selectivity profiling. This systematic approach will provide the necessary data to objectively assess its potential as a selective therapeutic or cosmetic agent.

References

Comparative Docking Analysis of Phenylthiourea Derivatives as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed in-silico investigation into the binding affinities and interaction mechanisms of various phenylthiourea ligands with key biological targets.

This guide provides a comparative analysis of the molecular docking of several phenylthiourea derivatives against prominent enzymatic targets implicated in cancer and bacterial infections. While direct experimental or in-silico docking data for 1-(4-Iodophenyl)-2-thiourea is not extensively available in the reviewed literature, this guide presents a comparative study of structurally related compounds, offering insights into the potential binding modes and affinities of this class of molecules. The presented data is collated from various independent research articles.

Experimental Protocols

The methodologies for the cited molecular docking studies, while varying slightly between research groups, generally adhere to a standardized workflow. The following protocol is a synthesis of the procedures described in the referenced literature.[1][2][3][4][5][6]

1. Protein Preparation:

  • The three-dimensional crystal structures of the target proteins are retrieved from the Protein Data Bank (PDB).

  • Water molecules and any co-crystallized ligands are typically removed from the protein structure.

  • Polar hydrogen atoms are added to the protein, and non-polar hydrogens are merged.

  • Partial charges, such as Gasteiger charges, are computed and assigned to the protein atoms.

  • The protein is kept rigid during the docking simulation in most cases.

2. Ligand Preparation:

  • The 2D structures of the thiourea derivatives are drawn using chemical drawing software like ChemDraw.

  • The 2D structures are converted to 3D structures and their energy is minimized using a suitable force field (e.g., MMFF94).

  • Partial charges are calculated for the ligand atoms.

  • The rotatable bonds within the ligand are defined to allow for conformational flexibility during docking.

3. Molecular Docking:

  • Software: Commonly used software for docking studies of thiourea derivatives includes AutoDock Vina, Molecular Operating Environment (MOE), and OEDocking.[7]

  • Grid Box Definition: A grid box is defined around the active site of the target protein. The dimensions and coordinates of the grid box are chosen to encompass the entire binding pocket. For instance, in a study on protein kinases, a grid box of 42 x 16 x 52 Å was used.[7]

  • Docking Algorithm: A genetic algorithm or other stochastic search algorithm is employed to explore the conformational space of the ligand within the defined grid box and to identify the most favorable binding poses. The number of binding poses to be generated is specified.

  • Scoring Function: The binding affinity of each pose is estimated using a scoring function, which calculates the free energy of binding (ΔG) in kcal/mol. The pose with the lowest binding energy is considered the most stable and is selected for further analysis.

  • Validation: The docking protocol is often validated by redocking the native co-crystallized ligand into the active site of the protein. A root mean square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.

4. Analysis of Docking Results:

  • The binding poses and the interactions between the ligand and the protein are visualized using molecular graphics software like PyMOL or Discovery Studio.

  • The interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues in the active site are identified and analyzed.

Data Presentation

The following tables summarize the quantitative data from comparative docking studies of various thiourea derivatives against different biological targets.

Table 1: Comparative Docking Scores of Thiourea Derivatives against Protein Kinases [7]

DerivativeTarget ProteinDocking Score (kcal/mol) - AutoDock Vina
Derivative 16EGFR-
Derivative 17EGFR-
Derivative 20EGFR-
Derivative 1AKT2-
Derivative 16AKT2-
Derivative 17AKT2-
Derivative 1mTOR-
Derivative 16VEGFR1-
Derivative 17VEGFR1-
Derivative 20VEGFR1-

Note: Specific docking scores for each derivative were not provided in the source material, but the derivatives with the highest potential for inhibition were highlighted.

Table 2: Comparative Docking Scores of Thiourea Derivatives against E. coli DNA Gyrase B [1]

CompoundRerank Score
1-allyl-3-benzoylthiourea (Cpd 1)-
1-allyl-3-(2-chlorobenzoyl)thiourea (Cpd 2)-
1-allyl-3-(3-chlorobenzoyl)thiourea (Cpd 3)-91.2304
1-allyl-3-(4-chlorobenzoyl)thiourea (Cpd 4)-
Ciprofloxacin (Standard)-

Note: The "rerank score" is a metric used in some docking software to evaluate binding affinity. A more negative value indicates a better binding affinity.

Table 3: Comparative Docking Scores of Benzoylthiourea Derivatives against Bacterial Cell Wall Biosynthesis Enzymes [4][8]

CompoundTarget Enzyme (PDB ID)Docking Score (kcal/mol)
Benzoylthiourea (BTU)PBP2a (4CJN)< -5.7574
1,3-dibenzoylthiourea (DBTU)PBP2a (4CJN)< -5.7574
Native Ligand (QLN)PBP2a (4CJN)-5.7574
Benzoylthiourea (BTU)Muramyl ligase (2Y1O)> T26
1,3-dibenzoylthiourea (DBTU)Muramyl ligase (2Y1O)> T26
Native Ligand (T26)Muramyl ligase (2Y1O)-
Benzoylthiourea (BTU)FaBH (2QO0)< -4.7935
1,3-dibenzoylthiourea (DBTU)FaBH (2QO0)< -4.7935
Native Ligand (D1T)FaBH (2QO0)-4.7935

Note: For PBP2a and FaBH, a more negative score indicates higher binding affinity. For Muramyl ligase, the synthesized compounds had a lower affinity (less negative score) than the native ligand.

Mandatory Visualization

experimental_workflow cluster_preparation Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Protein Preparation (PDB retrieval, cleaning) grid_def Grid Box Definition (around active site) protein_prep->grid_def ligand_prep Ligand Preparation (2D to 3D, energy minimization) docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking grid_def->docking scoring Scoring & Ranking (Binding energy calculation) docking->scoring visualization Visualization & Interaction Analysis (PyMOL, Discovery Studio) scoring->visualization

Caption: A generalized workflow for molecular docking studies.

signaling_pathway ligand Growth Factor (e.g., EGF) receptor EGFR ligand->receptor ras Ras receptor->ras activates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Proliferation, Survival) erk->transcription inhibitor Thiourea Derivative (Potential Inhibitor) inhibitor->receptor inhibits

Caption: Simplified EGFR signaling pathway and potential inhibition.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 1-(4-Iodophenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides crucial safety and logistical guidance for the proper disposal of 1-(4-Iodophenyl)-2-thiourea, a compound utilized by researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection. The following information is based on established guidelines for handling halogenated organic compounds and thiourea derivatives.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The disposal procedures outlined below are derived from safety data for thiourea and general protocols for halogenated hazardous waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to comply with all local, state, and federal regulations.

Core Safety and Disposal Information

This compound is classified as hazardous waste due to its chemical structure, which includes both an iodinated aromatic ring and a thiourea functional group. Thiourea itself is recognized as harmful if swallowed, a suspected carcinogen, and poses a risk of damaging fertility or an unborn child.[1][2][3] Furthermore, it is toxic to aquatic life with long-lasting effects.[1][2][3] The presence of iodine places this compound in the category of halogenated organic waste, which requires special handling due to its potential for toxicity and persistence in the environment.[4]

ParameterGuidelineRationale
Waste Classification Hazardous Waste (Halogenated Organic Compound)Contains iodine, a halogen. Halogenated wastes are regulated due to their potential for environmental harm and toxicity.[4]
Primary Container Tightly sealed, chemically resistant container (e.g., glass bottle with a screw cap).[4][5]To prevent leakage and evaporation of the compound.
Waste Segregation Crucial: Keep separate from non-halogenated organic waste.[4] Do not mix with other waste streams.Halogenated waste requires specific and often more costly disposal methods, such as incineration at high temperatures.
Labeling Clearly label the container with the full chemical name: "this compound" and appropriate hazard symbols (e.g., "Toxic," "Hazardous Waste").[5]To ensure proper identification and handling by waste management personnel.
Disposal Method Dispose of as hazardous waste through a licensed waste disposal contractor.[6] Do not dispose of down the drain or in regular trash.[1][6]To prevent environmental contamination and ensure compliance with regulations.

Experimental Protocol: Waste Accumulation and Preparation for Disposal

This protocol details the standard procedure for the safe accumulation and preparation of this compound waste for disposal.

Materials:

  • Designated hazardous waste container (chemically resistant, with a secure lid)

  • Waste label

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

Procedure:

  • Designate a Waste Container: Select a clean, dry, and chemically compatible container. Ensure the container can be tightly sealed.

  • Label the Container: Before adding any waste, affix a hazardous waste label. Fill in the full chemical name: "this compound".

  • Waste Collection:

    • Carefully transfer solid this compound waste into the designated container using a clean spatula or scoop.

    • For contaminated materials (e.g., weighing paper, gloves), place them in the same container.

    • Avoid creating dust during transfer.[7]

  • Secure Storage: Keep the waste container sealed when not in use.[7] Store it in a designated, well-ventilated, and secure area away from incompatible materials.[8]

  • Arrange for Disposal: Once the container is full or the project is complete, contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.

Spill and Emergency Procedures

In the event of a spill, the primary objective is to prevent exposure and contamination.

Minor Spills (Solid):

  • Wear appropriate PPE, including a respirator if dust is generated.[7]

  • Avoid breathing in dust.[7]

  • Carefully sweep up the material and place it in a sealed container for disposal.[7][9]

  • Clean the spill area thoroughly.

Major Spills:

  • Evacuate the immediate area.[9]

  • Alert your supervisor and contact your institution's EHS or emergency response team immediately.

  • Prevent entry into the affected area.

Disposal Workflow

The following diagram outlines the decision-making process and necessary steps for the proper disposal of this compound.

G Workflow for Proper Disposal of this compound A Identify Waste: This compound B Classify as Halogenated Hazardous Waste A->B C Select Appropriate Waste Container B->C D Label Container Clearly: Full Chemical Name & Hazards C->D E Segregate from Non-Halogenated Waste D->E F Store Securely in a Designated Area E->F G Contact EHS for Pickup by Licensed Contractor F->G H Final Disposal via Approved Methods (e.g., Incineration) G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(4-Iodophenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1-(4-Iodophenyl)-2-thiourea was located. The following guidance is based on the safety profiles of the parent compound, thiourea, and other structurally related thiourea derivatives. It is imperative to treat this compound with caution and assume it may possess similar or greater hazards.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of this compound. The procedural recommendations outlined below are designed to minimize exposure risk and ensure safe laboratory operations and disposal.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar hazardous compounds.

PPE CategoryRecommended EquipmentBest Practices
Eye and Face Protection Chemical splash goggles or safety glasses with side shields meeting NIOSH or EN 166 standards.[1] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[2]Ensure a proper fit before handling the chemical.
Hand Protection Chemically resistant, impervious gloves (e.g., Butyl rubber, PVC).[3][4]Inspect gloves for integrity before each use and use proper glove removal technique to avoid skin contact.[1] Dispose of contaminated gloves as hazardous waste.[1]
Respiratory Protection A NIOSH-approved respirator is required if working outside a fume hood, if ventilation is inadequate, or if dust is generated.[1][2] For solid, dusty forms, a dust respirator should be used.[1]Proper fit and training are essential before using a respirator.
Protective Clothing A laboratory coat is standard. For larger quantities or increased risk of exposure, a full chemical-protective suit and safety footwear are recommended.[1][4]Clothing should be laundered separately from personal items.[4]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is essential for safely managing this compound throughout its lifecycle in the laboratory.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.[1]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][5]

  • Keep the container tightly closed when not in use.[2][5]

  • The storage area should be clearly labeled with appropriate hazard warnings and stored in a locked cabinet or room to restrict access.[1][2]

2. Handling and Use:

  • All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][6]

  • Use the smallest quantity of the substance necessary for the experiment.[1]

  • Avoid the formation of dust.[1][7]

  • Do not eat, drink, or smoke in the laboratory.[8]

  • Wash hands thoroughly with soap and water after handling the compound.[1]

3. Spill Management:

  • Minor Spill:

    • Evacuate the immediate area.[1]

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.[1]

    • Collect the material into a labeled, sealed container for hazardous waste disposal.[4]

  • Major Spill:

    • Evacuate the area and alert emergency responders.[4]

    • Prevent the spill from entering drains or water courses.[4]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.[1]

  • Liquid Waste: Collect any solutions containing the compound in a labeled, sealed hazardous waste container.

  • Disposal: All waste must be disposed of through the institution's hazardous waste management program, following all local, state, and federal regulations.[1][9]

Health Hazard Information

Thiourea and its derivatives are associated with several health hazards:

  • Toxicity: Harmful if swallowed.[10][11]

  • Carcinogenicity: Suspected of causing cancer.[10][11]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[10][11]

  • Skin Sensitization: May cause an allergic skin reaction.[7][11]

Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (or analogous compound data) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Work Area (Chemical Fume Hood) B->C D Weigh Compound (Minimize Dust) C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Segregate Hazardous Waste (Solid & Liquid) F->G H Dispose of Waste (Follow Institutional Protocols) G->H I Remove PPE & Wash Hands H->I

Caption: Workflow for the safe handling of this compound.

Logical Relationship of Safety Measures

G substance This compound hazards Potential Hazards (Toxicity, Carcinogenicity, Sensitization) substance->hazards ppe Personal Protective Equipment (Gloves, Goggles, Respirator) hazards->ppe eng_controls Engineering Controls (Fume Hood) hazards->eng_controls admin_controls Administrative Controls (SOPs, Training) hazards->admin_controls safe_handling Safe Handling & Disposal ppe->safe_handling eng_controls->safe_handling admin_controls->safe_handling

Caption: Hierarchy of controls for mitigating risks associated with this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.